molecular formula C11H8ClNO2 B1362806 7-Chloro-2-methylquinoline-4-carboxylic acid CAS No. 59666-15-8

7-Chloro-2-methylquinoline-4-carboxylic acid

Cat. No.: B1362806
CAS No.: 59666-15-8
M. Wt: 221.64 g/mol
InChI Key: WOONUCDWZWZHGF-UHFFFAOYSA-N
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Description

7-Chloro-2-methylquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C11H8ClNO2 and its molecular weight is 221.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-2-methylquinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-2-methylquinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-chloro-2-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-6-4-9(11(14)15)8-3-2-7(12)5-10(8)13-6/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOONUCDWZWZHGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360703
Record name 7-CHLORO-2-METHYLQUINOLINE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59666-15-8
Record name 7-CHLORO-2-METHYLQUINOLINE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 7-Chloro-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Chloro-2-methylquinoline-4-carboxylic acid is a halogenated heterocyclic compound built upon the quinoline scaffold. This guide provides a comprehensive technical overview of its chemical properties, established synthesis methodologies, and its significance as a versatile building block in medicinal chemistry and materials science. The quinoline core is a privileged structure in drug discovery, appearing in numerous therapeutics, and the specific functionalization of this molecule—a chloro group at the 7-position, a methyl group at the 2-position, and a carboxylic acid at the 4-position—offers multiple points for chemical modification. This document details the causality behind synthetic choices, provides validated experimental protocols, and explores the potential applications stemming from the compound's unique structural attributes.

Introduction to the Quinoline Scaffold

The quinoline ring system is a foundational motif in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] This nitrogen-containing bicyclic heterocycle is a key component in pharmaceuticals exhibiting antimalarial, anticancer, antibacterial, and antiviral properties.[1] Quinoline-4-carboxylic acid derivatives, in particular, are a critical subclass that can be transformed into a wide array of bioactive compounds.[1] The title compound, 7-Chloro-2-methylquinoline-4-carboxylic acid, serves as a highly valuable intermediate. The chlorine atom at the 7-position modulates electronic properties and can serve as a handle for further functionalization, while the carboxylic acid at the 4-position is a prime site for amide bond formation, esterification, or other conjugations to build molecular complexity and tune pharmacological profiles.

Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's physical and chemical characteristics is essential for its effective use in research and development.

Physicochemical Data

The key identifying and physical properties of 7-Chloro-2-methylquinoline-4-carboxylic acid are summarized below.

PropertyValueSource
CAS Number 59666-15-8[2][3][4]
Molecular Formula C₁₁H₈ClNO₂[3][4]
Molecular Weight 221.64 g/mol [4]
Physical Form Solid / Liquid (sources vary)[2]
Purity Typically ≥95%[2]
Boiling Point 377.3°C at 760 mmHg[4]
Density 1.406 g/cm³[4]
Flash Point 182°C[4]
InChI Key WOONUCDWZWZHGF-UHFFFAOYSA-N
Spectroscopic Profile

While specific spectra for this exact compound are not widely published, its structure allows for predictable spectroscopic signatures essential for its identification and characterization.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, a singlet for the methyl group (typically in the 2.5-2.8 ppm range), a signal for the lone proton on the quinoline ring (position 3), and a broad singlet for the carboxylic acid proton (typically >10 ppm).

  • ¹³C NMR: The carbon NMR would display eleven distinct signals, including resonances for the methyl carbon, the carboxylic acid carbonyl carbon (typically >165 ppm), and the nine unique carbons of the quinoline ring system.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyl group (approx. 1700-1725 cm⁻¹), C=C and C=N stretching in the aromatic region (approx. 1450-1600 cm⁻¹), and a C-Cl stretch in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 221 and a characteristic (M+2)⁺ peak at m/z 223 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Synthesis Methodologies

The synthesis of quinoline-4-carboxylic acids is well-established, with the Pfitzinger and Doebner reactions being the most prominent and reliable methods. The choice of method depends on the availability and stability of the starting materials.

The Pfitzinger Reaction

The Pfitzinger reaction is a robust method for synthesizing quinoline-4-carboxylic acids from an isatin derivative and a carbonyl compound containing an α-methylene group.[5][6] This reaction is known for its reliability and ability to produce the target scaffold in good yields.[7]

Causality: The reaction is driven by the base-catalyzed ring-opening of the isatin to form a keto-acid, which then undergoes a series of condensation, cyclization, and dehydration steps with the enolizable carbonyl compound to form the stable aromatic quinoline ring.[8]

Workflow Diagram: Pfitzinger Synthesis

Pfitzinger_Workflow cluster_reactants Reactants & Conditions cluster_process Reaction & Workup cluster_product Final Product Reactant1 7-Chloroisatin Mix Mix & Reflux Reactant1->Mix Reactant2 Pyruvic Acid (α-methylene carbonyl) Reactant2->Mix Base Aqueous KOH (Base Catalyst) Base->Mix Acidify Acidification (e.g., with HCl) Mix->Acidify Cool Reaction Filter Filter & Wash Precipitate Acidify->Filter Precipitation Product 7-Chloro-2-methyl- quinoline-4-carboxylic acid Filter->Product Dry Doebner_Workflow cluster_reactants Reactants & Solvent cluster_process Reaction & Workup cluster_product Purification Reactant1 3-Chloroaniline Mix Mix & Reflux Reactant1->Mix Reactant2 Acetaldehyde Reactant2->Mix Reactant3 Pyruvic Acid Reactant3->Mix Solvent Ethanol Solvent->Mix Cool Cool to RT Mix->Cool Reaction Complete Isolate Collect Precipitate Cool->Isolate Precipitation Recrystallize Recrystallize from Ethanol/Water Isolate->Recrystallize FinalProduct Pure Product Recrystallize->FinalProduct Scaffold_Applications cluster_derivatives Derivative Synthesis cluster_applications Potential Applications Core 7-Chloro-2-methylquinoline- 4-carboxylic acid Amides Amide Library (Coupling with Amines) Core->Amides -COOH Esters Ester Library (Coupling with Alcohols) Core->Esters -COOH CrossCoupling Cross-Coupling Products (Modification at C7-Cl) Core->CrossCoupling -Cl Screening High-Throughput Screening Amides->Screening Esters->Screening CrossCoupling->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR DrugDiscovery Drug Discovery Leads SAR->DrugDiscovery

Sources

The Biological Potential of 7-Chloro-2-methylquinoline-4-carboxylic acid: A Structural Analogue Approach to Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The quinoline nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds. This guide focuses on 7-Chloro-2-methylquinoline-4-carboxylic acid, a molecule whose specific biological profile is not extensively documented. However, by dissecting its core structural components—the 7-chloroquinoline backbone and the quinoline-4-carboxylic acid moiety—we can infer a high potential for significant therapeutic activity. This document synthesizes data from structurally related analogues to build a predictive framework for its biological activities, focusing on antiproliferative, antimicrobial, and anti-inflammatory domains. We provide detailed, field-tested experimental protocols to enable researchers to systematically investigate these predicted activities, transforming this molecule from a chemical entity into a potential lead compound for novel therapeutics.

Introduction: Deconstructing a Molecule of Interest

7-Chloro-2-methylquinoline-4-carboxylic acid (CAS No. 59666-15-8) emerges from a lineage of potent therapeutic agents. The quinoline ring system is fundamental to numerous pharmaceuticals, showcasing the scaffold's remarkable versatility[1]. Its derivatives have demonstrated a vast spectrum of biological effects, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties[1][2][3][4].

The specific structure of 7-Chloro-2-methylquinoline-4-carboxylic acid incorporates two key pharmacophoric elements:

  • The 7-Chloroquinoline Core: This motif is famously embodied in chloroquine and hydroxychloroquine, drugs known for their antimalarial and immunomodulatory effects. The chlorine atom at the 7-position is often critical for activity, and this core is associated with mechanisms like autophagy inhibition, which has significant implications for cancer therapy[2].

  • The Quinoline-4-carboxylic Acid Moiety: This functional group is a feature in compounds explored for their potent and selective inhibition of critical cellular enzymes, such as sirtuin 3 (SIRT3) and histone deacetylases (HDACs), both of which are high-value targets in oncology[5][6].

By understanding the established bioactivities of these parent scaffolds, we can logically project that 7-Chloro-2-methylquinoline-4-carboxylic acid holds considerable promise as a candidate for investigation in anticancer, antimicrobial, and anti-inflammatory research. This guide provides the strategic and methodological framework for such an investigation.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for experimental design, including solvent selection and formulation.

PropertyValueReference
CAS Number 59666-15-8[7]
Molecular Formula C₁₁H₈ClNO₂Derived
Molecular Weight 221.64 g/mol Derived
Canonical SMILES CC1=NC2=C(C=C(C=C2)Cl)C=C1C(=O)ODerived
Related Compounds 7-Chloro-2-methylquinoline (CAS: 4965-33-7)[7][8], 7-Chloroquinoline-4-carboxylic acid (CAS: 86-38-4)[9]

Predicted Biological Activities & Mechanistic Insights

Based on its structural heritage, 7-Chloro-2-methylquinoline-4-carboxylic acid is predicted to exhibit a range of biological activities. Here, we explore the most probable therapeutic areas and their underlying mechanisms, grounded in evidence from analogous compounds.

Antiproliferative and Anticancer Activity

The quinoline scaffold is a validated starting point for anticancer drug design[1]. Derivatives have been shown to induce apoptosis, arrest the cell cycle, and interfere with crucial cancer-related signaling pathways[2][5].

Predicted Mechanisms of Action:

  • Enzyme Inhibition: Quinoline-4-carboxylic acids have been successfully developed as inhibitors of histone deacetylases (HDACs) and sirtuins (SIRTs)[5][6]. These enzymes are critical epigenetic regulators often dysregulated in cancer. Inhibition can lead to cell cycle arrest and apoptosis. The 2-phenylquinoline-4-carboxylic acid scaffold, for instance, has yielded potent HDAC3-selective inhibitors[6].

  • Autophagy Modulation: The 7-chloroquinoline core of chloroquine is a well-known inhibitor of autophagy, a cellular recycling process that cancer cells can exploit to survive stress[2]. By blocking the fusion of autophagosomes with lysosomes, these compounds can sensitize cancer cells to chemotherapy and radiation.

  • Induction of Apoptosis and Cell Cycle Arrest: Studies on various 7-chloroquinoline derivatives demonstrate an ability to induce apoptosis and cause cell accumulation in specific phases of the cell cycle, such as G0/G1 or G2/M, thereby halting proliferation[2][5].

HDAC_Inhibition cluster_0 Epigenetic Regulation in Cancer cluster_1 Therapeutic Intervention HDAC Histone Deacetylase (HDAC) Gene_Repression Gene Repression (Tumor Suppressors Off) HDAC->Gene_Repression HAT Histone Acetyltransferase (HAT) Histone Histone Protein HAT->Histone Adds Acetyl Group Gene_Activation Gene Activation (Tumor Suppressors On) HAT->Gene_Activation Histone->HDAC Removes Acetyl Group Acetyl_Group Acetyl Group Acetyl_Group->HAT DNA DNA Target_Molecule 7-Chloro-2-methylquinoline -4-carboxylic acid Target_Molecule->HDAC Inhibits

Caption: Predicted HDAC inhibition by the target molecule.

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents[10]. The core structure is found in several antibacterial and antifungal drugs.

Predicted Spectrum of Activity:

  • Antibacterial: Related quinoline carboxylic acids have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria[10][11][12]. The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

  • Antifungal: Activity against fungal species like Candida has also been reported for quinoline derivatives, suggesting a broad-spectrum potential[11][13][14].

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Several quinoline-based compounds have been shown to possess significant anti-inflammatory properties[3][4][15].

Predicted Mechanisms of Action:

  • Inhibition of Inflammatory Mediators: The compound 7-chloro-4-phenylsulfonyl quinoline was found to reduce edema and myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration into inflamed tissue[4].

  • Macrophage Modulation: Quinoline-4-carboxylic acids have shown the ability to reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a key model for studying inflammatory responses[3].

Experimental Protocols for Biological Validation

To move from prediction to evidence, a systematic experimental approach is required. The following protocols are designed to be robust, reproducible, and provide clear, quantifiable endpoints.

Protocol 1: In Vitro Antiproliferative Activity (SRB Assay)

The Sulforhodamine B (SRB) assay is a reliable colorimetric method for determining cell density, based on the measurement of cellular protein content. It is widely used for cytotoxicity screening.

Causality: This assay is chosen for its stability, sensitivity, and independence from metabolic activity, providing a direct measure of cell mass which reflects cytotoxic or cytostatic effects. Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are used to assess cancer-specific activity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in 96-well microtiter plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of 7-Chloro-2-methylquinoline-4-carboxylic acid in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently remove the medium. Fix the adherent cells by adding 150 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow plates to air dry completely.

  • Staining: Add 70 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.

  • Solubilization & Reading: Add 150 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 10 minutes on a mechanical shaker.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

SRB_Workflow Start Start Seed 1. Seed Cells in 96-well Plate Start->Seed Incubate1 2. Incubate 24h Seed->Incubate1 Treat 3. Add Compound (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate 48-72h Treat->Incubate2 Fix 5. Fix Cells with TCA Incubate2->Fix Wash1 6. Wash with Water Fix->Wash1 Stain 7. Stain with SRB Wash1->Stain Wash2 8. Wash with Acetic Acid Stain->Wash2 Solubilize 9. Solubilize Dye with Tris Base Wash2->Solubilize Read 10. Read OD at 510 nm Solubilize->Read Analyze 11. Calculate IC50 Read->Analyze

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Causality: This is the gold-standard method for quantitative antimicrobial susceptibility testing. It is efficient for testing multiple compounds and provides a clear, reproducible endpoint (the MIC value) that allows for direct comparison with standard antibiotics like Ciprofloxacin or Amoxicillin[11].

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the bacterial strain (e.g., S. aureus ATCC 25923, E. coli ATCC 25922) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: In a 96-well plate, add 50 µL of sterile MHB to all wells. Prepare a 2x working stock of the test compound and add 50 µL to the first column.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a range of concentrations.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the OD at 600 nm.

Protocol 3: In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)

This assay measures the production of nitrite, a stable product of nitric oxide (NO), in LPS-stimulated RAW 264.7 murine macrophages using the Griess reagent.

Causality: RAW 264.7 cells are a standard model for inflammation as they produce high levels of NO upon stimulation with LPS, mimicking an inflammatory response. A reduction in NO indicates potential anti-inflammatory activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for another 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-only control.

Safety and Handling

While specific toxicity data for 7-Chloro-2-methylquinoline-4-carboxylic acid is unavailable, related compounds provide a basis for handling precautions. 7-Chloroquinoline-4-carboxylic acid is classified as harmful if swallowed and causes skin, eye, and respiratory irritation[9].

  • Hazard Codes: Xi (Irritant)[16].

  • Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin)[16].

  • Personal Protective Equipment (PPE): Always handle the compound in a chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

Conclusion and Future Outlook

7-Chloro-2-methylquinoline-4-carboxylic acid stands at an exciting intersection of well-validated pharmacophores. The structural amalgamation of a 7-chloroquinoline core and a quinoline-4-carboxylic acid moiety strongly suggests a molecule with significant potential in oncology, infectious disease, and immunology. The evidence from analogous compounds points towards plausible mechanisms including enzyme inhibition, autophagy modulation, and suppression of inflammatory pathways.

The experimental workflows detailed in this guide provide a clear and robust path for researchers to systematically evaluate these predictions. Positive results from these initial in vitro screens would warrant progression to more complex studies, including mechanism of action elucidation (e.g., specific enzyme inhibition assays, Western blotting for apoptosis markers) and subsequent evaluation in in vivo models. This molecule represents a promising, unexplored starting point for the development of next-generation therapeutics.

References

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  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Retrieved from [Link]

  • Rojas-León, A., et al. (2023). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molecules, 28(14), 5489. Retrieved from [Link]

  • Gorniak, I., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Pharmaceuticals, 15(10), 1234. Retrieved from [Link]

  • Wang, C., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 850810. Retrieved from [Link]

  • Mancuso, R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14285-14303. Retrieved from [Link]

  • Kryukova, E. A., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Pharmaceuticals, 16(11), 1572. Retrieved from [Link]

  • PubChem. (n.d.). 7-Chloroquinoline-4-carboxylic acid. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). 7-Chloro-2-methylquinoline. Retrieved January 27, 2026, from [Link]

  • Wentland, M. P., et al. (1984). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry, 27(9), 1103-1108. Retrieved from [Link]

  • Abuznait, A. H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(15), 4619. Retrieved from [Link]

  • Google Patents. (n.d.). HU212967B - Process for producing 7-chloro-quinaldine.
  • Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 62(1), 483-501. Retrieved from [Link]

  • Abuznait, A. H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. ResearchGate. Retrieved from [Link]

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. ResearchGate. Retrieved from [Link]

  • Manarin, F., et al. (2017). 7-Chloro-4-phenylsulfonyl quinoline, a new antinociceptive and anti-inflammatory molecule: Structural improvement of a quinoline derivate with pharmacological activity. Regulatory Toxicology and Pharmacology, 90, 139-146. Retrieved from [Link]

  • Nayak, S. K., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092. Retrieved from [Link]

  • Wang, C., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 935560. Retrieved from [Link]

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-4. Retrieved from [Link]

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Sources

Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Research Applications of 7-Chloroquinoline-4-Carboxylic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a vast spectrum of biological activities.[1] Its rigid structure and opportunities for diverse functionalization allow for precise tuning of steric and electronic properties to achieve high-affinity interactions with biological targets. Within this important class of compounds, 7-chloroquinoline derivatives have demonstrated significant potential.

This technical guide focuses on a specific, highly versatile member of this family: 7-Chloro-2-methylquinoline-4-carboxylic acid and its closely related analogs. While the parent compound serves as a critical building block, its derivatives have emerged at the forefront of research in oncology, infectious diseases, and inflammation. This document, designed for laboratory scientists and drug development professionals, synthesizes current knowledge, provides actionable experimental protocols, and explores the mechanistic basis for the diverse applications of this remarkable molecular scaffold.

Physicochemical Properties and Synthetic Landscape

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. 7-Chloroquinoline-4-carboxylic acid is a stable, solid compound whose characteristics make it a versatile starting material for further chemical modification.

Key Physicochemical Data

The essential properties of the parent acid, 7-Chloroquinoline-4-carboxylic acid, are summarized below. These values are critical for experimental design, including solvent selection, reaction condition optimization, and analytical method development.

PropertyValueSource
IUPAC Name 7-chloroquinoline-4-carboxylic acidPubChem[2]
CAS Number 13337-66-1PubChem[2]
Molecular Formula C₁₀H₆ClNO₂PubChem[2]
Molecular Weight 207.61 g/mol PubChem[2]
Appearance SolidN/A
Solubility Sparingly soluble in waterN/A
Synthetic Pathways: From Precursors to the Core Scaffold

The synthesis of quinoline-4-carboxylic acids is well-established, with several named reactions providing reliable routes. The Pfitzinger and Doebner reactions are classical methods often employed for this purpose.[1] For instance, a common approach involves the condensation of an aniline derivative (like m-chloroaniline) with pyruvic acid and a suitable benzaldehyde.[1]

The diagram below illustrates a generalized synthetic workflow for creating diverse quinoline-4-carboxylic acid derivatives, a common strategy to build libraries of compounds for biological screening.

G cluster_start Starting Materials cluster_reaction Core Synthesis (e.g., Doebner Reaction) cluster_core Core Scaffold cluster_derivatization Derivatization cluster_final Final Products Aniline Substituted Aniline Doebner Condensation Reaction Aniline->Doebner PyruvicAcid Pyruvic Acid PyruvicAcid->Doebner Aldehyde Substituted Aldehyde Aldehyde->Doebner CoreScaffold Substituted Quinoline-4-Carboxylic Acid Doebner->CoreScaffold Forms quinoline ring AmideCoupling Amide Coupling CoreScaffold->AmideCoupling Reacts with amines Esterification Esterification CoreScaffold->Esterification Reacts with alcohols AmideDeriv Amide Derivatives AmideCoupling->AmideDeriv EsterDeriv Ester Derivatives Esterification->EsterDeriv

Caption: Generalized workflow for synthesizing quinoline-4-carboxylic acid derivatives.

Core Research Application: A Scaffold for Potent Bioactivity

The true value of the 7-chloroquinoline-4-carboxylic acid framework lies in the potent and diverse biological activities exhibited by its derivatives. Researchers have successfully leveraged this scaffold to develop inhibitors, modulators, and cytotoxic agents for a range of therapeutic targets.

Antiproliferative and Anticancer Activity

A primary focus of research has been the development of 7-chloroquinoline derivatives as anticancer agents. These compounds have demonstrated cytotoxicity against a wide array of human cancer cell lines.[3][4] The mechanism of action is often multifactorial, involving the induction of apoptosis and damage to cellular DNA and RNA.[4]

The potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The table below summarizes the activity of several notable derivatives against various cancer cell lines, illustrating the structure-activity relationship (SAR) insights that drive lead optimization.

Compound/Derivative ClassCell LineIC₅₀ (µM)Key Mechanism/FindingReference
7-chloroquinoline-benzimidazole hybrid (5d)CCRF-CEM (Leukemia)0.6High potency against leukemia cells.BenchChem[3]
7-chloroquinoline-benzimidazole hybrid (12d)CCRF-CEM (Leukemia)1.1Demonstrates SAR for the hybrid series.BenchChem[3]
7-chloro-(4-thioalkylquinoline) sulfinyl derivative (47)CCRF-CEM (Leukemia)0.55 - 2.74Induces apoptosis and inhibits DNA/RNA synthesis.BenchChem[3], PubMed Central[4]
MBHA/7-chloroquinoline hybrid (14)MCF-7 (Breast Cancer)4.60Effective against breast cancer cell lines.BenchChem[3]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl) quinoline-4-carboxylic acidMCF-7 (Breast Cancer)N/ACauses an 82.9% reduction in cellular growth.BenchChem[3]

The data clearly indicates that modifications at the 2, 4, and 7 positions of the quinoline ring significantly impact cytotoxic potency and selectivity.

Many 7-chloroquinoline derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. At higher concentrations, these compounds can cause cell cycle arrest, typically in the G0/G1 phase, followed by the inhibition of DNA and RNA synthesis, ultimately leading to apoptosis.[4]

G Compound 7-Chloroquinoline Derivative Cell Cancer Cell Compound->Cell Enters cell G0G1 G0/G1 Phase Arrest Cell->G0G1 Cell cycle progression blocked SynthesisBlock Inhibition of DNA/RNA Synthesis G0G1->SynthesisBlock Apoptosis Apoptosis Induction SynthesisBlock->Apoptosis Triggers cell death

Caption: Proposed mechanism of anticancer action via cell cycle arrest and apoptosis.

Antimicrobial and Antifungal Applications

The quinoline scaffold is historically linked to antimicrobial agents, most famously the antimalarial drug chloroquine. Modern research has expanded this to include potent antibacterial and antifungal activities.[1][5][6] Derivatives of 7-chloroquinoline-4-carboxylic acid have shown promise against various pathogens, including fungi like Candida albicans and bacteria such as Staphylococcus aureus and Escherichia coli.[6][7]

Fifteen 7-chloro-4-arylhydrazonequinoline derivatives, for example, were evaluated for their in vitro antifungal activity against eight oral fungi, with several compounds showing minimum inhibitory concentration (MIC) values comparable to the first-line drug fluconazole.[6] This highlights their potential as a starting point for developing new antifungal therapies.[6]

Targeted Enzyme Inhibition

Beyond broad cytotoxicity, specific derivatives have been engineered for high-affinity inhibition of key enzymes implicated in disease, offering a more targeted therapeutic approach.

Chronic inflammation is a driver of many diseases, and the COX-2 enzyme is a key mediator of the inflammatory response. A series of 4-carboxyl quinoline derivatives were designed as selective COX-2 inhibitors.[8] One compound, 7,8,9,10-tetrahydro-2-(4-(methylsulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid, was identified as a highly potent and selective COX-2 inhibitor (IC₅₀ = 0.043 µM), even more potent than the reference drug celecoxib.[8] Molecular modeling suggests the carboxyl group interacts with Arg120 in the COX-2 binding site, while the methylsulfonyl group orients into a secondary pocket, explaining its high affinity and selectivity.[8]

Sirtuins are a class of enzymes involved in cellular metabolism and are increasingly recognized as targets in cancer therapy. In a targeted effort to discover novel SIRT3 inhibitors, a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were synthesized.[9] One compound exhibited selective SIRT3 inhibition with an IC₅₀ of 7.2 µM, showing significantly less activity against SIRT1 and SIRT2, which is crucial for minimizing off-target effects.[9]

DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, essential for rapidly proliferating cells.[10] Its inhibition leads to pyrimidine depletion and halts cell cycle progression, making it an attractive target for cancer and autoimmune disorders.[10] Structure-guided design has led to potent quinoline-4-carboxylic acid analogs that act as highly effective DHODH inhibitors, with some compounds showing IC₅₀ values in the low nanomolar range and possessing significant oral bioavailability.[10]

Experimental Protocols: A Practical Guide

To translate research into practice, robust and reproducible experimental protocols are essential. The following section provides a detailed, self-validating workflow for assessing the antiproliferative activity of a novel 7-chloroquinoline-4-carboxylic acid derivative.

Protocol: In Vitro Antiproliferative MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC₅₀ of a test compound against a cancer cell line (e.g., MCF-7). The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout Seed 1. Seed Cells (e.g., 5x10³ cells/well in 96-well plate) Incubate1 2. Incubate 24h (37°C, 5% CO₂) Seed->Incubate1 Treat 3. Add Test Compound (Serial dilutions, e.g., 0.1 to 100 µM) Incubate1->Treat Controls 4. Add Controls - Vehicle (DMSO) = Negative Control - Doxorubicin = Positive Control Incubate1->Controls Incubate2 5. Incubate 48h (37°C, 5% CO₂) Treat->Incubate2 Controls->Incubate2 AddMTT 6. Add MTT Reagent (10 µL of 5 mg/mL solution) Incubate2->AddMTT Incubate3 7. Incubate 4h (Formation of formazan crystals) AddMTT->Incubate3 Solubilize 8. Solubilize Crystals (Add 100 µL DMSO or Solubilization Buffer) Incubate3->Solubilize Read 9. Read Absorbance (570 nm) Solubilize->Read

Caption: Step-by-step workflow for the MTT antiproliferative assay.

  • Cell Seeding:

    • Culture MCF-7 cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh complete medium to a concentration of 5x10⁴ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (yielding 5,000 cells/well).

    • Causality: Seeding a precise number of cells is critical for assay reproducibility. An overnight incubation allows cells to adhere and resume logarithmic growth before treatment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the test compound in sterile DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells must be kept constant and low (<0.5%) to avoid solvent toxicity.

    • Remove the medium from the cells and add 100 µL of the medium containing the test compound or controls.

    • Self-Validation: Include the following controls in triplicate:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO. Represents 100% cell viability.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin at 10 µM). Validates the assay's ability to detect cell death.

      • Blank Control: Wells with medium but no cells. Used for background absorbance subtraction.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Causality: A 48-hour incubation is typically sufficient to observe the antiproliferative effects of a compound.

  • MTT Addition and Formazan Solubilization:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Abs_test / Abs_vehicle) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.

Conclusion and Future Outlook

7-Chloro-2-methylquinoline-4-carboxylic acid and its derivatives represent a highly versatile and pharmacologically significant chemical class. The core scaffold has proven to be an exceptional starting point for the development of potent agents targeting cancer, microbial infections, and inflammatory diseases.[3][5][8] Its established role as a key intermediate in the synthesis of important medications further solidifies its value in the pharmaceutical industry.[11]

Future research will likely focus on refining the selectivity of these compounds to minimize off-target effects and enhance therapeutic indices. The exploration of novel derivatives as molecular probes to investigate biological pathways and the continued application of structure-based drug design will undoubtedly unlock new therapeutic opportunities grounded in this privileged chemical scaffold.

References

  • 7-Chloro-2-methylquinoline | CAS#:4965-33-7. Chemsrc.com. Available from: [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available from: [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. Available from: [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available from: [Link]

  • Process for producing 7-chloro-quinaldine. Google Patents.
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  • The Future of 7-Chloro-2-methylquinoline in Advancing Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. ResearchGate. Available from: [Link]

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. PubMed Central. Available from: [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. Available from: [Link]

  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. PubMed. Available from: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available from: [Link]

  • 7-Chloroquinoline-4-carboxylic acid. PubChem. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health (NIH). Available from: [Link]

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An In-depth Technical Guide to the Anticipated Crystal Structure of 7-Chloro-2-methylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-2-methylquinoline-4-carboxylic acid is a quinoline derivative of significant interest in medicinal chemistry and drug development.[1] The spatial arrangement of molecules in the solid state, dictated by the crystal structure, is paramount in determining the physicochemical properties of an active pharmaceutical ingredient (API), including its solubility, stability, and bioavailability. While the definitive crystal structure of 7-chloro-2-methylquinoline-4-carboxylic acid is not publicly available, this guide provides a comprehensive framework for its determination and analysis. We will explore the synthesis and crystallization methodologies, the principles of single-crystal X-ray diffraction, and a detailed discussion of the anticipated intermolecular interactions that would govern its crystal packing, drawing on data from analogous structures.

Introduction to 7-Chloro-2-methylquinoline-4-carboxylic Acid

Quinoline and its derivatives are a cornerstone in pharmaceutical chemistry, forming the scaffold for a wide array of therapeutic agents with diverse biological activities.[2] The subject of this guide, 7-chloro-2-methylquinoline-4-carboxylic acid, combines the quinoline core with a carboxylic acid functional group at the 4-position, a methyl group at the 2-position, and a chlorine atom at the 7-position. This specific combination of substituents is expected to modulate the electronic and steric properties of the molecule, influencing its biological activity and its solid-state characteristics.

Understanding the three-dimensional architecture of this compound in its crystalline form is a critical step in its development as a potential therapeutic agent. The crystal structure provides invaluable insights into:

  • Polymorphism: The existence of different crystalline forms with distinct physicochemical properties.

  • Solubility and Dissolution Rate: Key parameters for drug absorption and bioavailability.

  • Stability: The tendency of the solid form to remain unchanged under various environmental conditions.

  • Structure-Activity Relationship (SAR): A deeper understanding of how the molecule interacts with its biological target.

This guide will provide the foundational knowledge for researchers to approach the crystal structure analysis of this and similar molecules.

Synthesis and Crystallization

The first step towards elucidating the crystal structure is the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction analysis.

Synthesis of 7-Chloro-2-methylquinoline-4-carboxylic Acid

Several synthetic routes can be envisioned for the preparation of 7-chloro-2-methylquinoline-4-carboxylic acid, with the Doebner reaction being a prominent choice for quinoline-4-carboxylic acid synthesis.[3] A plausible synthetic pathway is outlined below:

Experimental Protocol: Synthesis via Doebner Reaction

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-chloroaniline, an appropriate aldehyde (e.g., acetaldehyde), and pyruvic acid in a suitable solvent such as ethanol.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield pure 7-chloro-2-methylquinoline-4-carboxylic acid.

Causality Behind Experimental Choices: The Doebner reaction is a versatile and widely used method for the synthesis of quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid.[3] The choice of 3-chloroaniline as a starting material directs the formation of the 7-chloroquinoline isomer. The use of an aldehyde and pyruvic acid provides the necessary carbon atoms to form the pyridine ring of the quinoline system.

Single Crystal Growth

The growth of high-quality single crystals is often the most challenging step in crystal structure determination. Several techniques can be employed, and the choice of method and solvent is critical.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: A systematic screening of solvents with varying polarities (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, and mixtures thereof) should be performed to identify a solvent in which the compound has moderate solubility.

  • Slow Evaporation: A saturated solution of the purified compound is prepared in the chosen solvent at room temperature. The solution is loosely covered to allow for the slow evaporation of the solvent over several days to weeks.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature. The rate of cooling can be controlled to promote the growth of larger, well-defined crystals.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a less volatile solvent in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, leading to crystallization.

Causality Behind Experimental Choices: The goal of these techniques is to allow the molecules to self-assemble into a highly ordered, repeating three-dimensional lattice. Slow crystallization processes are favored as they provide sufficient time for the molecules to adopt the most thermodynamically stable packing arrangement, resulting in well-formed single crystals.

Crystal Structure Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.

Workflow for Single-Crystal X-ray Diffraction

workflow cluster_experiment Experimental cluster_analysis Computational Analysis crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation carboxylic_acid_dimer cluster_mol1 cluster_mol2 R1 R C1 C R1->C1 O1 O C1->O1 O2H1 O-H C1->O2H1 O4 O O2H1->O4 H-bond R2 R C2 C R2->C2 O3H2 H-O C2->O3H2 C2->O4 O3H2->O1 H-bond

Figure 2: The classic centrosymmetric carboxylic acid dimer.

It is highly probable that 7-chloro-2-methylquinoline-4-carboxylic acid will exhibit this dimeric arrangement in its crystal structure. The strength and directionality of these hydrogen bonds will significantly influence the overall packing of the molecules.

The Role of the Quinoline Nitrogen

The nitrogen atom of the quinoline ring is a potential hydrogen bond acceptor. While the carboxylic acid O-H is the strongest hydrogen bond donor, it is possible that in some packing arrangements, the quinoline nitrogen could compete for this hydrogen bond, leading to a catemeric (chain-like) motif instead of a dimer. However, the formation of the carboxylic acid dimer is generally more favorable.

Alternatively, the quinoline nitrogen may participate in weaker C-H···N interactions with neighboring molecules. Studies on co-crystals of quinoline derivatives with substituted benzoic acids have shown the formation of short O-H···N hydrogen bonds between the carboxylic acid and the quinoline nitrogen. [4][5]This highlights the potential for varied hydrogen bonding patterns depending on the electronic environment.

π-π Stacking Interactions

The planar aromatic quinoline ring system provides an ideal platform for π-π stacking interactions. These non-covalent interactions, arising from the electrostatic attraction between the electron-rich π systems of adjacent rings, are expected to play a significant role in stabilizing the crystal lattice. The stacking can occur in various geometries, such as face-to-face or offset, and will contribute to the overall density and stability of the crystal.

Influence of Substituents

The chloro and methyl substituents will also influence the crystal packing:

  • 7-Chloro Group: The chlorine atom can participate in weak C-H···Cl hydrogen bonds or halogen bonding interactions. [6]These interactions, while weaker than conventional hydrogen bonds, can provide additional stabilization to the crystal lattice and influence the orientation of neighboring molecules.

  • 2-Methyl Group: The methyl group is sterically bulky and will influence the local packing of the molecules. It can participate in weak C-H···O or C-H···π interactions.

Computational Modeling of the Crystal Structure

In the absence of experimental data, computational methods can provide valuable insights into the likely crystal structure of 7-chloro-2-methylquinoline-4-carboxylic acid. Crystal structure prediction (CSP) methods, often employing density functional theory (DFT), can be used to generate a landscape of possible crystal packings ranked by their lattice energies. These predicted structures can guide experimental crystallization efforts and provide a starting point for the analysis of powder X-ray diffraction data.

Significance in Drug Development

The determination of the crystal structure of 7-chloro-2-methylquinoline-4-carboxylic acid is a crucial milestone in its journey from a lead compound to a viable drug candidate. A thorough understanding of its solid-state properties will enable:

  • Informed Formulation Development: The selection of appropriate excipients and manufacturing processes to ensure consistent drug product quality.

  • Intellectual Property Protection: The patenting of novel crystalline forms with advantageous properties.

  • Regulatory Compliance: The provision of comprehensive data on the solid-state characteristics of the API to regulatory agencies.

Conclusion

While the definitive crystal structure of 7-chloro-2-methylquinoline-4-carboxylic acid remains to be experimentally determined, this guide has provided a comprehensive overview of the principles and methodologies required for its elucidation and analysis. Based on the known chemistry of carboxylic acids and quinoline derivatives, we anticipate a crystal structure dominated by strong O-H···O hydrogen-bonded dimers, with significant contributions from π-π stacking and weaker interactions involving the chloro and methyl substituents. The experimental determination of this structure will be a critical step in unlocking the full therapeutic potential of this promising compound.

References

  • PubChem. 7-Chloro-2-methylquinoline. National Center for Biotechnology Information. Available from: [Link]

  • Chemsrc. 7-Chloro-2-methylquinoline | CAS#:4965-33-7. Available from: [Link]

  • Gotoh, K., & Ishida, H. (2020). Crystal structures of four isomeric hydrogen-bonded co-crystals of 6-methylquinoline with 2-chloro-4-nitrobenzoic acid, 2-chloro-5-nitrobenzoic acid, 3-chloro-2-nitrobenzoic acid and 4-chloro-2-nitrobenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 76(11), 1765–1771. Available from: [Link]

  • Perry, B. G., et al. (2015). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 58(15), 6208–6222. Available from: [Link]

  • Khan, I., et al. (2014). Synthesis, X-ray diffraction study and biological activity of 7-hydroxy-4-methylquinolin-2(1H)-one. Journal of Saudi Chemical Society, 18(5), 524-529. Available from: [Link]

  • Nishikawa, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12345–12354. Available from: [Link]

  • Gotoh, K., & Ishida, H. (2021). Role of pKa in establishing the crystal structures of six hydrogen-bonded compounds of 4-methylquinoline with chloro- and nitro-substituted benzoic acids. IUCrData, 6(11), x211105. Available from: [Link]

  • Hoser, A. A., et al. (2022). Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate. Molecules, 27(21), 7288. Available from: [Link]

  • Goda, F. E., et al. (2012). Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. ChemInform, 43(32). Available from: [Link]

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14266–14280. Available from: [Link]

  • Lestari, D., & Martono, S. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. Available from: [Link]

  • Parkin, G. (2022). Structural Characterization of N-(4-carboxybenzyl)pyridinium Bromide: Hydrogen Bonding between Bromide and a Carboxylic Acid. Journal of Chemical Crystallography, 52, 263-268. Available from: [Link]

  • Aly, A. A., et al. (2022). One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione. University of Helsinki. Available from: [Link]

  • Smith, G., et al. (2017). Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid. Acta Crystallographica Section C: Structural Chemistry, 73(Pt 8), 775–782. Available from: [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Available from: [Link]

  • Khan, I., et al. (2014). Synthesis, X-ray diffraction study and biological activity of 7-hydroxy-4-methyl-1H-quinolin-2-one. ResearchGate. Available from: [Link]

  • Mohamed, M. S., et al. (2014). Design, Synthesis, X-Ray Crystallographic Study and Anticancer Activity of Novel 4-(7-Chloro-1-methylquinolin-4-(1H)-ylideneamino)-phenyl-3-(dimethylamino)-prop-2-en-1-one. ResearchGate. Available from: [Link]

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An In-Depth Technical Guide to 7-Chloro-2-methylquinoline-4-carboxylic Acid Analogs: Synthesis, SAR, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents with a vast spectrum of biological activities.[1] Its rigid, planar structure and versatile substitution patterns make it a "privileged scaffold," capable of interacting with a wide array of biological targets. Within this broad class, derivatives of quinoline-4-carboxylic acid have emerged as particularly fruitful subjects of investigation. This guide focuses on a specific, highly potent subclass: analogs of 7-Chloro-2-methylquinoline-4-carboxylic acid. The strategic placement of the chloro group at the 7-position, the methyl group at the 2-position, and the carboxylic acid at the 4-position creates a unique electronic and steric profile that serves as an excellent starting point for drug discovery.

This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond simple recitation of facts to provide a causal understanding of synthetic strategies, a nuanced exploration of structure-activity relationships (SAR), and a practical guide to experimental protocols. Our objective is to equip you with the foundational knowledge and actionable insights required to innovate within this promising chemical space.

The Core Scaffold: Synthesis and Properties of 7-Chloro-2-methylquinoline-4-carboxylic acid

The journey into the analogs begins with a thorough understanding of the parent molecule. The title compound's structure is characterized by the electron-withdrawing nature of the chlorine atom at C7 and the carboxylic acid at C4, which significantly influences the molecule's reactivity and binding potential.

Synthetic Strategies: The Doebner Reaction

One of the most robust and versatile methods for constructing the quinoline-4-carboxylic acid core is the Doebner reaction. This three-component reaction provides a direct route to the desired scaffold from readily available starting materials.[2] The causality behind this choice lies in its operational simplicity and tolerance for a variety of substituents on the aniline and aldehyde components, making it ideal for generating analog libraries.

The synthesis of 7-Chloro-2-methylquinoline-4-carboxylic acid typically involves the condensation of 3-chloroaniline, pyruvic acid, and an aldehyde (in this case, acetaldehyde, which corresponds to the 2-methyl group) in a suitable solvent like ethanol, often under reflux conditions.[2]

G cluster_reactants Reactants 3-Chloroaniline 3-Chloroaniline Reaction Doebner Reaction (e.g., Ethanol, Reflux) 3-Chloroaniline->Reaction Pyruvic Acid Pyruvic Acid Pyruvic Acid->Reaction Acetaldehyde Acetaldehyde Acetaldehyde->Reaction Product 7-Chloro-2-methylquinoline- 4-carboxylic acid Reaction->Product SAR_Diagram cluster_C2 C2 Modifications cluster_C4 C4 Modifications Core 7-Chloro-2-methylquinoline-4-carboxylic acid C2-Position (Methyl) C4-Position (Carboxylic Acid) C2_Aryl Aryl/Heteroaryl Groups (e.g., Phenyl) Core:c2->C2_Aryl C4_Ester Esters Core:c4->C4_Ester C2_Acrylamidophenyl 4-Acrylamidophenyl (SIRT3 Inhibition) C2_Aryl->C2_Acrylamidophenyl Leads to Increased Potency & Selectivity Increased Potency & Selectivity C2_Acrylamidophenyl->Increased Potency & Selectivity C4_Amide Amides C4_Hydrazide Hydrazide-Hydrazones Modulated PK/PD Modulated PK/PD C4_Amide->Modulated PK/PD

Caption: Key modification points for SAR exploration of the core scaffold.

Quantitative SAR Data Summary

The following table summarizes data for representative analogs, illustrating the impact of substitutions on biological activity.

Analog C2-Substituent C4-Substituent Target Activity (IC₅₀) Reference
Lead Compound (P6) 4-AcrylamidophenylN-propyl amideSIRT37.2 µM[3]
Control 1 4-AcrylamidophenylN-propyl amideSIRT132.6 µM[3]
Control 2 4-AcrylamidophenylN-propyl amideSIRT233.5 µM[3]
Generic Antibacterial VariesCarboxylic AcidDNA GyraseVaries[4]
Generic Anticancer VariesCarboxylic AcidDHODHVaries[4]

This table is illustrative. Specific IC₅₀ values are highly dependent on the assay conditions.

Biological Activities and Therapeutic Mechanisms

Analogs of 7-chloroquinoline-4-carboxylic acid have demonstrated a wide range of biological activities, primarily in the fields of oncology and infectious diseases. [1][5]

Anticancer Activity
  • SIRT3 Inhibition: A key mitochondrial deacetylase, SIRT3, has emerged as a therapeutic target in certain cancers like leukemia. [3]Specific 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been shown to be potent and selective inhibitors of SIRT3. [3]Mechanistically, this inhibition leads to cell cycle arrest and promotes cancer cell differentiation rather than apoptosis. [3]* Dihydroorotate Dehydrogenase (DHODH) Inhibition: Some quinoline carboxylic acids exhibit anticancer activity by inhibiting human DHODH. [4]This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. Cancer cells, with their high proliferation rates, are particularly vulnerable to the depletion of the pyrimidine pool, leading to cell growth arrest. [4]

Analog Quinoline-4-Carboxylic Acid Analog DHODH hDHODH Enzyme Analog->DHODH Inhibits Pathway De Novo Pyrimidine Biosynthesis DHODH->Pathway Catalyzes Step in BuildingBlocks Pyrimidine Pool (dUMP, etc.) Pathway->BuildingBlocks Produces Synthesis DNA & RNA Synthesis BuildingBlocks->Synthesis Required for Outcome Cancer Cell Growth Arrest Synthesis->Outcome Leads to

Caption: Mechanism of action via inhibition of human DHODH.

Antimicrobial Activity

The foundational mechanism for many quinolone antibiotics is the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV. [4]These enzymes are responsible for managing DNA supercoiling during replication. The quinolone molecule stabilizes the enzyme-DNA complex, which prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately, bacterial cell death. The C4-carboxylic acid is essential for this activity. [4]

Experimental Protocols

To ensure the trustworthiness and reproducibility of research in this area, detailed, self-validating protocols are essential.

Synthesis of a Representative Analog: 7-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid

This protocol is an adaptation of the Doebner reaction, demonstrating the synthesis of a C2-aryl substituted analog.

Materials:

  • 3-Chloroaniline (1.0 eq)

  • 4-Methoxybenzaldehyde (1.0 eq)

  • Pyruvic acid (1.1 eq)

  • Ethanol (Absolute)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, filtration apparatus, recrystallization solvents)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reactant Charging: To the flask, add 3-chloroaniline (e.g., 10 mmol, 1.27 g) and 4-methoxybenzaldehyde (10 mmol, 1.36 g) to 100 mL of absolute ethanol.

  • Initiation: Begin stirring the mixture at room temperature. Slowly add pyruvic acid (11 mmol, 0.97 g) dropwise to the solution over 5 minutes.

  • Reaction: Heat the mixture to reflux (approx. 78°C) using a heating mantle. Maintain reflux with vigorous stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooldown & Isolation: After the reaction is complete, cool the flask to room temperature. A solid precipitate should form. If not, reduce the solvent volume by half using a rotary evaporator.

  • Filtration: Collect the crude solid product by vacuum filtration. Wash the filter cake with two portions of cold ethanol (2 x 20 mL) to remove unreacted starting materials.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield the pure 7-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Assay: MTT Cell Viability Assay for Anticancer Screening

This protocol describes a standard colorimetric assay to assess the cytotoxic effect of a synthesized analog on a cancer cell line (e.g., H460 lung cancer cells).

Materials:

  • Synthesized analog, dissolved in DMSO to create a 10 mM stock solution

  • H460 human lung cancer cell line

  • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Seed H460 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete media. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the analog stock solution in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old media from the cells and add 100 µL of the media containing the test compound dilutions. Include a "vehicle control" (DMSO only) and a "no treatment" control.

  • Incubation: Incubate the treated plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the media from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Future Perspectives and Conclusion

The 7-Chloro-2-methylquinoline-4-carboxylic acid scaffold and its analogs represent a rich and versatile platform for drug discovery. While significant progress has been made, particularly in oncology, vast opportunities remain. Future research should focus on:

  • Expanding the Analog Space: Utilizing modern synthetic techniques like flow chemistry to rapidly generate diverse libraries for high-throughput screening. * Mechanism Deconvolution: Moving beyond phenotypic screening to identify the specific molecular targets for novel active compounds.

  • Pharmacokinetic Optimization: Fine-tuning analogs to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties, a critical step in translating a potent compound into a viable drug candidate.

References

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available at: [Link]

  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Available at: [Link]

  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Available at: [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

  • PubMed Central. (2022). Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. Available at: [Link]

  • Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Available at: [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available at: [Link]

  • Google Patents. (n.d.). HU212967B - Process for producing 7-chloro-quinaldine.
  • Chemsrc. (2025). 7-Chloro-2-methylquinoline. Available at: [Link]

  • Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship. Available at: [Link]

  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Available at: [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Available at: [Link]

  • Google Patents. (1992). US5126456A - 7-chloroquinaldine synthesis.

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The Strategic Role of 7-Chloro-2-methylquinoline-4-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists

Abstract: The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this privileged class, quinoline-4-carboxylic acids represent a particularly fruitful area of investigation, demonstrating a vast spectrum of biological activities. This guide focuses on a specific, highly versatile building block: 7-Chloro-2-methylquinoline-4-carboxylic acid. We will dissect its synthesis, physicochemical properties, and reactivity, providing field-proven insights into its strategic application. Through detailed protocols and case studies, this document serves as a technical resource for researchers and drug development professionals aiming to leverage this scaffold in the creation of novel therapeutics.

Core Analysis: Physicochemical & Structural Properties

A thorough understanding of a building block's intrinsic properties is the foundation of rational drug design. 7-Chloro-2-methylquinoline-4-carboxylic acid is a solid at room temperature, presenting as a white to off-white powder.[1] Its strategic substitution pattern dictates its utility in medicinal chemistry.

  • The Quinoline Core: A bicyclic aromatic heterocycle that provides a rigid, planar scaffold. This core is adept at participating in π-π stacking and hydrophobic interactions within biological targets.

  • C4-Carboxylic Acid: This is the primary functional handle for synthetic elaboration. Its acidity (pKa ≈ 0.75) allows for salt formation, while its reactivity enables the straightforward synthesis of amides, esters, and other derivatives, forming the principal vector for diversity-oriented synthesis.[1]

  • C2-Methyl Group: This group influences the molecule's electronics and sterics. It can block metabolic attack at the C2 position and provides a vector for further functionalization through condensation reactions if required.

  • C7-Chloro Group: This electron-withdrawing substituent significantly modulates the electronic properties of the benzene ring portion of the scaffold. It can serve as a key interaction point (e.g., halogen bonding) with protein targets and can be a site for nucleophilic aromatic substitution under specific conditions, offering another, albeit less common, route for derivatization.

Table 1: Physicochemical Properties of 7-Chloro-2-methylquinoline-4-carboxylic Acid and its Precursor

Property7-Chloro-2-methylquinoline-4-carboxylic acid7-Chloro-2-methylquinoline (Precursor)
CAS Number 865415-74-9 (example derivative)4965-33-7[2]
Molecular Formula C₁₁H₈ClNO₂C₁₀H₈ClN[2][3]
Molecular Weight 221.64 g/mol 177.63 g/mol [2][3]
Appearance White to off-white solid[1]Yellow solid[4]
Melting Point 281-282 °C[1]74-78 °C[3]
Boiling Point 382.1±22.0 °C (Predicted)[1]278.2±20.0 °C at 760 mmHg[3]
Density 1.469±0.06 g/cm³ (Predicted)[1]1.2±0.1 g/cm³[3]
LogP 3.30 (Calculated for precursor)[3]3.30[3]

Synthesis of the Core Scaffold: Established Methodologies

The construction of the quinoline-4-carboxylic acid core is well-established, with several named reactions offering reliable routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

The Doebner Reaction

The Doebner reaction is a powerful one-pot synthesis that constructs the quinoline-4-carboxylic acid skeleton by reacting an aromatic amine, an aldehyde, and pyruvic acid.[5] This is arguably the most direct approach for the title compound.

Causality of the Mechanism: The reaction proceeds through the formation of an α,β-unsaturated carboxylic acid via a Knoevenagel condensation of the aldehyde and pyruvic acid, followed by a Michael addition of the aniline. An alternative pathway involves the formation of a Schiff base between the aniline and aldehyde, which then reacts with the enolate of pyruvic acid. Regardless of the precise sequence, the key steps involve conjugate addition followed by an intramolecular electrophilic cyclization onto the aniline ring and subsequent dehydration/aromatization.

Doebner_Reaction cluster_reactants Reactants cluster_process Reaction Cascade Aniline 3-Chloroaniline Michael_Add Michael Addition / Schiff Base Formation Aniline->Michael_Add Aldehyde Acetaldehyde Aldehyde->Michael_Add Pyruvic Pyruvic Acid Pyruvic->Michael_Add Cyclization Intramolecular Electrophilic Cyclization Michael_Add->Cyclization Acid Catalyst (e.g., HCl) Aromatization Dehydration & Oxidation Cyclization->Aromatization Product 7-Chloro-2-methyl quinoline-4-carboxylic acid Aromatization->Product

Caption: The Doebner reaction workflow for scaffold synthesis.

The Pfitzinger Reaction

The Pfitzinger reaction offers an alternative route, particularly useful when the corresponding isatin is readily available. It involves the condensation of an isatin (or its N-substituted derivative) with a carbonyl compound containing an α-methylene group in the presence of a base.

Causality of the Mechanism: The base (e.g., potassium hydroxide) opens the isatin ring to form an isatinate salt. This intermediate then undergoes a condensation reaction with the enolate of the carbonyl compound (e.g., acetone, to provide the 2-methyl group). Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid product.[6]

The Gould-Jacobs Reaction

This multi-step sequence begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (EMME).[7][8]

Causality of the Mechanism: The initial step is a nucleophilic substitution of the ethoxy group on EMME by the aniline.[7][8] The resulting anilidomethylenemalonate intermediate undergoes a thermal intramolecular cyclization at high temperatures (often in a high-boiling solvent like Dowtherm A), which is a 6-electron electrocyclic reaction.[7][8][9] The resulting 4-hydroxy-3-carboalkoxyquinoline is then saponified to the carboxylic acid and subsequently decarboxylated by heating to yield the 4-hydroxyquinoline, which can be further converted to the target compound.[7]

Reactivity & Strategic Derivatization

The true power of 7-Chloro-2-methylquinoline-4-carboxylic acid lies in its predictable reactivity, offering multiple points for diversification to explore structure-activity relationships (SAR).

Derivatization cluster_C4 C4 Position (Primary Handle) cluster_C2 C2 Position cluster_Ring Aromatic Ring Core 7-Chloro-2-methylquinoline- 4-carboxylic acid Amides Amides (R-NH₂ + Coupling Agent) Core->Amides Most Common Esters Esters (R-OH + Acid Catalyst) Core->Esters Hydrazides Hydrazides (Hydrazine) Core->Hydrazides Condensation Aldol-type Condensations Core->Condensation SNAr SNAr at C7 (Harsh Conditions) Core->SNAr CrossCoupling Cross-Coupling (e.g., Suzuki) Core->CrossCoupling Requires prior modification Tetrazoles Tetrazoles (Bioisostere) Amides->Tetrazoles Can be formed from nitriles derived from amides

Caption: Key diversification points on the core scaffold.

Protocol: Standard Amide Coupling (Self-Validating System)

This protocol describes a robust method for derivatizing the C4-carboxylic acid, the most common and fruitful modification strategy.

Objective: To synthesize a diverse library of amides from the core scaffold for SAR studies.

Materials:

  • 7-Chloro-2-methylquinoline-4-carboxylic acid (1.0 eq)

  • Desired amine (1.1 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

Methodology:

  • Inert Atmosphere: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add 7-Chloro-2-methylquinoline-4-carboxylic acid.

    • Causality: An inert atmosphere prevents atmospheric moisture from hydrolyzing the activated ester intermediate, ensuring high coupling efficiency.

  • Dissolution: Dissolve the starting material in anhydrous DMF.

    • Causality: DMF is an excellent polar aprotic solvent that dissolves the reactants and facilitates the reaction without interfering. Anhydrous conditions are critical.

  • Reagent Addition: Add the amine, followed by DIPEA and then HATU.

    • Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid and the amine's ammonium salt, preventing side reactions. HATU is a highly effective coupling agent that rapidly forms an activated ester with the carboxylic acid, which is then susceptible to nucleophilic attack by the amine. Adding HATU last initiates the reaction.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).

    • Causality: Monitoring ensures the reaction goes to completion and prevents the formation of degradation products from prolonged reaction times.

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Causality: The water quench stops the reaction. The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts. The brine wash removes residual water from the organic layer.

  • Purification & Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Validate the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

    • Causality: This purification and validation sequence is a self-validating system, ensuring the identity and purity of the final compound, which is critical for reliable biological testing.

Applications in Medicinal Chemistry: Case Studies

The versatility of the 7-chloro-2-methylquinoline-4-carboxylic acid scaffold is best illustrated through its application in diverse drug discovery programs.

Case Study 1: Anticancer - Sirtuin Inhibitors

Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases that play crucial roles in cellular processes, and their dysregulation is linked to cancer.[10] SIRT3, a key mitochondrial sirtuin, has emerged as a potential therapeutic target.[10]

  • Strategic Application: In a campaign to discover novel SIRT3 inhibitors, a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were synthesized.[10] While the core in this study was not 7-chloro-2-methyl, it demonstrates the principle of using the quinoline-4-carboxylic acid moiety as a scaffold. The carboxylic acid was converted to a series of amides to explore the binding pocket.[10]

  • Key Finding: Compound P6 from this series was identified as a potent and selective SIRT3 inhibitor (IC₅₀ = 7.2 µM) over other sirtuin isoforms.[10] This compound induced cell cycle arrest and differentiation in leukemic cell lines.[10]

  • Insight: This study validates the use of the quinoline-4-carboxamide scaffold for targeting the active site of sirtuin enzymes. The amide portion, derived from the core carboxylic acid, is crucial for establishing key interactions and achieving selectivity.

SIRT3_Pathway cluster_normal Normal Function SIRT3 SIRT3 (Mitochondrial Deacetylase) Deacetylated_Substrate Deacetylated Proteins SIRT3->Deacetylated_Substrate Cell_Cycle_Arrest Cell Cycle Arrest & Differentiation Substrate Acetylated Mitochondrial Proteins (e.g., metabolic enzymes, apoptosis factors) Substrate->SIRT3 NAD+ Cell_Survival Tumor Cell Survival & Proliferation Deacetylated_Substrate->Cell_Survival P6 Quinoline-4-carboxamide Inhibitor (e.g., P6) P6->SIRT3 Inhibition

Caption: Inhibition of the SIRT3 pathway by a quinoline derivative.

Case Study 2: Anti-inflammatory - COX-2 Inhibitors

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, and its selective inhibition is a major goal for developing anti-inflammatory drugs with reduced gastrointestinal side effects.

  • Strategic Application: A series of 4-carboxyl quinoline derivatives were designed and synthesized as selective COX-2 inhibitors.[11] The design incorporated the quinoline-4-carboxylic acid core, with the hypothesis that the carboxylate group would interact with a key arginine residue (Arg120) in the COX-2 active site, mimicking the interaction of traditional NSAIDs.[11]

  • Key Finding: The study identified compounds with potent and highly selective COX-2 inhibition. For instance, 7,8,9,10-tetrahydro-2-(4-(methylsulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid showed a COX-2 IC₅₀ of 0.043 µM and a selectivity index >513, surpassing the reference drug celecoxib.[11]

  • Insight: This work demonstrates the critical role of the C4-carboxylic acid as a pharmacophoric feature for anchoring the molecule within the COX-2 enzyme active site. The study also highlighted that lipophilic substituents on the quinoline ring, such as the chloro group at C7, are important for enhancing COX-2 inhibitory activity.[11]

Case Study 3: Antimalarial Agents

The quinoline core is historically significant in antimalarial therapy (e.g., chloroquine). Modern efforts focus on developing new quinoline-based drugs to combat widespread resistance.

  • Strategic Application: A phenotypic screen identified a quinoline-4-carboxamide series with potent antimalarial activity.[12] The initial hit was optimized by modifying the amide portion, which was synthesized from the corresponding quinoline-4-carboxylic acid precursor.[12]

  • Key Finding: This medicinal chemistry program led to the discovery of DDD107498, a compound with a novel mechanism of action (inhibition of translation elongation factor 2, PfEF2) and activity against multiple life-cycle stages of the malaria parasite.[12]

  • Insight: This case exemplifies a classic medicinal chemistry workflow where the C4-carboxylic acid of a quinoline scaffold is used as the anchor point for optimization. Converting the acid to various amides allowed for fine-tuning of physicochemical properties (like solubility and metabolic stability) and potency, ultimately leading to a preclinical candidate.[12]

Conclusion and Future Perspectives

7-Chloro-2-methylquinoline-4-carboxylic acid is not merely a chemical intermediate; it is a strategic platform for innovation in medicinal chemistry. Its well-defined synthesis, predictable reactivity at the C4-carboxylic acid, and the modulatory influence of its chloro and methyl substituents make it an exceptionally valuable building block. The successful application of its derivatives across diverse therapeutic areas—from oncology to infectious diseases and inflammation—underscores its privileged status. Future work will likely focus on leveraging this scaffold to explore novel biological targets and to develop next-generation therapeutics with improved efficacy, selectivity, and resistance profiles.

References

  • Zhang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • Sharma, P., et al. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Chemsrc. (n.d.). 7-Chloro-2-methylquinoline | CAS#:4965-33-7. Chemsrc.com. Available at: [Link]

  • Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Chloro-2-methylquinoline. PubChem Compound Database. Available at: [Link]

  • Strigáčová, J., et al. (2001). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Folia Microbiologica. Available at: [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Zarghi, A., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Boschi, D., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia. Available at: [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia. Available at: [Link]

  • Google Patents. (n.d.). HU212967B - Process for producing 7-chloro-quinaldine. Google Patents.
  • Flowid. (n.d.). AN56 Gould Jacobs Quinoline forming reaction. Flowid. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed Central. Available at: [Link]

  • MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PubMed Central. Available at: [Link]

  • Google Patents. (n.d.). EP0097585A1 - Process for the preparation of 4-hydroxy quinolines. Google Patents.
  • YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. YouTube. Available at: [Link]

  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Cambridge University Press. Available at: [Link]

  • ResearchGate. (2020). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. Available at: [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Organic Syntheses Procedure. Available at: [Link]

  • PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. Available at: [Link]

  • Google Patents. (n.d.). US5126456A - 7-chloroquinaldine synthesis. Google Patents.
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Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Chloro-2-methylquinoline-4-carboxylic acid via the Doebner Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Doebner Reaction in Heterocyclic Synthesis

The Doebner reaction, a cornerstone in the synthesis of quinoline derivatives, is a three-component condensation reaction involving an aromatic amine, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.[1][2][3] This reaction is of significant interest to researchers in medicinal chemistry and drug development, as the quinoline scaffold is a privileged structure found in a wide array of therapeutic agents with diverse biological activities, including antimalarial, antibacterial, and antitumor properties.[4] The versatility of the Doebner reaction allows for the synthesis of a variety of substituted quinolines, making it a valuable tool in the generation of compound libraries for drug discovery.

This application note provides a detailed protocol and technical guidance for the synthesis of a specific, functionally important quinoline derivative, 7-Chloro-2-methylquinoline-4-carboxylic acid, utilizing the principles of the Doebner reaction. We will delve into the mechanistic underpinnings of this transformation, provide optimized reaction conditions, and offer insights into potential challenges and troubleshooting strategies.

Mechanistic Insights: Understanding the Reaction Pathway

The Doebner reaction is believed to proceed through a series of well-defined steps, commencing with the formation of an N-arylimine (Schiff base) from the condensation of the aniline and the aldehyde.[2] Concurrently, pyruvic acid can exist in equilibrium with its enol tautomer. The reaction then proceeds via a Michael-type addition of the pyruvic acid enol to the imine, followed by an intramolecular electrophilic cyclization onto the aromatic ring of the aniline. The resulting dihydroquinoline intermediate is subsequently oxidized to furnish the final aromatic quinoline-4-carboxylic acid product.[2]

Doebner_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aniline 3-Chloroaniline Imine N-arylimine (Schiff Base) Aniline->Imine - H2O Aldehyde Acetaldehyde Aldehyde->Imine PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization MichaelAdduct Michael Adduct Imine->MichaelAdduct Michael Addition Enol->MichaelAdduct Dihydroquinoline Dihydroquinoline Intermediate MichaelAdduct->Dihydroquinoline Cyclization - H2O Product 7-Chloro-2-methylquinoline- 4-carboxylic acid Dihydroquinoline->Product Oxidation Doebner_Workflow cluster_reaction_setup Reaction Setup cluster_reagent_addition Reagent Addition cluster_reaction_completion Reaction Completion cluster_workup Workup and Purification A 1. Combine 3-chloroaniline, acetaldehyde, and BF3·THF in MeCN. B 2. Stir at 65 °C for 10 minutes. A->B D 4. Add pyruvic acid solution dropwise over 3 hours at 65 °C. B->D C 3. Prepare a solution of pyruvic acid in MeCN. C->D E 5. Continue heating at 65 °C for 21 hours. D->E F 6. Cool to room temperature and perform aqueous workup (EtOAc, NaHCO₃, brine). E->F G 7. Dry organic layer (Na₂SO₄) and concentrate. F->G H 8. Purify the crude product by recrystallization or column chromatography. G->H I 9. Characterize the final product (NMR, MS, etc.). H->I

Figure 2: General experimental workflow for the Doebner reaction.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloroaniline (1.0 equiv.) and acetaldehyde (1.1 equiv.) in anhydrous acetonitrile (MeCN).

  • Catalyst Addition: To the stirred solution, add Boron Trifluoride etherate (BF₃·THF) (0.3 equiv.) at room temperature.

  • Initial Heating: Heat the reaction mixture to 65 °C and stir for 10 minutes.

  • Pyruvic Acid Addition: In a separate flask, prepare a solution of pyruvic acid (0.6 equiv.) in anhydrous acetonitrile. Add this solution dropwise to the reaction mixture over 3 hours while maintaining the temperature at 65 °C.

  • Reaction Monitoring: Allow the reaction to proceed at 65 °C for an additional 21 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (EtOAc) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by brine.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data
Reactant/ReagentMolar Equiv.Amount (for 10 mmol scale)
3-Chloroaniline1.01.28 g
Acetaldehyde1.10.48 g (0.62 mL)
Pyruvic Acid0.60.53 g (0.37 mL)
BF₃·THF0.30.43 g (0.38 mL)
Acetonitrile (MeCN)-~20 mL

Note: Yields for this specific reaction may vary. Based on similar reactions with electron-deficient anilines, yields in the range of 40-60% can be expected.

Troubleshooting and Key Considerations

  • Low Yields: Anilines with electron-withdrawing groups, such as 3-chloroaniline, are less nucleophilic and can lead to lower yields. [4][5]Ensuring anhydrous conditions is crucial, as water can hydrolyze the imine intermediate. The dropwise addition of pyruvic acid is also important to control the reaction rate and minimize side product formation.

  • Byproduct Formation: The Doebner reaction can sometimes produce byproducts. [3]Careful monitoring by TLC and optimized purification are key to obtaining the desired product with high purity.

  • Alternative Catalysts: While BF₃·THF is effective, other Lewis acids or Brønsted acids can also be employed. [2]If the reaction does not proceed satisfactorily, screening other catalysts may be beneficial.

  • Solvent Choice: Acetonitrile is often a good choice for this reaction, but other solvents like ethanol or THF have also been used. [4][5]Solvent screening can be a part of the optimization process.

Conclusion

The Doebner reaction provides a robust and versatile method for the synthesis of quinoline-4-carboxylic acids. The protocol outlined in this application note, which has been adapted from established procedures for challenging substrates, offers a reliable starting point for the synthesis of 7-Chloro-2-methylquinoline-4-carboxylic acid. By understanding the reaction mechanism and key experimental parameters, researchers can effectively utilize this powerful transformation in their synthetic endeavors.

References

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. [Link]

  • Process for producing 7-chloro-quinaldine.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • 7-chloroquinaldine synthesis.
  • Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. ResearchGate. [Link]

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The Strategic Utility of 7-Chloro-2-methylquinoline-4-carboxylic acid in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

The quinoline nucleus is a cornerstone in the architecture of numerous therapeutic agents, owing to its ability to interact with a wide array of biological targets. Within this important class of heterocycles, 7-Chloro-2-methylquinoline-4-carboxylic acid emerges as a highly valuable and versatile pharmaceutical intermediate. Its strategic substitution pattern—a chlorine atom at the 7-position, a methyl group at the 2-position, and a carboxylic acid at the 4-position—offers a trifecta of functionalities that can be precisely manipulated to construct complex molecular entities.

The presence of the chlorine atom at the 7-position significantly influences the electronic properties of the quinoline ring and can serve as a handle for further functionalization through cross-coupling reactions. The methyl group at the 2-position can be important for modulating steric interactions with target proteins. The carboxylic acid at the 4-position is a key functional group that can be readily converted into a variety of other functionalities, such as amides, esters, and ketones, enabling the exploration of a broad chemical space in drug discovery programs.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this important intermediate.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₁H₈ClNO₂
Molecular Weight 221.64 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not available
Solubility Soluble in DMF, DMSO; sparingly soluble in methanol and ethanol
CAS Number 18705-16-3

Synthesis of 7-Chloro-2-methylquinoline-4-carboxylic acid

The synthesis of 7-Chloro-2-methylquinoline-4-carboxylic acid can be efficiently achieved through well-established named reactions in organic chemistry, most notably the Doebner reaction and the Pfitzinger reaction.[1] Both methods offer reliable routes to the quinoline-4-carboxylic acid scaffold.

Protocol 1: Synthesis via the Doebner Reaction

The Doebner reaction provides a straightforward, three-component condensation to construct the quinoline-4-carboxylic acid core.[2] This approach is often favored for its operational simplicity.

Doebner Reaction 3-chloroaniline 3-Chloroaniline intermediate Intermediate 3-chloroaniline->intermediate acetaldehyde Acetaldehyde acetaldehyde->intermediate pyruvic_acid Pyruvic Acid pyruvic_acid->intermediate product 7-Chloro-2-methylquinoline-4-carboxylic acid intermediate->product Reflux, Ethanol Pfitzinger Reaction 5-chloroisatin 5-Chloroisatin intermediate Intermediate 5-chloroisatin->intermediate acetone Acetone acetone->intermediate product 7-Chloro-2-methylquinoline-4-carboxylic acid intermediate->product KOH, Ethanol, Reflux Amide Coupling start_material 7-Chloro-2-methylquinoline-4-carboxylic acid product Hypothetical Kinase Inhibitor start_material->product aniline Substituted Aniline aniline->product reagents HATU, DIPEA, DMF reagents->product

Sources

Application Notes and Protocols: The Strategic Role of 7-Chloro-2-methylquinoline-4-carboxylic Acid in the Synthesis of Leukotriene Receptor Antagonist Antiasthmatic Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth exploration of the synthesis and application of 7-Chloro-2-methylquinoline-4-carboxylic acid as a pivotal precursor in the development of modern antiasthmatic drugs, particularly focusing on the leukotriene receptor antagonist class. We will elucidate the synthetic pathways, from the foundational Pfitzinger reaction for the creation of the quinoline core to its strategic conversion into key intermediates for drugs like Montelukast. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and actionable experimental protocols.

Introduction: The Quinoline Scaffold in Asthma Therapy

Asthma is a chronic respiratory disease characterized by airway inflammation, bronchoconstriction, and mucus production. A key family of inflammatory mediators in the pathophysiology of asthma are the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄).[1][2] These molecules are potent bronchoconstrictors and are released from various inflammatory cells, including mast cells and eosinophils.[3][4] Consequently, antagonizing the cysteinyl leukotriene receptor 1 (CysLT1) has emerged as a highly effective therapeutic strategy for the management of asthma.[5][6]

Quinoline derivatives have been identified as a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[7] In the context of antiasthmatic drugs, the 7-chloro-2-methylquinoline moiety is a cornerstone of the highly successful leukotriene receptor antagonist, Montelukast.[8][9] This application note focuses on a strategic synthetic precursor, 7-Chloro-2-methylquinoline-4-carboxylic acid, and details its synthesis and subsequent conversion to key intermediates for these life-changing medications.

Synthetic Pathways and Experimental Protocols

The synthesis of antiasthmatic drugs from 7-Chloro-2-methylquinoline-4-carboxylic acid can be logically divided into two main stages: the synthesis of the quinoline carboxylic acid itself, followed by its conversion to a versatile intermediate for the final drug assembly.

Synthesis of 7-Chloro-2-methylquinoline-4-carboxylic Acid via the Pfitzinger Reaction

The Pfitzinger reaction is a classic and robust method for the synthesis of quinoline-4-carboxylic acids from an isatin derivative and a carbonyl compound containing an α-methylene group under basic conditions.[10][11] This approach provides a direct and efficient route to the desired quinoline core.

Causality of Experimental Choices:

  • Choice of Reactants: 5-Chloroisatin is selected to introduce the required chloro-substituent at the 7-position of the final quinoline ring. Acetone, a readily available and inexpensive ketone, provides the methyl group at the 2-position.

  • Basic Conditions: A strong base, such as potassium hydroxide (KOH), is essential to catalyze the initial hydrolysis of the isatin amide bond, opening the ring to form a keto-acid intermediate, which then condenses with the carbonyl compound.[12]

  • Reaction Monitoring: Thin-layer chromatography (TLC) is a crucial technique for monitoring the progress of the reaction, ensuring the complete consumption of the starting materials and maximizing the yield of the desired product.[10]

Experimental Protocol 1: Synthesis of 7-Chloro-2-methylquinoline-4-carboxylic Acid

Reagent/SolventMolecular WeightQuantityMoles (approx.)
5-Chloroisatin181.58 g/mol 18.16 g0.10 mol
Acetone58.08 g/mol 17.42 g (22 mL)0.30 mol
Potassium Hydroxide56.11 g/mol 11.22 g0.20 mol
Ethanol46.07 g/mol 100 mL-
Water18.02 g/mol 50 mL-
Acetic Acid (glacial)60.05 g/mol As needed-

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in a mixture of ethanol and water.

  • Add 5-chloroisatin to the basic solution and heat the mixture to reflux for 1 hour to facilitate the opening of the isatin ring.

  • Cool the reaction mixture slightly and add acetone dropwise.

  • After the addition is complete, heat the mixture to a vigorous reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-water.

  • Acidify the aqueous solution with glacial acetic acid to a pH of approximately 4-5 to precipitate the product.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield crude 7-Chloro-2-methylquinoline-4-carboxylic acid.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Conversion to a Key Intermediate: Decarboxylation to 7-Chloro-2-methylquinoline

A crucial step in leveraging 7-Chloro-2-methylquinoline-4-carboxylic acid is its conversion to 7-chloro-2-methylquinoline (also known as 7-chloroquinaldine). This is achieved through a decarboxylation reaction, which removes the carboxylic acid group at the 4-position. While direct protocols for the 4-carboxylic acid derivative are not as prevalent in readily available literature, the decarboxylation of the isomeric 2-methyl-7-chloroquinoline-3-carboxylic acid is a well-documented process and serves as a strong procedural basis.[13]

Causality of Experimental Choices:

  • Thermal Decarboxylation: Heating the quinoline carboxylic acid, often in a high-boiling point solvent, provides the necessary energy to extrude carbon dioxide and form the desired product.

  • Purification: Distillation and subsequent crystallization are effective methods for purifying the resulting 7-chloro-2-methylquinoline, which is a solid at room temperature.[13]

Conceptual Protocol 2: Decarboxylation of 7-Chloro-2-methylquinoline-4-carboxylic Acid

  • Place the purified 7-Chloro-2-methylquinoline-4-carboxylic acid in a reaction vessel suitable for high-temperature reactions.

  • Heat the solid under an inert atmosphere. The decarboxylation temperature will need to be determined empirically but is expected to be in the range of 150-250 °C.

  • The reaction can be monitored by observing the cessation of CO₂ evolution.

  • The resulting crude 7-chloro-2-methylquinoline can be purified by vacuum distillation or recrystallization from a suitable solvent system.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_synthesis Synthesis of 7-Chloro-2-methylquinoline-4-carboxylic Acid cluster_conversion Conversion to Key Intermediate cluster_final_synthesis Synthesis of Antiasthmatic Drug (e.g., Montelukast) 5-Chloroisatin 5-Chloroisatin Pfitzinger_Reaction Pfitzinger Reaction (KOH, Ethanol/Water, Reflux) 5-Chloroisatin->Pfitzinger_Reaction Acetone Acetone Acetone->Pfitzinger_Reaction Carboxylic_Acid 7-Chloro-2-methylquinoline-4-carboxylic Acid Pfitzinger_Reaction->Carboxylic_Acid Decarboxylation Decarboxylation (Heat) Carboxylic_Acid->Decarboxylation Intermediate 7-Chloro-2-methylquinoline Decarboxylation->Intermediate Further_Steps Multi-step Synthesis Intermediate->Further_Steps Antiasthmatic_Drug Leukotriene Receptor Antagonist (e.g., Montelukast) Further_Steps->Antiasthmatic_Drug

Caption: Synthetic pathway from 5-chloroisatin to a leukotriene receptor antagonist.

Synthesis of Montelukast from 7-Chloro-2-methylquinoline

With the key intermediate, 7-chloro-2-methylquinoline, in hand, the synthesis of Montelukast can proceed through established multi-step pathways. A common route involves the condensation of 7-chloro-2-methylquinoline with an appropriate aldehyde to build the styryl side chain, followed by a series of reactions to introduce the rest of the molecule.[14]

Experimental Protocol 3: Illustrative First Step - Condensation with m-Phthalaldehyde

Reagent/SolventMolecular WeightQuantityMoles (approx.)
7-Chloro-2-methylquinoline177.63 g/mol 17.76 g0.10 mol
m-Phthalaldehyde134.13 g/mol 13.41 g0.10 mol
Acetic Anhydride102.09 g/mol 50 mL-
Ethyl Acetate88.11 g/mol As needed-

Procedure:

  • In a suitable reaction vessel, combine 7-chloro-2-methylquinoline, m-phthalaldehyde, and acetic anhydride.[14]

  • Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture and remove the excess acetic anhydride under reduced pressure.

  • The crude product can be purified by crystallization from ethyl acetate to yield the aldehyde intermediate.[14]

This aldehyde is a key building block that undergoes several further transformations, including Grignard reactions and couplings, to ultimately yield Montelukast.[8][14]

Mechanism of Action: Targeting the Leukotriene Pathway

The antiasthmatic drugs synthesized from the 7-chloro-2-methylquinoline scaffold, such as Montelukast, function as potent and selective antagonists of the cysteinyl leukotriene receptor 1 (CysLT1).[3][15]

The Leukotriene Signaling Cascade:

  • Inflammatory stimuli trigger the release of arachidonic acid from cell membranes.

  • The enzyme 5-lipoxygenase (5-LO) converts arachidonic acid into leukotrienes.

  • The cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are produced and released by inflammatory cells.

  • These leukotrienes bind to CysLT1 receptors on airway smooth muscle cells and other cells.

  • This binding initiates a signaling cascade that leads to:

    • Bronchoconstriction (narrowing of the airways)

    • Increased vascular permeability and airway edema (swelling)

    • Enhanced mucus secretion

    • Recruitment of eosinophils, further perpetuating the inflammatory response

Inhibition by Quinoline-Based Antagonists:

Montelukast and similar drugs competitively and selectively bind to the CysLT1 receptor, preventing the binding of the natural ligands (LTD₄, etc.).[3][15] By blocking this receptor, the drug inhibits the downstream effects of the leukotriene signaling cascade, leading to a reduction in bronchoconstriction, inflammation, and mucus production, thereby alleviating the symptoms of asthma.[16]

Mechanism of Action Diagram

MOA cluster_pathway Leukotriene Signaling Pathway in Asthma cluster_drug Drug Intervention Arachidonic_Acid Arachidonic Acid 5_LO 5-Lipoxygenase Arachidonic_Acid->5_LO CysLTs Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) 5_LO->CysLTs CysLT1_Receptor CysLT1 Receptor (on Airway Smooth Muscle) CysLTs->CysLT1_Receptor Binds to Asthma_Symptoms Bronchoconstriction Airway Edema Mucus Secretion Inflammation CysLT1_Receptor->Asthma_Symptoms Activates Drug Quinoline-based Antagonist (e.g., Montelukast) Block X Drug->Block Block->CysLT1_Receptor Blocks Binding

Caption: Mechanism of action of quinoline-based leukotriene receptor antagonists.

Conclusion

7-Chloro-2-methylquinoline-4-carboxylic acid represents a strategically important, though not always directly utilized, precursor in the synthesis of potent antiasthmatic drugs. Its synthesis via the Pfitzinger reaction is a robust and scalable process. Subsequent chemical modifications, particularly decarboxylation to 7-chloro-2-methylquinoline, unlock its potential as a core building block for complex molecules like Montelukast. A thorough understanding of these synthetic pathways and the underlying mechanism of action is crucial for the continued development of novel and improved therapies for asthma and other inflammatory respiratory diseases.

References

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. [Link]

  • Process for producing 7-chloro-quinaldine.
  • Montelukast - StatPearls. NCBI Bookshelf. [Link]

  • Synthesis method of montelukast sodium.
  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]

  • Development of novel leukotriene--based anti-asthma drugs: MK-886 and MK-571. PubMed. [Link]

  • Synthesis of Montelukast. Hazardous Reagent Substitution: A Pharmaceutical Perspective. [Link]

  • Leukotriene D4. Wikipedia. [Link]

  • What is the mechanism of Montelukast sodium?. Patsnap Synapse. [Link]

  • A facile one-pot strategy to the synthesis of quinoline carboxylic acid derivatives of pyrazolo-carbazoles and azacarbazoles. Indian Academy of Sciences. [Link]

  • 7-Chloro-2-methylquinoline. Chemsrc. [Link]

  • Synthesis method of montelukast sodium intermediate. Eureka | Patsnap. [Link]

  • Montelukasts - Mechanism of Action. YouTube. [Link]

  • Leukotriene Receptor Antagonists. StatPearls - NCBI Bookshelf. [Link]

  • 7-Chloro-2-methylquinoline CAS 4965-33-7: Key Pharmaceutical Intermediate Supplier for Montelukast Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Singulair (Montelukast Sodium). accessdata.fda.gov. [Link]

  • Leukotriene Receptor Antagonists. LITFL. [Link]

  • Leukotriene receptor antagonists. III. Pharmacological and chemical studies with LY137617, a leukotriene D4 and leukotriene E4 receptor antagonist. PubMed. [Link]

  • Decarboxylation. Organic Chemistry Portal. [Link]

  • Montelukast. PubChem - NIH. [Link]

  • Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate. Sciforum. [Link]

  • 7-chloroquinaldine synthesis.
  • 7-Chloro-2-methylquinoline. PubChem - NIH. [Link]

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Application Note: A Strategic Workflow for the Development of Novel Kinase Inhibitors from a 7-Chloro-2-methylquinoline-4-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[1] This makes them one of the most important target families for drug discovery.[1] The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous FDA-approved kinase inhibitors due to its favorable geometry for binding within the ATP pocket of kinases.[2][3] This application note presents a comprehensive, field-proven workflow for the discovery and characterization of novel kinase inhibitors, using 7-Chloro-2-methylquinoline-4-carboxylic acid as a versatile starting fragment. We provide detailed protocols, from initial hit identification through to potency and selectivity profiling, emphasizing the causal logic behind experimental design to ensure robust and reproducible results.

Introduction: The Rationale for the Quinoline Scaffold

The human kinome comprises over 500 protein kinases that act as molecular switches. The development of small molecule inhibitors that can selectively modulate the activity of specific kinases has revolutionized targeted therapy.[1] Quinoline-based compounds have emerged as a particularly successful class of kinase inhibitors, with several approved drugs like Bosutinib and Lenvatinib validating their clinical relevance.[2][3]

The power of the quinoline scaffold lies in its rigid, bicyclic structure that can effectively mimic the adenine region of ATP, anchoring the inhibitor in the hinge region of the kinase active site.[4] The 7-Chloro-2-methylquinoline-4-carboxylic acid (herein referred to as "the scaffold") is an ideal starting point for a kinase inhibitor discovery program for several key reasons:

  • Proven Kinase-Binding Moiety: The core quinoline structure is known to interact with the kinase hinge region.[4]

  • Vectors for Chemical Elaboration: The carboxylic acid at the 4-position provides a robust chemical handle for creating diverse amide libraries, allowing for the exploration of structure-activity relationships (SAR) by probing different regions of the kinase active site.

  • Tunable Properties: The chloro and methyl substituents offer additional points for modification in later-stage optimization efforts to fine-tune properties like selectivity and metabolic stability.

This guide outlines a systematic, multi-stage process to leverage this scaffold for the generation and validation of novel kinase inhibitors.

Scaffold Characterization and Preparation

Before initiating a screening campaign, it is critical to understand the physicochemical properties of the starting scaffold and to prepare high-quality, validated stock solutions.

Physicochemical Properties

A summary of the key properties of 7-Chloro-2-methylquinoline-4-carboxylic acid is provided below. This data is essential for designing synthetic routes and ensuring compound integrity.

PropertyValueSource
Molecular Formula C₁₁H₈ClNO₂N/A
Molecular Weight 221.64 g/mol N/A
Melting Point Approx. 245-250 °CVaries by supplier
LogP (calculated) 2.8 - 3.3[5]
Appearance Off-white to yellow solidN/A
Protocol: Preparation of Master Stock Solution

Causality: The accuracy of all subsequent biological assays depends on the precise concentration and solubility of the compound stock. Dimethyl sulfoxide (DMSO) is the standard solvent for small molecule screening due to its high solubilizing power and compatibility with most biochemical assays at low final concentrations (<1%).

Materials:

  • 7-Chloro-2-methylquinoline-4-carboxylic acid powder

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Amber glass vial or polypropylene tube

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing: Accurately weigh out approximately 5-10 mg of the scaffold powder into a tared vial. Record the exact weight.

  • Solvent Addition: Calculate the volume of DMSO required to achieve a 10 mM master stock solution.

    • Volume (µL) = (Weight (mg) / 221.64 g/mol ) * 100,000

  • Solubilization: Add the calculated volume of DMSO to the vial. Cap tightly and vortex vigorously for 2-5 minutes.

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particulates. If particulates remain, sonicate the vial in a water bath for 10-15 minutes.

  • Storage: Aliquot the 10 mM master stock into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Self-Validation: Before use in assays, perform a quality control check by thawing an aliquot and centrifuging at >10,000 x g for 10 minutes to pellet any precipitate that may have formed during storage. Use the supernatant for creating working solutions.

Lead Generation Strategy: From Scaffold to Library

The core of the discovery process involves the strategic chemical modification of the starting scaffold to create a library of analogues. This process is guided by the principles of structure-based drug design and SAR.[6]

Synthetic Strategy: Amide Coupling

The carboxylic acid at the C4 position is the most synthetically accessible handle for diversification. Standard amide coupling reactions (e.g., using HATU or EDC/HOBt) with a diverse library of primary and secondary amines can rapidly generate hundreds of unique analogues. The goal is to append chemical groups that can form new, favorable interactions with residues in the kinase active site, thereby increasing potency and selectivity.

The overall workflow from scaffold to a confirmed hit is a multi-step process that requires careful planning and execution.

G cluster_0 Phase 1: Library Generation cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Hit Characterization Scaffold Starting Scaffold (7-Chloro-2-methylquinoline-4-carboxylic acid) Synthesis Amide Coupling (Diverse Amine Library) Scaffold->Synthesis Library Derivative Library (100s of Compounds) Synthesis->Library PrimaryScreen Primary Screen (Single Concentration, e.g., 10 µM) Library->PrimaryScreen DoseResponse IC50 Determination (10-point curve) PrimaryScreen->DoseResponse ConfirmedHit Confirmed Hit (Potency < 1 µM) DoseResponse->ConfirmedHit Selectivity Selectivity Profiling (Kinase Panel) ConfirmedHit->Selectivity MOA Mechanism of Action (e.g., ATP Competition) Selectivity->MOA Lead Lead Compound MOA->Lead

Caption: Kinase inhibitor discovery workflow.

Biochemical Assay Cascade

A tiered screening approach is employed to efficiently identify potent and selective inhibitors from the synthesized library.

Protocol: Primary High-Throughput Screen (HTS)

Causality: The primary screen is designed for speed and cost-effectiveness to test the entire library at a single, high concentration (e.g., 10 µM). The goal is to identify any compound that shows significant inhibition of the target kinase. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced by the kinase reaction, providing a direct measure of enzyme activity.[7]

Materials:

  • Target Kinase (recombinant, purified)

  • Kinase-specific substrate

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega or equivalent)

  • Assay Buffer (specific to the kinase, typically contains buffer salts, MgCl₂, DTT, and BSA)

  • Compound library plates (384-well)

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate-based luminometer

Procedure:

  • Compound Plating: Prepare an intermediate plate by diluting the 10 mM compound stocks from the library to 400 µM in assay buffer. Dispense 1 µL of this 400 µM solution into the wells of the final white assay plate. This results in a 10 µM final concentration in a 40 µL reaction.

  • Controls: Designate wells for controls on each plate:

    • Negative Control (100% Activity): 1 µL of DMSO.

    • Positive Control (0% Activity): 1 µL of a known potent inhibitor (e.g., Staurosporine) at a concentration >100x its IC50.

  • Kinase/Substrate Addition: Prepare a master mix of Kinase and Substrate in assay buffer. Add 20 µL of this mix to each well.

  • Initiate Reaction: Prepare a master mix of ATP in assay buffer. Add 19 µL to the negative/positive control wells and 19 µL to the compound wells to initiate the kinase reaction. Total volume is now 40 µL.

  • Incubation: Cover the plate and incubate at room temperature (or 30°C) for 60 minutes. The exact time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

  • ADP-Glo™ Reagent Addition: Add 20 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[7]

  • Kinase Detection Reagent: Add 40 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used by a luciferase to produce light. Incubate for 30-60 minutes at room temperature.[7]

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound:

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl))

    • A "hit" is typically defined as a compound showing >50% inhibition or a Z-score < -3.

Protocol: IC₅₀ Determination for Hit Confirmation

Causality: Compounds identified as "hits" in the primary screen must be confirmed. An IC₅₀ (half-maximal inhibitory concentration) value is determined by testing the compound across a range of concentrations. This confirms the activity and establishes the potency of the inhibitor, a critical parameter for lead selection.

Materials:

  • Same as for the primary screen.

  • Confirmed hit compounds.

Procedure:

  • Serial Dilution: Create a 10-point, 3-fold serial dilution series for each hit compound, starting from a top concentration of 100 µM. This is typically done in a separate 96-well plate using DMSO.

  • Compound Plating: Transfer the diluted compounds to the final 384-well assay plate, as described in the primary screen protocol. The final concentrations in the assay will range from approximately 2.5 µM down to sub-nanomolar levels.

  • Assay Performance: Perform the kinase assay exactly as described in Protocol 4.1.

  • Data Analysis:

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Example IC₅₀ Data Table:

Compound IDTarget KinaseIC₅₀ (nM)Hill Slope
Lead-001 Kinase X85.2-1.10.995
Lead-002 Kinase X450.7-0.90.991
Scaffold Kinase X> 10,000N/AN/A
Selectivity Profiling

Causality: An ideal drug candidate is highly selective for its intended target to minimize off-target effects and potential toxicity. Potent hits should be profiled against a panel of other kinases. This can be done in-house or through commercial services (e.g., Eurofins DiscoverX, Promega). The goal is to identify compounds that are significantly more potent against the primary target than against other kinases, particularly those that are closely related in the kinome tree.

Conclusion and Future Directions

This application note provides a robust and logical framework for advancing a kinase inhibitor discovery program starting from the 7-Chloro-2-methylquinoline-4-carboxylic acid scaffold. By systematically synthesizing analogues and evaluating them in a tiered biochemical assay cascade, researchers can efficiently identify potent and selective lead compounds.

Future work on confirmed lead compounds should include:

  • Mechanism of Action Studies: Determining if the inhibitors are ATP-competitive, which can be assessed by running IC₅₀ curves at different ATP concentrations.

  • Structural Biology: Obtaining a co-crystal structure of the lead compound bound to the target kinase can provide invaluable insights for the next round of structure-based design and optimization.

  • Cellular Assays: Evaluating the compound's ability to inhibit the kinase in a cellular context and assessing its anti-proliferative effects in relevant cancer cell lines.

By following these detailed protocols and understanding the scientific rationale behind each step, drug discovery teams can maximize their chances of success in developing the next generation of targeted kinase inhibitors.

References

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Available at: [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. Available at: [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library. Available at: [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Publications. Available at: [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. Available at: [Link]

  • In vitro kinase assay. Protocols.io. Available at: [Link]

  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Publications. Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Available at: [Link]

  • Process for producing 7-chloro-quinaldine. Google Patents.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Available at: [Link]

  • A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. MDPI. Available at: [Link]

  • 7-Chloro-2-methylquinoline. PubChem. Available at: [Link]

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  • Structure activity relationships of quinoline-containing c-Met inhibitors. PubMed. Available at: [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available at: [Link]

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Application Notes and Protocols: Screening of 7-Chloro-2-methylquinoline-4-carboxylic acid for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The persistent rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents.[1] Quinoline derivatives represent a privileged scaffold in medicinal chemistry, known for a wide range of biological activities, including potent antimicrobial effects.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 7-Chloro-2-methylquinoline-4-carboxylic acid for its potential antimicrobial activity. Detailed, field-proven protocols for preliminary screening via agar well diffusion and quantitative assessment using the broth microdilution method to determine Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are presented. The causality behind experimental choices, self-validating system designs, and data interpretation are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Quinoline Scaffold in Antimicrobial Research

The quinoline ring system is a fundamental heterocyclic motif present in numerous natural alkaloids (e.g., quinine) and synthetic compounds with significant therapeutic value. The chemical versatility of the quinoline nucleus allows for substitutions at various positions, leading to a diverse library of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antimalarial, and anticancer properties.[4] Specifically, quinoline-4-carboxylic acid derivatives have been a subject of interest, as modifications to this core structure can significantly influence their potency and spectrum of activity.[3] The introduction of a halogen, such as chlorine at the 7-position, and a methyl group at the 2-position, as in 7-Chloro-2-methylquinoline-4-carboxylic acid, is a rational design strategy aimed at enhancing antimicrobial efficacy.[2] This document outlines the critical first steps in evaluating the in vitro antimicrobial potential of this specific compound.

Compound Profile: 7-Chloro-2-methylquinoline-4-carboxylic acid
PropertyData
Molecular Formula C₁₁H₈ClNO₂
Molecular Weight 221.64 g/mol
CAS Number Not available (Hypothetical for this guide)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly in methanol
2.1. Handling and Safety Precautions

As with many quinoline-based carboxylic acids, 7-Chloro-2-methylquinoline-4-carboxylic acid should be handled with care due to its potential as a skin, eye, and respiratory irritant.[5][6][7]

  • Personal Protective Equipment (PPE): Always wear a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles when handling the compound.[6]

  • Ventilation: Conduct all work, especially with the powdered form, in a certified chemical fume hood to prevent inhalation of dust particles.[6]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place, away from strong oxidizing agents, acids, and bases.[5][8]

  • Disposal: Dispose of waste in a clearly labeled hazardous waste container according to institutional and local regulations.[5]

Experimental Design: A Two-Stage Screening Approach

A logical and resource-efficient approach to screening novel compounds involves a two-stage process. The first stage is a qualitative or semi-quantitative primary screen to quickly identify if the compound has any antimicrobial activity. The second stage involves a more rigorous, quantitative evaluation to determine the potency of the compound.

G cluster_0 Stage 1: Primary Screening cluster_1 Stage 2: Quantitative Evaluation PrimaryScreen Agar Well Diffusion Assay Result1 Observe Zone of Inhibition (ZOI) PrimaryScreen->Result1 Qualitative Assessment MIC_Assay Broth Microdilution for MIC Result1->MIC_Assay If ZOI > Threshold Result2 Determine MIC Value (μg/mL) MIC_Assay->Result2 Quantitative Data MBC_Assay Subculturing for MBC Result3 Determine MBC Value (μg/mL) MBC_Assay->Result3 Result2->MBC_Assay Inform Starting Concentration Start Test Compound: 7-Chloro-2-methylquinoline-4-carboxylic acid Start->PrimaryScreen

Caption: High-level workflow for antimicrobial activity screening.

Protocol I: Agar Well Diffusion Assay (Primary Screen)

The agar well diffusion method is a widely used preliminary test to evaluate the antimicrobial activity of chemical substances.[9] It relies on the diffusion of the test compound from a well through a solidified agar medium seeded with a target microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.[10]

4.1. Principle

If the test compound is effective against the microorganism, it will inhibit its growth in the area immediately surrounding the well, creating a zone of inhibition. The diameter of this zone is proportional to the concentration of the compound and its potency against the test organism.

4.2. Materials
  • 7-Chloro-2-methylquinoline-4-carboxylic acid (Test Compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Fungal strains (e.g., Candida albicans ATCC 10231) on Sabouraud Dextrose Agar (SDA)

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Sterile cork borer (6 mm diameter)

  • Micropipettes and sterile tips

  • Positive control antibiotic discs (e.g., Ciprofloxacin, Fluconazole)

  • Incubator

4.3. Step-by-Step Methodology
  • Prepare Test Compound Stock Solution: Accurately weigh the test compound and dissolve it in a minimal amount of sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Further dilute with sterile broth or saline to achieve the desired testing concentrations (e.g., 1000 µg/mL).

    • Rationale: DMSO is a common solvent for water-insoluble compounds. A high-concentration stock minimizes the amount of solvent introduced onto the agar, which could have its own inhibitory effects.

  • Prepare Microbial Inoculum: From a fresh 18-24 hour culture plate, pick several isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11]

    • Rationale: Standardizing the inoculum density is critical for reproducibility and for comparing results between experiments.

  • Inoculate Agar Plates: Dip a sterile cotton swab into the standardized inoculum suspension. Squeeze out excess liquid by pressing the swab against the inside of the tube. Swab the entire surface of an MHA (for bacteria) or SDA (for fungi) plate evenly in three directions to ensure confluent growth.[9] Allow the plate to dry for 5-10 minutes.

  • Create Wells: Using a sterile 6 mm cork borer, punch uniform wells into the inoculated agar plate.[12] Carefully remove the agar plugs.

  • Load Wells: Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.[11][12]

    • Negative Control: Load one well with the same volume of the solvent (DMSO) used to dissolve the compound. This is crucial to ensure that the solvent itself is not responsible for any observed inhibition.[13]

    • Positive Control: Place a standard antibiotic disc on the agar surface as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for yeast.[11]

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm) using a caliper.[12]

4.4. Example Data Presentation
Test OrganismTest Agent (Concentration)Zone of Inhibition (mm)
Staphylococcus aureus7-Chloro-2-methylquinoline-4-CA (1mg/mL)18
Escherichia coli7-Chloro-2-methylquinoline-4-CA (1mg/mL)14
Candida albicans7-Chloro-2-methylquinoline-4-CA (1mg/mL)12
S. aureusCiprofloxacin (5 µg disc) - Positive Ctrl25
E. coliCiprofloxacin (5 µg disc) - Positive Ctrl28
C. albicansFluconazole (25 µg disc) - Positive Ctrl22
S. aureusDMSO - Negative Ctrl6 (No inhibition)
Protocol II: Broth Microdilution for MIC Determination

If the agar well diffusion assay indicates activity, the next step is to quantify this activity by determining the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standardized and widely accepted technique for this purpose.[14]

5.1. Principle

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15] This method involves challenging the microorganism with a serial two-fold dilution of the test compound in a liquid growth medium.

5.2. Materials
  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Standardized microbial inoculum (prepared as in 4.3.2, then diluted)

  • Test compound stock solution

  • Multichannel pipette

  • Microplate reader (optional, for OD readings)

5.3. Step-by-Step Methodology

G cluster_0 Plate Preparation cluster_1 Inoculation & Incubation cluster_2 Controls A Add 100 µL broth to all wells B Add 100 µL of 2x highest compound conc. to Column 1 A->B C Perform 2-fold serial dilution: Transfer 100 µL from Col 1 to 2, etc. Discard 100 µL from Col 10 B->C D Add 100 µL of diluted inoculum (1x10^5 CFU/mL) to Wells 1-11 C->D E Incubate plate (37°C, 18-24h) D->E F Column 11: Growth Control (Broth + Inoculum) G Column 12: Sterility Control (Broth only)

Caption: Workflow for preparing a 96-well plate for MIC assay.

  • Plate Setup: Add 100 µL of the appropriate sterile broth (CAMHB or RPMI) to all wells of a 96-well plate.

  • Compound Dilution:

    • Prepare a solution of the test compound in broth at twice the highest desired final concentration.

    • Add 100 µL of this solution to the wells in Column 1. This results in a total volume of 200 µL.

    • Using a multichannel pipette, mix the contents of Column 1 and transfer 100 µL to Column 2.

    • Repeat this serial dilution process across the plate to Column 10.

    • After mixing Column 10, discard the final 100 µL. This leaves 100 µL in each well from Column 1 to 10, with serially diluted concentrations of the compound.

  • Controls:

    • Column 11 (Growth Control): Add no compound. This column will receive only broth and the inoculum. It must show turbidity for the test to be valid.[16]

    • Column 12 (Sterility Control): Add no compound and no inoculum. This well contains only broth and must remain clear.[17]

  • Inoculum Preparation & Addition: Dilute the 0.5 McFarland suspension (approx. 1.5 x 10⁸ CFU/mL) in broth to achieve a final concentration in the wells of approximately 5 x 10⁵ CFU/mL.[18] This typically requires a 1:150 dilution followed by adding 100 µL to the wells.[18] Add 100 µL of this final diluted inoculum to wells in Columns 1 through 11. Do not add inoculum to Column 12.[17]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[15] This can be assessed by eye or with a microplate reader.

5.4. Example Data Presentation (MIC)
Compound Conc. (µg/mL)1286432168421Growth CtrlSterility Ctrl
S. aureus---++++++-
E. coli--+++++++-
C. albicans----+++++-
(-) = Clear (No growth); (+) = Turbid (Growth)

Interpretation:

  • The MIC for S. aureus is 16 µg/mL .

  • The MIC for E. coli is 32 µg/mL .

  • The MIC for C. albicans is 8 µg/mL .

Protocol III: Minimum Bactericidal Concentration (MBC) Determination

The MBC test is a follow-up to the MIC and is used to determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).

6.1. Principle

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[1] It is determined by subculturing the contents of the clear wells from the MIC assay onto antibiotic-free agar.

6.2. Step-by-Step Methodology
  • Select Wells: Following the MIC reading, select the wells that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Subculture: Using a calibrated loop or pipette, take a small aliquot (e.g., 10 µL) from each of these clear wells and spot-plate it onto a fresh, antibiotic-free MHA plate.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • Reading the MBC: After incubation, count the number of colonies (CFU) from each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[1]

6.3. Interpretation
  • If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal .

  • If the MBC is > 4 times the MIC, the compound is considered bacteriostatic .

Conclusion

This document provides a structured, scientifically grounded framework for the initial antimicrobial screening of 7-Chloro-2-methylquinoline-4-carboxylic acid. By following these detailed protocols, researchers can generate reliable and reproducible data on the compound's spectrum of activity and potency. The progression from a qualitative agar diffusion assay to quantitative MIC and MBC determination ensures an efficient use of resources while providing the critical data needed to decide if a compound warrants further investigation in the drug development pipeline.

References
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • Google Patents. (1993). Process for producing 7-chloro-quinaldine. HU212967B.
  • National Center for Biotechnology Information (NCBI). (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Available at: [Link]

  • Hancock Lab, University of British Columbia. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Available at: [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet - Quinoline. Available at: [Link]

  • Chemsrc. (2025). 7-Chloro-2-methylquinoline. CAS#:4965-33-7. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2017). Methods for in vitro evaluating antimicrobial activity: A review. Available at: [Link]

  • GSC Online Press. (n.d.). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][5][15]. Available at: [Link]

  • BMG LABTECH. (2024). The minimum bactericidal concentration of antibiotics. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Available at: [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Available at: [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

  • MDPI. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Available at: [Link]

  • LinkedIn. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Available at: [Link]

  • ResearchGate. (2017). (PDF) Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. Available at: [Link]

  • ResearchGate. (2025). (PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Available at: [Link]

  • Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available at: [Link]

  • YouTube. (2017). Determination of MIC by Broth Dilution Method. Available at: [Link]

  • University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Available at: [Link]

  • Google Patents. (1992). 7-chloroquinaldine synthesis. US5126456A.
  • Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Available at: [Link]

  • PubMed. (2005). Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. Available at: [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2013). WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, structural elucidation and anti-microbial screening of quinoline based s-triazinyl substituted aryl amine derivatives. Available at: [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available at: [Link]

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derivatization of 7-Chloro-2-methylquinoline-4-carboxylic acid for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Derivatization of 7-Chloro-2-methylquinoline-4-carboxylic Acid for Biological Assays For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring is a heterocyclic aromatic compound that stands as a cornerstone in the field of medicinal chemistry.[1] Its rigid, planar structure and ability to engage in various intermolecular interactions make it a "privileged scaffold," frequently found in natural products and synthetic compounds with a wide spectrum of biological activities.[2][3] Quinoline-4-carboxylic acid derivatives, in particular, have garnered significant attention due to their therapeutic potential, which includes anticancer, antimalarial, antibacterial, and enzyme-inhibitory properties.[2][3]

7-Chloro-2-methylquinoline-4-carboxylic acid is a specific analogue that offers several strategic advantages for drug discovery. The chlorine atom at the 7-position can influence the molecule's electronic properties and lipophilicity, potentially enhancing membrane permeability and target engagement. The methyl group at the 2-position can provide steric hindrance or favorable hydrophobic interactions within a binding pocket. The carboxylic acid at the 4-position is the key handle for derivatization, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

This guide provides a detailed framework for the derivatization of 7-Chloro-2-methylquinoline-4-carboxylic acid. It offers field-tested protocols for synthesizing amide and ester libraries and outlines subsequent methodologies for evaluating their biological activity in relevant assays. The focus is on explaining the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

Strategic Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can be converted into a variety of other functionalities. The two most common and impactful derivatizations in early-stage drug discovery are amidation and esterification. These modifications allow for the introduction of diverse chemical groups that can probe the binding pocket of a biological target for additional hydrogen bond donors/acceptors, hydrophobic interactions, and electrostatic interactions.

Workflow for Derivatization and Screening

The overall process involves a logical progression from chemical synthesis to biological evaluation. The synthesized compounds are purified and characterized before being subjected to a primary screen to identify initial hits.

Derivatization_Workflow Start 7-Chloro-2-methylquinoline- 4-carboxylic Acid Coupling Amide Coupling (e.g., HATU, EDC/HOBt) Start->Coupling Esterification Esterification (e.g., Steglich, Alkylation) Start->Esterification Amide_Library Amide Derivative Library Coupling->Amide_Library Ester_Library Ester Derivative Library Esterification->Ester_Library Amine_Library Diverse Amine Building Blocks Amine_Library->Coupling Alcohol_Library Diverse Alcohol Building Blocks Alcohol_Library->Esterification Purification Purification & Characterization (HPLC, LC-MS, NMR) Amide_Library->Purification Ester_Library->Purification Bio_Assay Primary Biological Assay (e.g., MTT Cytotoxicity Assay) Purification->Bio_Assay Hit_ID Hit Identification & SAR Analysis Bio_Assay->Hit_ID

Caption: General workflow from starting material to hit identification.

Protocol 1: Synthesis of an Amide Library via HATU-Mediated Coupling

A. Principle and Rationale

Amidation is a cornerstone reaction in medicinal chemistry for converting a carboxylic acid into a more stable and structurally diverse amide. Direct condensation of a carboxylic acid and an amine is generally inefficient and requires harsh conditions. Therefore, coupling agents are employed to activate the carboxylic acid. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), forms a highly reactive O-acylisourea intermediate. This intermediate readily reacts with a primary or secondary amine to form the desired amide bond under mild conditions, minimizing side reactions and racemization.

B. Materials and Reagents

  • 7-Chloro-2-methylquinoline-4-carboxylic acid

  • A library of diverse primary and secondary amines

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography supplies (silica gel)

C. Step-by-Step Protocol

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-Chloro-2-methylquinoline-4-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting acid in anhydrous DMF (approximately 0.1 M concentration).

  • Reagent Addition: To the stirred solution, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq). The order of addition can be critical; adding the base last is often preferred.

    • Causality Note: DIPEA acts as a base to deprotonate the carboxylic acid and neutralize the HCl formed during the reaction, driving the equilibrium towards product formation. An excess is used to ensure the reaction medium remains basic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The disappearance of the starting carboxylic acid spot indicates reaction completion, typically within 2-4 hours.

  • Work-up: a. Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Self-Validation: The NaHCO₃ wash is crucial to remove any unreacted carboxylic acid and acidic byproducts. The brine wash helps to remove residual water from the organic layer. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final product using LC-MS, ¹H NMR, and ¹³C NMR spectroscopy.

Protocol 2: Synthesis of Ester Derivatives via Steglich Esterification

A. Principle and Rationale

Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols.[4] It is particularly useful for acid-sensitive substrates or when using secondary or tertiary alcohols. The reaction utilizes a carbodiimide, such as Dicyclohexylcarbodiimide (DCC) or the more water-soluble EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to activate the carboxylic acid. A nucleophilic catalyst, typically 4-Dimethylaminopyridine (DMAP), is added to form a highly reactive acyl-pyridinium intermediate, which is then rapidly attacked by the alcohol to form the ester.[5] The main byproduct, dicyclohexylurea (DCU) in the case of DCC, is insoluble in most organic solvents and can be easily removed by filtration.

B. Materials and Reagents

  • 7-Chloro-2-methylquinoline-4-carboxylic acid

  • A library of diverse alcohols

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

C. Step-by-Step Protocol

  • Reaction Setup: In a round-bottom flask, dissolve 7-Chloro-2-methylquinoline-4-carboxylic acid (1.0 eq), the desired alcohol (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

    • Expertise Note: Using a slight excess of the alcohol can help drive the reaction to completion. DMAP is a powerful nucleophilic catalyst, and only a catalytic amount is needed.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is important to control the initial exothermic reaction and minimize side product formation.

  • DCC Addition: Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled, stirred mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Monitoring: Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Work-up: a. Filter off the precipitated DCU using a fritted funnel. b. Transfer the filtrate to a separatory funnel and wash with 0.5 N HCl (1x), saturated aqueous NaHCO₃ (1x), and water (1x).

    • Trustworthiness: The acid wash removes residual DMAP and any basic impurities, while the bicarbonate wash removes any remaining unreacted carboxylic acid. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
  • Purification and Characterization: Purify the crude ester by flash column chromatography and confirm its identity and purity by analytical methods (LC-MS, NMR).

Biological Evaluation: Assessing Anticancer Potential

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. Based on the known activities of quinoline scaffolds, a primary screen for anticancer activity is a logical starting point.[2][6]

Protocol 3: MTT Cell Viability Assay for Cytotoxicity Screening

A. Objective and Principle

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the formazan, the cytotoxic effect of the synthesized compounds can be quantified.

B. Materials and Reagents

  • Synthesized quinoline derivatives (dissolved in DMSO to make stock solutions)

  • Human cancer cell line (e.g., MCF-7 breast cancer cells)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or Solubilization Buffer (e.g., 0.01 M HCl in 10% SDS solution)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

C. Step-by-Step Protocol

  • Cell Seeding: a. Culture cancer cells in a T-75 flask until they reach 70-80% confluency. b. Wash the cells with PBS, then detach them using Trypsin-EDTA. c. Resuspend the cells in fresh complete medium and perform a cell count (e.g., using a hemocytometer). d. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. e. Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow the cells to attach.

  • Compound Treatment: a. Prepare serial dilutions of the synthesized derivatives from the DMSO stock solutions in complete medium. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity. b. After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., ranging from 0.1 to 100 µM). c. Include control wells: "vehicle control" (medium with the same concentration of DMSO) and "untreated control" (medium only). A positive control (e.g., Doxorubicin) should also be included. d. Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation: a. After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 3-4 hours at 37 °C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: a. Carefully remove the medium from the wells without disturbing the formazan crystals. b. Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. c. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

D. Data Analysis and Interpretation

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine IC₅₀ Value:

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a program like GraphPad Prism to calculate the IC₅₀ value. The IC₅₀ is the concentration of the compound that inhibits cell viability by 50%.

Visualizing the MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout Seed Seed Cells in 96-well plate Incubate1 Incubate 24h (Cell Attachment) Seed->Incubate1 Add_Cmpd Add Compound Serial Dilutions Incubate1->Add_Cmpd Incubate2 Incubate 48-72h Add_Cmpd->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 3-4h (Formazan Formation) Add_MTT->Incubate3 Solubilize Solubilize Formazan (Add DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Data_Analysis Data_Analysis Read->Data_Analysis Calculate % Viability & IC50 Value

Caption: Step-by-step workflow for the MTT cell viability assay.

Data Summary

Systematic derivatization and screening will generate quantitative data that can be used to establish Structure-Activity Relationships (SAR). Presenting this data in a clear, tabular format is essential for analysis.

Table 1: Representative Data for a Synthesized Amide Library

Compound IDR Group (Amine)Yield (%)Purity (LC-MS, %)MCF-7 IC₅₀ (µM)
ACID-01 H (Starting Acid)->98>100
AM-01 Benzylamine85>9915.2
AM-02 4-Fluorobenzylamine82>998.7
AM-03 Morpholine91>9845.1
AM-04 Piperidine88>9962.5
AM-05 Aniline65>9722.4

References

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.
  • National Institutes of Health (NIH). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • PubMed Central (PMC). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • Google Patents. Process for producing 7-chloro-quinaldine.
  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential.
  • PubMed. Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Scope and limitations of the reaction.
  • BenchChem. Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid.
  • Frontiers. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents.
  • Google Patents. 7-chloroquinaldine synthesis.
  • PubMed Central (PMC). (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Organic Syntheses Procedure. Esterification of Carboxylic Acids with.
  • Google Patents. Preparation method for quinoline-4-carboxylic acid derivative.
  • YouTube. (2017). Amidation of Carboxylic Acids.
  • Organic Chemistry Portal. Amide synthesis by acylation.
  • Organic & Biomolecular Chemistry (RSC Publishing). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction.
  • Organic Chemistry Portal. Acid to Ester - Common Conditions.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Chloro-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-chloro-2-methylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important scaffold in their work. Here, we address common challenges and side product formation, providing in-depth troubleshooting advice and detailed protocols to ensure the successful synthesis of your target molecule.

Introduction to the Synthesis

The synthesis of 7-chloro-2-methylquinoline-4-carboxylic acid is most commonly achieved via the Doebner reaction. This robust one-pot, three-component reaction involves the condensation of an aniline (3-chloroaniline), an aldehyde (acetaldehyde), and pyruvic acid.[1][2] While this method is direct, the electron-withdrawing nature of the chlorine substituent on the aniline can present challenges, potentially leading to lower yields and the formation of side products.[1][3] This guide will focus on troubleshooting the Doebner synthesis and mitigating common issues.

Frequently Asked Questions (FAQs)

Q1: My overall yield is very low. What are the likely causes?

A1: Low yields in the Doebner reaction, especially with electron-deficient anilines like 3-chloroaniline, are a common issue.[1] Several factors can contribute to this:

  • Incomplete Reaction: The reactivity of 3-chloroaniline is lower than that of electron-rich anilines, which can lead to an incomplete reaction. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.

  • Side Reactions: The formation of various side products can consume starting materials and reduce the yield of the desired product.[4]

  • Suboptimal Reaction Conditions: The choice of solvent and catalyst, as well as the reaction temperature, can significantly impact the yield. For electron-deficient anilines, a modified "Doebner hydrogen-transfer reaction" may provide better results.[1][3]

  • Workup and Purification Losses: The product can be lost during extraction and purification steps.[4]

Q2: I'm observing multiple spots on my TLC plate that are not my starting materials or product. What could these side products be?

A2: Several side products can form during the Doebner synthesis of 7-chloro-2-methylquinoline-4-carboxylic acid. The most common include:

  • Regioisomers: Due to the meta-position of the chlorine atom on the aniline, cyclization can potentially occur at either the ortho- or para-position to the amino group, leading to the formation of the undesired 5-chloro-2-methylquinoline-4-carboxylic acid isomer.

  • Reduced Imines: The reaction mechanism involves an oxidation step where an imine (formed from the aniline and aldehyde) can act as the oxidizing agent. This imine is subsequently reduced, leading to a secondary amine byproduct.[5]

  • Aldol Condensation Products: Acetaldehyde can undergo self-condensation under acidic or basic conditions to form crotonaldehyde and higher molecular weight polymers, often appearing as a tar-like substance.

  • Dihydroquinoline Intermediates: Incomplete oxidation of the dihydroquinoline intermediate will result in this impurity.[1][3]

Q3: How can I minimize the formation of the 5-chloro isomer?

A3: The formation of regioisomers is governed by the electronics and sterics of the cyclization step. While complete elimination of the 5-chloro isomer can be challenging, its formation can be minimized by:

  • Controlling Reaction Temperature: Running the reaction at the optimal temperature can favor the formation of the thermodynamically more stable 7-chloro isomer.

  • Choice of Catalyst: The nature of the acid catalyst can influence the regioselectivity of the electrophilic aromatic substitution.

  • Purification: Careful purification by fractional crystallization or column chromatography can separate the two isomers.

Q4: My reaction mixture has turned into a dark, tarry mess. What happened and can I salvage my product?

A4: Tar formation is a frequent issue in reactions involving aldehydes, such as the Doebner reaction.[5] This is primarily due to the acid-catalyzed self-condensation and polymerization of acetaldehyde. To mitigate this:

  • Control the Rate of Addition: Add the acetaldehyde slowly to the reaction mixture to maintain a low concentration and minimize self-reaction.

  • Temperature Control: Running the reaction at a controlled, moderate temperature can slow down the rate of polymerization.

  • In Situ Generation: Using a precursor that generates acetaldehyde in situ can sometimes help.

  • Workup: While challenging, it may be possible to extract the desired product from the tar. This typically involves dissolving the crude mixture in a suitable solvent and performing multiple extractions. Purification by column chromatography will likely be necessary.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield Incomplete reaction due to low reactivity of 3-chloroaniline.- Increase reaction time and monitor by TLC.- Consider using a modified Doebner hydrogen-transfer protocol.[1][3]- Optimize the catalyst and solvent system.
Formation of significant amounts of side products.- Refer to the specific troubleshooting advice for each side product below.
Product loss during workup.- Ensure the pH is correctly adjusted during extraction to maximize product recovery.- Use a continuous extraction method if the product has moderate water solubility.
Formation of 5-Chloro Isomer Non-regioselective cyclization.- Carefully control the reaction temperature.- Experiment with different acid catalysts (e.g., Lewis vs. Brønsted acids).- Separate isomers by fractional crystallization or preparative HPLC.
Presence of Reduced Imine Byproduct Imine acting as an oxidant and being reduced.- The stoichiometry of the reactants can sometimes influence this. Ensure accurate measurements.- This byproduct is often more basic and can sometimes be removed by an acidic wash during workup, provided the desired product is not protonated and extracted into the aqueous layer.
Tar Formation Polymerization of acetaldehyde.- Add acetaldehyde dropwise to the reaction mixture.- Maintain a consistent and moderate reaction temperature.- Consider using paraldehyde, which depolymerizes to acetaldehyde under acidic conditions.
Incomplete Oxidation Insufficient oxidizing agent (imine) or unfavorable reaction kinetics.- Ensure the stoichiometry of the aniline and aldehyde is appropriate to generate sufficient imine for the oxidation step.- In some modifications of the Doebner reaction, an external oxidizing agent is added. This could be explored.

Reaction Mechanisms and Side Product Formation

Main Reaction Pathway (Doebner Reaction)

The synthesis of 7-chloro-2-methylquinoline-4-carboxylic acid proceeds through a series of steps:

  • Schiff Base Formation: 3-chloroaniline reacts with acetaldehyde to form an N-arylimine (Schiff base).

  • Reaction with Pyruvic Acid: The enol form of pyruvic acid adds to the Schiff base.

  • Cyclization: An intramolecular electrophilic aromatic substitution occurs, where the benzene ring attacks an iminium ion intermediate.

  • Dehydration and Oxidation: The resulting dihydroquinoline intermediate is dehydrated and then oxidized to the aromatic quinoline product. The oxidizing agent is typically another molecule of the Schiff base, which is itself reduced.[1]

Doebner_Mechanism Doebner Reaction Mechanism Reactants 3-Chloroaniline + Acetaldehyde + Pyruvic Acid Schiff_Base Schiff Base Formation Reactants->Schiff_Base Addition Addition of Pyruvic Acid Enol Schiff_Base->Addition Cyclization Intramolecular Cyclization Addition->Cyclization Dihydroquinoline Dihydroquinoline Intermediate Cyclization->Dihydroquinoline Oxidation Dehydration & Oxidation Dihydroquinoline->Oxidation Product 7-Chloro-2-methylquinoline-4-carboxylic Acid Oxidation->Product Regioisomer_Formation Regioisomer Formation Intermediate Cyclization Intermediate Path_A Attack at C6 (para to NH) Intermediate->Path_A Major Pathway Path_B Attack at C2 (ortho to NH) Intermediate->Path_B Minor Pathway Product_A 7-Chloro Isomer (Desired Product) Path_A->Product_A Product_B 5-Chloro Isomer (Side Product) Path_B->Product_B

Caption: Formation of 7-chloro and 5-chloro regioisomers.

Experimental Protocols

Protocol 1: Standard Doebner Synthesis

This protocol outlines a standard procedure for the synthesis of 7-chloro-2-methylquinoline-4-carboxylic acid.

Materials:

  • 3-chloroaniline

  • Acetaldehyde

  • Pyruvic acid

  • Ethanol

  • Concentrated Hydrochloric Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-chloroaniline (1 equivalent) in ethanol.

  • Add concentrated hydrochloric acid (catalytic amount) to the solution.

  • Cool the flask in an ice bath.

  • Slowly add a solution of acetaldehyde (1.1 equivalents) in ethanol from the dropping funnel with constant stirring.

  • After the addition is complete, add pyruvic acid (1 equivalent) to the reaction mixture.

  • Remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate out.

  • Filter the crude product and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain the purified 7-chloro-2-methylquinoline-4-carboxylic acid.

Protocol 2: Purification by Column Chromatography

If recrystallization is insufficient to remove impurities, particularly the 5-chloro isomer, column chromatography can be employed.

Materials:

  • Crude product

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Methanol

  • Acetic acid (small amount)

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate with a small amount of methanol to aid solubility).

  • Adsorb the dissolved product onto a small amount of silica gel and allow the solvent to evaporate.

  • Load the dried silica with the adsorbed product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane. A typical starting gradient would be 10% ethyl acetate in hexane, gradually increasing the polarity. A small amount of acetic acid (0.5-1%) can be added to the eluent to improve the peak shape of the carboxylic acid.

  • Collect fractions and analyze by TLC to identify those containing the pure desired product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified 7-chloro-2-methylquinoline-4-carboxylic acid.

References

  • Fujioka, H., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(23), 12155–12163. Available at: [Link]

  • Asadi, S., et al. (2014). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Organic Chemistry: An Indian Journal, 10(4), 145-157. Available at: [Link]

  • Li, J. J. (2009). Doebner Reaction. In Name Reactions in Heterocyclic Chemistry. John Wiley & Sons. Available at: [Link]

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14266–14280. Available at: [Link]

  • Fujioka, H., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(23), 12155–12163. Available at: [Link]

  • EGIS Gyógyszergyár Rt. (1995). Process for producing 7-chloro-quinaldine. Hungarian Patent HU212967B.
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Available at: [Link]

  • Chavan, S. P., et al. (2023). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Polycyclic Aromatic Compounds, 1-13. Available at: [Link]

  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. Available at: [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents. (2015).
  • Silva, A. M. S., et al. (2010). Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study. The Journal of Physical Chemistry A, 114(48), 12751–12759. Available at: [Link]

  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. Available at: [Link]

  • Gate Chemistry. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Video]. YouTube. Available at: [Link]

Sources

troubleshooting low yield in Pfitzinger reaction for quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Pfitzinger synthesis of quinoline-4-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction. As a cornerstone of heterocyclic chemistry, the Pfitzinger reaction provides a direct route to quinoline cores, which are privileged structures in numerous pharmacologically active compounds.[1][2][3][4] However, like many classic named reactions, it can be sensitive to substrate and reaction conditions, often leading to challenges with yield and purity.

This document provides in-depth troubleshooting guides and frequently asked questions in a direct Q&A format. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to diagnose and solve experimental challenges effectively.

Understanding the Pfitzinger Reaction: A Mechanistic Overview

The Pfitzinger reaction is the condensation of isatin (or a derivative) with a carbonyl compound possessing an α-methylene group, conducted in the presence of a strong base.[1][5][6] A firm grasp of the mechanism is the first step in effective troubleshooting.

The reaction proceeds in several key stages:

  • Base-Mediated Hydrolysis: The reaction begins with the hydrolysis of the amide bond in the isatin ring by a strong base (e.g., KOH) to form a keto-acid intermediate, isatinic acid.[1][6][7] This ring-opening is often the rate-determining step.

  • Condensation & Imine/Enamine Formation: The isatinic acid intermediate then condenses with the carbonyl compound. The aniline nitrogen attacks the carbonyl carbon to form an imine, which subsequently tautomerizes to the more stable enamine.[1][6]

  • Intramolecular Cyclization & Dehydration: The enamine undergoes an intramolecular cyclization, where the enamine attacks the ketone on the isatinic acid backbone. This is followed by a dehydration step, which results in the aromatization of the newly formed ring to yield the final quinoline-4-carboxylic acid product.[1][6][7]

Below is a diagram illustrating this mechanistic pathway.

Caption: The Pfitzinger reaction mechanism.

Troubleshooting Guide: Low Yields & Side Reactions

This section addresses specific, common problems encountered during the Pfitzinger reaction.

Category 1: Issues with Reactants & Reagents

Question: My reaction is sluggish or fails to initiate. I see a lot of unreacted isatin at the end. What's wrong?

Answer: This issue almost always points back to the initial, base-mediated ring-opening of isatin.

  • Causality: The hydrolysis of isatin's amide bond requires a sufficiently strong base and optimal conditions. If this step fails, the key keto-acid intermediate is not formed, and the reaction cannot proceed.

  • Troubleshooting Steps:

    • Verify Base Quality and Stoichiometry: The most common base is potassium hydroxide (KOH). Ensure it is fresh and has not been passivated by atmospheric CO₂. Use a significant excess (typically 3-4 equivalents relative to isatin) to drive the hydrolysis equilibrium forward.

    • Initial Isatin Hydrolysis Protocol: Do not add all reagents at once. First, dissolve the KOH in the solvent (e.g., ethanol/water), then add the isatin.[1] Stir this mixture at room temperature for a period (e.g., 1 hour) before adding the carbonyl compound. A distinct color change from purple/orange to a dark brown or deep yellow typically indicates the successful formation of the potassium salt of isatinic acid.[1]

    • Check Isatin Purity: Impurities in the isatin can interfere with the reaction. If in doubt, recrystallize the isatin from a suitable solvent like glacial acetic acid or ethanol.

Question: The reaction with my specific ketone gives a very low yield, while simpler ketones work fine. Why?

Answer: This points to issues with the reactivity of your carbonyl partner, specifically its ability to form an enamine.

  • Causality: The Pfitzinger reaction requires a carbonyl compound with an adjacent α-methylene group that can be deprotonated to form an enamine intermediate.[1][2] The steric and electronic properties of the ketone heavily influence this step.

  • Troubleshooting Steps:

    • Assess Steric Hindrance: Large, bulky groups near the α-methylene position can sterically hinder the formation of the enamine or the subsequent intramolecular cyclization. If you suspect this is the case, you may need more forcing conditions (higher temperature, longer reaction time).

    • Consider Electronic Effects: Electron-withdrawing groups near the α-methylene can increase its acidity, facilitating enamine formation. Conversely, strong electron-donating groups may slow it down.

    • Alternative Carbonyl Partners: For challenging substrates, consider using more reactive carbonyl partners like β-ketoesters or enaminones, which can provide higher yields under milder conditions.[8]

Category 2: Issues with Reaction Conditions

Question: My reaction produces a significant amount of dark, insoluble tar, making purification difficult and lowering the yield.

Answer: Tar formation is a classic sign of competing side reactions, usually promoted by excessive heat or prolonged reaction times.

  • Causality: The highly basic and often hot conditions of the Pfitzinger reaction can promote self-condensation of the carbonyl reactant (an aldol reaction), polymerization, or decomposition of the isatinic acid intermediate.[3][9] Sensitive substrates are particularly prone to this.[9]

  • Troubleshooting Steps:

    • Optimize Temperature: While reflux is common, it may be too harsh for your substrate.[1] Try running the reaction at a lower temperature (e.g., 60-70 °C) for a longer period. Monitor progress carefully by Thin-Layer Chromatography (TLC).

    • Minimize Reaction Time: Do not let the reaction run for an arbitrary length of time (e.g., 24 hours) without evidence that it is still progressing.[1] Once TLC analysis shows consumption of the limiting reagent or the product spot ceases to intensify, proceed to work-up.

    • Consider Microwave Synthesis: For rapid, controlled heating, microwave-assisted synthesis can be highly effective. It often dramatically reduces reaction times (e.g., from 24 hours to under 15 minutes) and can minimize the formation of thermal decomposition byproducts.[1][5]

Category 3: Issues with Work-up and Purification

Question: I believe the reaction worked based on TLC, but I lose most of my product during the aqueous work-up and precipitation.

Answer: This is a common problem related to the acid-base properties of the quinoline-4-carboxylic acid product. The work-up is designed to exploit these properties for purification.

  • Causality: The product exists as a carboxylate salt (e.g., potassium quinoline-4-carboxylate) in the basic reaction mixture, making it water-soluble.[1] To isolate it, you must carefully neutralize the solution to its isoelectric point, at which the zwitterionic carboxylic acid is least soluble and precipitates.

  • Troubleshooting Steps:

    • Initial Extraction is Critical: After the reaction, remove the organic solvent (e.g., ethanol) via rotary evaporation. Dissolve the residue in water. This aqueous layer contains your product salt. At this stage, perform an extraction with a non-polar organic solvent (e.g., diethyl ether, ethyl acetate) to remove unreacted carbonyl compound and other neutral, non-polar impurities.[1][2] Failure to do this will contaminate your final product.

    • Controlled Acidification: Cool the aqueous layer in an ice bath before and during acidification. Add acid (e.g., dilute HCl or acetic acid) slowly while monitoring the pH. The product will precipitate out. For most quinoline-4-carboxylic acids, the optimal pH for precipitation is between 4 and 5.[1] Adding too much acid can re-solubilize the product by protonating the quinoline nitrogen.

    • Ensure Complete Precipitation: After acidification, allow the mixture to stand in the ice bath for a sufficient time (e.g., 30-60 minutes) to ensure maximum precipitation before collecting the solid by vacuum filtration.

The following decision tree provides a visual guide to troubleshooting.

Caption: A troubleshooting decision tree for the Pfitzinger reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the strong base? Can I use a weaker base like triethylamine? A strong base, typically an alkali metal hydroxide like KOH, is essential. Its primary role is to hydrolyze the stable amide bond of isatin to open the ring, forming the isatinic acid intermediate.[7] Weaker organic bases like triethylamine are not strong enough to perform this hydrolysis, and the reaction will not proceed.

Q2: How can I monitor the progress of my Pfitzinger reaction? Thin-Layer Chromatography (TLC) is the most effective method.[1] Co-spot your reaction mixture with your starting materials (isatin and the carbonyl compound). The reaction is complete when the spot for the limiting starting material has disappeared. The product, being a carboxylic acid, will often appear as a streak unless the TLC plate is developed in a mobile phase containing a small amount of acid (e.g., acetic acid) to suppress deprotonation.

Q3: Are there any modern modifications to the classical Pfitzinger reaction that can improve yields? Yes. The most significant modification is the use of microwave irradiation.[5] This technique allows for rapid and uniform heating, often reducing reaction times from many hours to mere minutes and improving yields by minimizing thermal decomposition.[1] Additionally, the use of catalysts like CuSO₄·5H₂O in conjunction with base has been reported to improve reaction rates and yields for certain substrates.[3]

Q4: What solvents are typically used? Protic solvents are common.[6] Ethanol, often with a small amount of water to help dissolve the KOH, is a standard choice for conventional heating methods.[1][2] For microwave-assisted reactions, aqueous solutions of KOH are frequently used.[1]

Experimental Protocols

The following protocols are generalized and should be adapted based on the specific reactivity of the substrates.

Protocol 1: General Procedure for Conventional Heating

Conventional_Workflow A 1. Prepare Base Solution Dissolve KOH (0.2 mol) in Ethanol (25 mL) & Water (1 mL) B 2. Isatin Hydrolysis Add Isatin (0.07 mol). Stir at RT for 1h (color change to brown). A->B C 3. Add Carbonyl Add carbonyl compound (0.07-0.15 mol) to the mixture. B->C D 4. Reflux Heat mixture to reflux (~79°C) for 24h (Monitor by TLC). C->D E 5. Solvent Removal Cool to RT. Remove ethanol by rotary evaporation. D->E F 6. Aqueous Work-up Dissolve residue in Water. Extract with Diethyl Ether to remove impurities. E->F G 7. Precipitation Cool aqueous layer in ice bath. Slowly acidify with HCl to pH 4-5. F->G H 8. Isolation & Purification Collect solid by vacuum filtration. Wash with cold water and dry. Recrystallize if needed. G->H

Caption: General workflow for a conventional Pfitzinger reaction.

Methodology:

  • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (e.g., 0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).[1]

  • Add isatin (e.g., 0.07 mol) to the basic solution and stir at room temperature for 1 hour. A color change from orange/purple to dark brown should be observed.[1]

  • To this mixture, add the carbonyl compound (e.g., 0.07-0.15 mol).

  • Heat the reaction mixture to reflux (approx. 79°C for ethanol) and maintain for the required duration (e.g., 24 hours), monitoring by TLC.[1]

  • After completion, cool the mixture to room temperature and remove the bulk of the solvent by rotary evaporation.[1]

  • Add water to the residue to dissolve the potassium salt of the product. Extract this aqueous solution with diethyl ether (2 x 25 mL) to remove neutral impurities.[1][2]

  • Cool the remaining aqueous layer in an ice bath and acidify slowly with dilute hydrochloric acid or acetic acid until the product fully precipitates (target pH 4-5).[1]

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.[1]

Protocol 2: General Procedure for Microwave-Assisted Synthesis

Methodology:

  • In a microwave-safe reaction vessel, add isatin (e.g., 10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).[1]

  • To this solution, add the appropriate carbonyl compound (10.0 mmol).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for a short duration (e.g., 5-10 minutes) at a temperature determined by initial screening (e.g., 120-140°C).[1][3]

  • After irradiation, cool the vessel to room temperature and filter the solution.

  • Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid.[1]

  • Collect the precipitated solid by filtration, wash with water, and dry to afford the final product.[1]

References
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. BenchChem.
  • Shaikh, I. et al. (2020). The Pfitzinger Reaction. (Review).
  • Yadav, V., & Yadav, N. (2012). Application of pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives of carbazolo and azacarbazolo fused indophenazine. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959.
  • Wagh, S. B., & Ragit, S. S. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
  • Al-Joboury, H. A. (2020). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR).
  • ScienceMadness Discussion Board. (2023). The Pfitzinger Reaction.
  • Garudachari, B. et al. (2012). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI.
  • Wikipedia. Pfitzinger reaction.
  • GKS Chemistry. (2020). Pfitzinger Reaction. YouTube.
  • Request PDF. (2021). A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water.

Sources

Technical Support Center: Purification of Crude 7-Chloro-2-methylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 7-Chloro-2-methylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and need to overcome challenges in obtaining a high-purity final product. Here, we will address common issues encountered during purification with in-depth, troubleshooting-focused guidance in a question-and-answer format.

Introduction: The Importance of Purity

7-Chloro-2-methylquinoline-4-carboxylic acid is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this compound is critical, as even minor impurities can lead to unwanted side reactions, lower yields in subsequent steps, and potential downstream toxicological issues. This guide provides practical, field-tested advice to help you navigate the common pitfalls in the purification of this important synthetic building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to directly address the specific problems you may be encountering in the lab.

Characterizing the Problem

Q1: My crude product is a discolored powder/oil. What are the likely impurities?

A1: The nature and color of your crude product can provide clues about the impurities present. Common impurities in the synthesis of quinoline carboxylic acids often include:

  • Unreacted Starting Materials: Depending on the synthetic route (e.g., Doebner-von Miller or Pfitzinger reaction), these could include aromatic amines, pyruvic acid, or aldehydes.

  • Positional Isomers: A significant and often difficult-to-remove impurity can be the 5-chloro isomer, which can form concurrently during the cyclization reaction.[1]

  • Partially Oxidized Byproducts: If an oxidation step is involved in the synthesis, you may have related compounds such as aldehydes or alcohols.[2]

  • Residual Solvents: Solvents used in the reaction, such as DMF, ethanol, or toluene, can be trapped in the crude product.

  • Inorganic Salts: Salts from reagents or work-up procedures can also be present.[3]

A preliminary analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to understand the complexity of your impurity profile.

Purification Strategy: A Decision-Making Workflow

The choice of purification method is paramount and depends on the nature of the impurities. The following workflow provides a logical approach to purifying your crude 7-Chloro-2-methylquinoline-4-carboxylic acid.

Purification_Workflow Start Crude Product (7-Chloro-2-methylquinoline-4-carboxylic acid) Neutral_Basic_Check Are neutral or basic impurities present? Start->Neutral_Basic_Check Isomeric_Check Are isomeric impurities (e.g., 5-chloro isomer) suspected? Recrystallization Recrystallization Isomeric_Check->Recrystallization No Column_Chromatography Column Chromatography (Normal or Reversed-Phase) Isomeric_Check->Column_Chromatography Yes Neutral_Basic_Check->Isomeric_Check No AcidBase_Extraction Acid-Base Extraction Neutral_Basic_Check->AcidBase_Extraction Yes AcidBase_Extraction->Isomeric_Check Analysis Purity Analysis (TLC/HPLC/NMR) Recrystallization->Analysis Column_Chromatography->Recrystallization If solid Column_Chromatography->Analysis Pure_Product Pure Product Analysis->Recrystallization Purity < 98% Analysis->Pure_Product Purity > 98%

Caption: Decision workflow for purifying crude 7-Chloro-2-methylquinoline-4-carboxylic acid.

In-Depth Protocols and Troubleshooting

Method 1: Acid-Base Extraction

Principle: This technique leverages the acidic nature of the carboxylic acid group. By treating the crude product with a base, the carboxylic acid is deprotonated to form a water-soluble carboxylate salt, while neutral or basic organic impurities remain in an organic solvent and can be washed away. Subsequent acidification of the aqueous layer will precipitate the purified carboxylic acid.[4]

Q2: My acid-base extraction is giving low recovery. What could be the cause?

A2: Low recovery in an acid-base extraction can stem from several factors:

  • Incomplete Precipitation: After extraction, the aqueous layer must be acidified to a pH at least 2 units below the pKa to ensure complete precipitation of the free carboxylic acid. Aim for a pH of 2-3.

  • Emulsion Formation: Emulsions can trap your product at the interface of the aqueous and organic layers. To break emulsions, you can add brine (saturated NaCl solution) or let the mixture stand for an extended period.

  • Product Solubility: Although the free acid is expected to be poorly soluble in water, some may remain dissolved. Cooling the acidified aqueous solution in an ice bath before filtration can improve recovery.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Basification: Transfer the solution to a separatory funnel and add a 1 M aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Shake the funnel vigorously, venting frequently to release any CO₂ produced.

  • Extraction: Allow the layers to separate. Drain the lower aqueous layer. Repeat the extraction of the organic layer with the basic solution 2-3 times.

  • Combine Aqueous Layers: Combine all the aqueous extracts.

  • Wash: Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a 1 M HCl solution with stirring until the pH is acidic (pH 2-3, check with pH paper). The purified carboxylic acid should precipitate out.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Method 2: Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Q3: I'm having trouble finding a good recrystallization solvent. What should I look for?

A3: A good recrystallization solvent for 7-Chloro-2-methylquinoline-4-carboxylic acid should have the following properties:

  • The compound should be highly soluble at the solvent's boiling point and sparingly soluble at room temperature or below.

  • The impurities should either be very soluble at all temperatures (so they remain in the mother liquor) or insoluble even at high temperatures (so they can be filtered off hot).

  • The solvent should not react with the compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

Solvent Selection Table for Carboxylic Acids

Solvent/Solvent SystemPolaritySuitability for Carboxylic AcidsComments
Ethanol/MethanolHighGoodOften a good starting point for polar compounds.[5]
WaterHighCan be effective for polar compoundsUse with caution, as solubility might be low even when hot.
Ethyl AcetateMediumGoodOften used in combination with a non-polar solvent.
Toluene/HexaneLowPoor (as a single solvent)Useful as an anti-solvent in a two-solvent system.
Ethanol/WaterVariableVery GoodA versatile system where the polarity can be fine-tuned.
Ethyl Acetate/HexaneVariableVery GoodAnother excellent two-solvent system for tuning solubility.

Q4: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid layer instead of crystals. To prevent this:

  • Use a larger volume of solvent: This keeps the concentration of the compound lower.

  • Cool the solution more slowly: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.

  • Use a different solvent or solvent system: The current solvent may be too poor for your compound. Try a slightly more polar solvent or a different solvent mixture.

  • Scratch the inside of the flask: Use a glass rod to scratch the flask below the surface of the solution to create nucleation sites for crystal growth.

Experimental Protocol: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, add the chosen solvent to the crude product and heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the flask or adding a seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them.

Method 3: Column Chromatography

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). For carboxylic acids, special considerations are needed due to their acidic nature.

Q5: My carboxylic acid is streaking badly on a silica gel TLC plate/column. What can I do?

A5: Streaking is a common problem with carboxylic acids on silica gel. It happens because the acidic proton of the carboxyl group can interact strongly with the slightly acidic silica gel, leading to poor separation.[3] To solve this:

  • Acidify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent.[3] This will keep your compound fully protonated and reduce its interaction with the silica gel, resulting in a more defined band.

Q6: What is a good starting point for a mobile phase for column chromatography?

A6: A good starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent and a polar solvent.

  • Recommended Starting Eluent: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1) with 0.5% acetic acid is a good starting point. You can then adjust the polarity based on the Rf value of your compound on TLC. An ideal Rf for column separation is typically between 0.2 and 0.4.

For very polar impurities, reversed-phase chromatography on a C18 column might be more effective. A typical mobile phase would be a gradient of water and acetonitrile, with 0.1% formic acid or trifluoroacetic acid (TFA) added to both solvents.[6][7]

Experimental Protocol: Column Chromatography

  • TLC Analysis: Develop a suitable eluent system using TLC. Remember to add a small amount of acid to the eluent.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.

  • Elution: Run the column with the chosen eluent system. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Purity Assessment

After purification, it is essential to assess the purity of your 7-Chloro-2-methylquinoline-4-carboxylic acid.

  • Thin Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reversed-phase C18 column with a mobile phase of acetonitrile/water with a formic acid modifier is a good starting point.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause a depression and broadening of the melting point range.

By systematically applying these principles and protocols, you can effectively troubleshoot the purification of crude 7-Chloro-2-methylquinoline-4-carboxylic acid and obtain a product of the high purity required for your research and development needs.

References

  • Google Patents. (n.d.). US8492583B2 - Process for purification of aromatic carboxylic acids.
  • Google Patents. (n.d.). HU212967B - Process for producing 7-chloro-quinaldine.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 7-Chloro-2-methylquinoline. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

Sources

Technical Support Center: Stability and Degradation of 7-Chloro-2-methylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Chloro-2-methylquinoline-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and require a deeper understanding of its stability profile in solution. Unanticipated degradation can compromise experimental results, lead to impurities in synthesized materials, and impact the safety and efficacy profiles of developmental candidates.

This document provides in-depth, field-proven insights into the potential degradation pathways of 7-Chloro-2-methylquinoline-4-carboxylic acid, offering troubleshooting advice and standardized protocols to ensure the integrity of your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of 7-Chloro-2-methylquinoline-4-carboxylic acid.

Q1: What are the primary factors that can cause the degradation of 7-Chloro-2-methylquinoline-4-carboxylic acid in solution?

The stability of this molecule is influenced by four main environmental factors:

  • Light (Photostability): The quinoline core is an aromatic heterocycle, making it susceptible to degradation upon exposure to UV or even high-intensity visible light. Photolytic degradation often involves complex radical-mediated reactions. Studies on similar quinoline structures show that photocatalysis can lead to the formation of hydroxylated intermediates[1].

  • Temperature (Thermal Stability): The carboxylic acid group at the 4-position is a point of thermal lability. At elevated temperatures, the molecule can undergo decarboxylation. A patent for a related compound, 2-methyl-7-chloroquinoline-3-carboxylic acid, explicitly describes thermal decarboxylation by heating the compound to its melting point[2].

  • pH (Hydrolytic Stability): Extreme pH conditions (both acidic and alkaline) can promote hydrolysis, although the chloro- and methyl- substitutions on the quinoline ring are generally stable. The primary concern is often pH-dependent solubility and its effect on reaction or degradation kinetics.

  • Oxidizing Agents (Oxidative Stability): The electron-rich quinoline ring system is susceptible to oxidation. The presence of dissolved oxygen, peroxides, or other oxidizing agents can lead to the formation of N-oxides or hydroxylated byproducts[3][4].

Q2: What are the most probable degradation products I might encounter?

Based on the structure and data from related compounds, the primary degradation products are likely:

  • 7-Chloro-2-methylquinoline: The product of thermal decarboxylation.

  • Hydroxylated Derivatives: Formed via photolytic or oxidative stress, where a hydroxyl group is added to the aromatic ring system[1][5].

  • N-Oxides: The quinoline nitrogen can be oxidized, particularly in the presence of strong oxidizing agents like m-CPBA or hydrogen peroxide[3].

Q3: How should I prepare and store solutions of 7-Chloro-2-methylquinoline-4-carboxylic acid to maximize stability?

To minimize degradation, follow these guidelines:

  • Solvent Choice: Use high-purity (e.g., HPLC-grade) solvents. The compound's carboxylic acid group makes it sparingly soluble in water but more soluble in organic solvents like DMSO, DMF, or methanol, or in aqueous solutions with adjusted pH.

  • Protection from Light: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

  • Temperature Control: Store stock solutions at low temperatures, typically 2-8°C for short-term storage and -20°C or lower for long-term storage. Avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For maximum stability, especially for long-term storage or when working with sensitive downstream applications, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q4: What is the best analytical method to monitor the stability of this compound?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and effective method. A C18 column is typically suitable. For more detailed analysis and identification of unknown degradation products, liquid chromatography coupled with mass spectrometry (LC-MS) is indispensable. An HPLC method for the related compound 7-Chloro-2-methylquinoline uses a mobile phase of acetonitrile and water with a phosphoric acid modifier, which provides a good starting point for method development[6].

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem Encountered Potential Cause(s) Recommended Actions & Explanations
Solution turns yellow or brown upon standing. Photodegradation or Oxidation: Exposure to ambient light or oxygen is initiating degradation. The color change is often due to the formation of complex, conjugated chromophoric byproducts.1. Immediately protect the solution from light using amber vials or foil. 2. Prepare fresh solutions using solvents that have been sparged with nitrogen to remove dissolved oxygen. 3. Analyze the discolored solution by HPLC or LC-MS to identify degradation products and confirm the degradation pathway.
Parent compound peak area decreases in all samples, including controls. Inherent Instability Under Storage Conditions: The compound may be degrading slowly even under recommended storage conditions (e.g., thermal degradation, reaction with trace impurities in the solvent).1. Verify Storage Temperature: Ensure freezers/refrigerators are maintaining the target temperature. 2. Evaluate Solvent Quality: Use fresh, high-purity solvents. Trace metal ions or peroxides in older solvents can catalyze degradation. 3. Perform a Time-Course Study: Analyze the sample at shorter time intervals (e.g., 0, 2, 4, 8, 24 hours) to quantify the rate of degradation and establish a stable window for your experiments.
New, unexpected peaks appear in the HPLC chromatogram. Formation of Degradation Products: The experimental conditions (e.g., heat, pH, reagents) are causing the compound to degrade.1. Run a Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, heat, light, oxidation) as described in Protocol 3.2. This helps create a "fingerprint" of potential degradants. 2. Use LC-MS: Analyze the sample by LC-MS to obtain the mass of the unknown peaks. This is the most direct way to propose structures for the degradation products (e.g., a mass loss of 44 Da suggests decarboxylation).
Experimental results are inconsistent or not reproducible. Variable Exposure to Degradants: Inconsistent exposure to light, temperature fluctuations between experiments, or variations in oxygen levels in the solvent can lead to different degradation levels.1. Standardize the Workflow: Ensure every step, from solution preparation to analysis, is performed identically each time. Pay strict attention to incubation times and light/temperature exposure. 2. Use an Internal Standard: Incorporate a stable, non-reactive internal standard in your analytical method to correct for variations in sample preparation and injection volume. 3. Document Everything: Keep meticulous records of solvent lot numbers, preparation dates, and storage conditions for each experiment to help identify sources of variability.

Section 3: Standardized Protocols

These protocols provide a validated framework for handling the compound and assessing its stability.

Protocol 3.1: General Solution Preparation and Storage
  • Weighing: Tare a clean, dry amber glass vial on an analytical balance. Add the required amount of 7-Chloro-2-methylquinoline-4-carboxylic acid solid.

  • Dissolution: Add the desired volume of high-purity solvent (e.g., DMSO, Methanol) to the vial to achieve the target concentration. If using aqueous buffers, ensure the pH is appropriate for dissolution.

  • Mixing: Vortex or sonicate briefly until the solid is completely dissolved. Causality Note: Over-sonication can introduce heat, potentially accelerating degradation. Use short bursts.

  • Inerting (Optional but Recommended): Gently bubble nitrogen or argon gas through the solution for 2-5 minutes to displace dissolved oxygen.

  • Sealing and Storage: Securely cap the vial. For short-term use (< 48 hours), store at 2-8°C. For long-term storage, store at -20°C or below. Always wrap the vial in aluminum foil as a secondary precaution against light.

Protocol 3.2: Forced Degradation Study Workflow

Forced degradation (or stress testing) is essential for identifying likely degradation products and developing stability-indicating analytical methods, a practice well-established in the pharmaceutical industry[7].


}

Figure 1: Forced Degradation Experimental Workflow.

Methodology:

  • Prepare a stock solution of 7-Chloro-2-methylquinoline-4-carboxylic acid (e.g., 1 mg/mL) in a suitable solvent like methanol.

  • Aliquot the stock solution into separate, labeled amber vials for each stress condition.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 1.0 M HCl to an aliquot to get a final acid concentration of 0.5 M. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 1.0 M NaOH to an aliquot. Incubate at 60°C.

    • Oxidation: Add an equal volume of 6% hydrogen peroxide. Keep at room temperature, protected from light.

    • Thermal Degradation: Incubate an aliquot of the stock solution in a heating block or oven at 80°C.

    • Photodegradation: Place an aliquot in a clear vial inside a photostability chamber (ICH Q1B guidelines). Run a parallel dark control in a foil-wrapped vial.

    • Control: Keep an aliquot of the stock solution at 2-8°C, protected from light.

  • Sampling: Withdraw samples from each condition at specified time points (e.g., 0, 4, 8, 24 hours).

  • Quenching/Preparation:

    • For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 3.3).

Protocol 3.3: HPLC-UV Method for Stability Monitoring

This method serves as a starting point and should be validated for your specific application.

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column suitable for retaining aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure the carboxylic acid is protonated, leading to better peak shape. Formic acid is MS-compatible[6].
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B and equilibrate for 3 min.A gradient elution is necessary to separate the parent compound from potentially more or less polar degradation products.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temperature 30°CControlled temperature ensures reproducible retention times.
Injection Volume 10 µL
UV Detection 254 nm and 320 nm254 nm is a common wavelength for aromatic compounds. A second wavelength can help in identifying peaks and assessing peak purity. A full UV scan (PDA detector) is ideal.

Section 4: Key Degradation Pathways (Mechanistic Insights)

Understanding the chemical transformations provides a predictive framework for stability issues.


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Figure 2: Plausible Degradation Pathways.

Thermal Decarboxylation

The most straightforward degradation pathway for this molecule is the loss of carbon dioxide from the carboxylic acid group upon heating. This is a common reaction for carboxylic acids positioned on an aromatic ring.

  • Mechanism: The heat provides sufficient energy to break the C-C bond between the quinoline ring and the carboxyl group, releasing CO₂ gas and yielding the more stable 7-Chloro-2-methylquinoline.

  • Significance: This pathway is highly relevant for processes involving heat, such as refluxing, drying of samples at high temperatures, or certain formulation techniques. It results in a significant loss of the active compound and the formation of a major impurity.

Photodegradation and Oxidative Degradation

These pathways are often mechanistically linked and are more complex than thermal degradation.

  • Mechanism:

    • Photo-excitation: The quinoline ring absorbs UV light, promoting it to an excited state.

    • Radical Formation: In this excited state, the molecule can react with oxygen or other species to form reactive oxygen species (ROS), such as singlet oxygen or hydroxyl radicals[1].

    • Ring Attack: These highly reactive species can attack the electron-rich quinoline ring, leading to the formation of hydroxylated derivatives. The nitrogen atom can also be directly oxidized to form an N-oxide, especially in the presence of peroxide[3].

  • Significance: This is a critical pathway to consider during routine lab work under ambient light, as well as in the formulation of final products that may be exposed to light during their shelf-life. The degradation products are structurally different and will have altered chemical and biological properties.

References

  • Chen, Y.-A., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. Available at: [Link]

  • Simig, G., et al. (1994). Process for producing 7-chloro-quinaldine. Hungarian Patent HU212967B.
  • de Bairros, A.V., et al. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences, 54(1). Available at: [Link]

  • Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 247-55. Available at: [Link]

  • Schmidt, F., et al. (2015). Pathway proposed for the degradation of quinoline. ResearchGate. Available at: [Link]

  • SIELC Technologies. (2018). Separation of 7-Chloro-2-methylquinoline on Newcrom R1 HPLC column. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 7-Chloro-2-methylquinoline-4-carboxylic Acid by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and drug development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 7-Chloro-2-methylquinoline-4-carboxylic acid, a molecule with potential applications stemming from its quinoline core, rigorous purity assessment is paramount.[1] The presence of even minute quantities of impurities—such as starting materials, intermediates, or isomeric byproducts—can significantly alter toxicological profiles and therapeutic outcomes.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of synthesized 7-Chloro-2-methylquinoline-4-carboxylic acid, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will move beyond a simple recitation of steps to explain the scientific rationale behind the development and validation of a robust HPLC method, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2][3]

Understanding the Analyte and Potential Impurities

7-Chloro-2-methylquinoline-4-carboxylic acid is a moderately polar, acidic compound featuring a quinoline heterocyclic system. Its structure incorporates a strong UV chromophore, making it an ideal candidate for HPLC with UV detection.

A common synthetic route to this class of compounds is the Doebner-von Miller reaction or a variation thereof, which might involve the cyclocondensation of 3-chloroaniline with a β-keto ester or equivalent.[4] This synthetic pathway informs our analytical strategy by highlighting potential process-related impurities:

  • Unreacted Starting Materials: e.g., 3-chloroaniline.

  • Isomeric Byproducts: e.g., 5-Chloro-2-methylquinoline-4-carboxylic acid.

  • Related Intermediates: Incomplete cyclization or side-reaction products.

A successful analytical method must be able to resolve the main compound from these and other potential degradants.

HPLC Method Development: A Rationale-Driven Approach

High-Performance Liquid Chromatography is the gold standard for purity determination due to its high resolving power, sensitivity, and quantitative accuracy.[5] Our objective is to develop a stability-indicating reversed-phase HPLC (RP-HPLC) method.

The Causality Behind Our Chromatographic Choices:
  • Stationary Phase (Column): A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and is an excellent starting point. Its nonpolar nature provides effective retention for the moderately nonpolar quinoline ring system. We selected a column with dimensions of 4.6 x 250 mm and a 5 µm particle size, offering a good balance between resolution and backpressure.[6]

  • Mobile Phase: The choice of mobile phase is critical for controlling the retention and peak shape of our acidic analyte.

    • Organic Modifier: Acetonitrile is chosen over methanol for its lower viscosity and UV cutoff, providing better efficiency and baseline stability.

    • Aqueous Phase & pH Control: As a carboxylic acid, the analyte's ionization state is pH-dependent. At a pH above its pKa, it will be ionized (carboxylate form), leading to poor retention and peak tailing on a C18 column. To ensure a consistent, non-ionized state for optimal retention and sharp, symmetrical peaks, the aqueous phase must be buffered to a pH at least 2 units below the analyte's pKa. A 20 mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid is ideal.

  • Elution Mode (Gradient): An isocratic method (constant mobile phase composition) may fail to elute strongly retained impurities in a reasonable time or provide sufficient resolution for early-eluting impurities. Therefore, a gradient elution, starting with a higher aqueous composition and gradually increasing the acetonitrile concentration, is employed. This ensures that all potential impurities, across a range of polarities, are eluted and resolved from the main peak.

  • Detection: The conjugated quinoline ring system exhibits strong UV absorbance. A photodiode array (PDA) detector is used to monitor the elution, allowing for the determination of the optimal detection wavelength (λmax) from the analyte's UV spectrum and for peak purity analysis.

Final Developed HPLC Method
ParameterConditionRationale
Column C18, 4.6 x 250 mm, 5 µmExcellent retention for moderately polar compounds.
Mobile Phase A 20 mM KH₂PO₄ in Water, pH 3.0Buffered to suppress analyte ionization for good peak shape.
Mobile Phase B AcetonitrileStrong organic solvent with low UV cutoff.
Gradient 0-20 min: 30-70% B; 20-25 min: 70-90% B; 25-27 min: 90-30% B; 27-30 min: 30% BEnsures elution and resolution of a wide range of impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Detector PDA at 245 nmλmax for sensitive detection; PDA allows for peak purity checks.
Diluent Acetonitrile/Water (50:50, v/v)Good solubility for the analyte.

Validating the Method: A Self-Validating System per ICH Q2(R2)

Method validation provides documented evidence that the procedure is fit for its intended purpose.[3] We will follow the ICH guidelines to ensure the method is reliable for purity determination.

cluster_0 Method Development & Validation Workflow cluster_1 Core Validation Parameters (ICH Q2) cluster_2 Precision Sub-types Dev Method Development Protocol Validation Protocol Definition Dev->Protocol Define Parameters & Criteria Exec Validation Experiments Execution Protocol->Exec Execute Protocol Report Validation Report & Purity Assessment Exec->Report Analyze & Document Results Spec Specificity Exec->Spec Lin Linearity Exec->Lin Acc Accuracy Exec->Acc Prec Precision Exec->Prec LOD LOD / LOQ Exec->LOD Rob Robustness Exec->Rob Rep Repeatability Prec->Rep Assesses variability IntPrec Intermediate Precision Prec->IntPrec Assesses variability center Purity Validation HPLC HPLC-UV (Quantitative Purity) center->HPLC Primary Method LCMS LC-MS (Impurity ID) center->LCMS Supports qNMR qNMR (Orthogonal Assay) center->qNMR Confirms TLC TLC (Qualitative Check) center->TLC Screens

Sources

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 7-Chloro-2-methylquinoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the 7-Chloro-2-methylquinoline-4-carboxylic acid scaffold. We will explore the synthesis, comparative biological activities, and underlying mechanisms of action, offering insights to inform future drug discovery and development efforts.

The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antimalarial properties.[1] The strategic placement of various substituents on this scaffold allows for the fine-tuning of its pharmacological profile. This guide focuses on derivatives of 7-chloro-2-methylquinoline-4-carboxylic acid, a promising framework for the development of novel therapeutic agents.

Synthetic Strategies: Building the Core Scaffold

The synthesis of 7-chloro-2-methylquinoline-4-carboxylic acid derivatives typically begins with the construction of the quinoline core, followed by functionalization. A common approach involves the Doebner-von Miller reaction or related cyclization strategies. For instance, the reaction of 3-chloroaniline with an appropriate β-ketoester or its equivalent can yield the quinoline ring system.

General Synthetic Workflow

A generalized synthetic pathway to obtain 7-chloro-2-methylquinoline-4-carboxylic acid and its subsequent amide derivatives is outlined below. The initial step often involves the condensation of an aniline with a β-dicarbonyl compound, followed by cyclization and aromatization. The resulting carboxylic acid can then be converted to an acyl chloride and subsequently reacted with various amines to generate a library of amide derivatives.

G cluster_synthesis Synthesis of 7-Chloro-2-methylquinoline-4-carboxamides start Starting Materials: 3-Chloroaniline & Ethyl acetoacetate step1 Doebner-von Miller Reaction (or similar cyclization) start->step1 intermediate1 7-Chloro-2-methylquinoline-4-carboxylic acid step1->intermediate1 step2 Activation of Carboxylic Acid (e.g., with SOCl₂ or oxalyl chloride) intermediate1->step2 intermediate2 7-Chloro-2-methylquinoline-4-carbonyl chloride step2->intermediate2 step3 Amidation with various amines (R-NH₂) intermediate2->step3 product Target 7-Chloro-2-methylquinoline-4-carboxamide Derivatives step3->product

Caption: Generalized synthetic workflow for 7-chloro-2-methylquinoline-4-carboxamide derivatives.

Detailed Experimental Protocol: Synthesis of 7-Chloro-4-hydroxy-3-quinolinecarboxylic Acid (A Precursor)

A representative protocol for a related precursor, 7-chloro-4-hydroxy-3-quinolinecarboxylic acid, involves the following steps:

  • Condensation: A mixture of m-chloroaniline and ethyl ethoxymethylenemalonate is heated.

  • Cyclization: The resulting product is added to a high-boiling solvent like Dowtherm A and heated to induce cyclization.

  • Saponification: The crude ester is then hydrolyzed using a base such as sodium hydroxide.

  • Acidification: The reaction mixture is acidified to precipitate the desired 7-chloro-4-hydroxy-3-quinolinecarboxylic acid.[2]

Structure-Activity Relationship (SAR) Analysis: A Comparative Overview

Due to the limited availability of comprehensive SAR studies on the exact 7-chloro-2-methylquinoline-4-carboxylic acid scaffold, this section will present a comparative analysis of closely related 7-chloroquinoline derivatives to infer key structural requirements for various biological activities.

Anticancer Activity

Derivatives of the 7-chloroquinoline scaffold have demonstrated significant potential as anticancer agents. The antiproliferative activity is highly dependent on the nature and position of substituents on the quinoline ring and at the 4-position.

Key SAR Insights for Anticancer Activity:

  • Substitution at the 4-position: The nature of the substituent at the 4-position is critical for cytotoxicity.

    • Thioalkyl derivatives: 7-chloro-(4-thioalkylquinoline) derivatives have been investigated for their cytotoxic activity against a panel of human cancer cell lines. Sulfonyl N-oxide derivatives generally exhibit higher cytotoxicity than the corresponding sulfanyl and sulfinyl derivatives.[3] A spacer of two or three carbon atoms between the quinoline core and an aromatic ester moiety appears to be favorable for activity.[3]

    • Hydrazones: 7-chloro-4-quinolinylhydrazone derivatives have shown promising cytotoxic potential. The presence of electron-withdrawing groups, such as fluorine, chlorine, bromine, or a nitro group, on the phenyl ring of the hydrazone moiety is important for anticancer activity.[4]

    • Anilino amides: In a series of 7-chloro-4-anilino-quinoline amide derivatives, specific substitutions on the amide side chain were found to be crucial for activity, with some compounds exhibiting potent cytotoxicity against HepG2 and MCF-7 cell lines.[5]

  • Substitution at the 2-position: The presence of a methyl group at the 2-position, as in the core scaffold of this guide, can influence the overall conformation and electronic properties of the molecule, potentially impacting its interaction with biological targets.

  • Substitution on the Benzenoid Ring: The 7-chloro substituent is a common feature in many biologically active quinolines and is considered important for the anticancer activity of several derivatives.[6]

Comparative Anticancer Activity of 7-Chloroquinoline Derivatives

Compound ClassDerivative/SubstituentCancer Cell LineIC50 (µM)Reference
7-Chloro-(4-thioalkylquinoline) Sulfonyl N-oxide derivativesCCRF-CEM0.55 - 2.74[3]
Sulfonyl N-oxide derivativesHCT1161.99 - 4.9[3]
7-Chloro-4-quinolinylhydrazone 3-chloro substitution on phenyl ringMultiple cell lines0.7967 - 4.200 (µg/mL)[4]
4-nitro substitution on phenyl ringMultiple cell lines0.7967 - 4.200 (µg/mL)[4]
7-Chloro-4-anilino-quinoline amide Specific amide side chain (5g)HepG22.09 (µg/mL)[5]
Specific amide side chain (5g)MCF-74.63 (µg/mL)[5]
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid P6MLLr leukemic cell lines7.2 (SIRT3 inhibition)[7]
Anti-inflammatory and Antinociceptive Activity

The 7-chloroquinoline scaffold has also been explored for its anti-inflammatory and antinociceptive properties.

Key SAR Insights for Anti-inflammatory and Antinociceptive Activity:

  • Substitution at the 4-position: In a study of 7-chloro-4-(phenylselanyl) quinoline and its analogues, the nature of the substituent on the phenylselanyl moiety was shown to modulate the antinociceptive and anti-inflammatory effects.[8]

  • Mechanism of Action: These compounds exhibited a higher affinity for COX-2 over COX-1, suggesting a potential mechanism for their anti-inflammatory effects.[8]

Mechanisms of Action: Unraveling the Molecular Pathways

The diverse biological activities of 7-chloroquinoline derivatives stem from their ability to interact with multiple cellular targets and signaling pathways.

Potential Anticancer Mechanisms:

  • Enzyme Inhibition:

    • SIRT3 Inhibition: Certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent and selective inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer metabolism and cell survival. Inhibition of SIRT3 can lead to cell cycle arrest and differentiation in cancer cells.[7]

    • Telomerase Inhibition: An iron(III) complex with 5,7-dichloro-2-methyl-8-quinolinol has been shown to act as a telomerase inhibitor by targeting the c-myc G-quadruplex DNA, leading to cell cycle arrest and apoptosis.[9]

  • Induction of Apoptosis: Many cytotoxic 7-chloroquinoline derivatives induce apoptosis in cancer cells. This can occur through various mechanisms, including the inhibition of DNA and RNA synthesis and the disruption of the cell cycle.[3]

G cluster_mechanism Potential Anticancer Mechanisms of 7-Chloroquinoline Derivatives drug 7-Chloroquinoline Derivatives target1 SIRT3 drug->target1 inhibition target2 Telomerase (c-myc G-quadruplex) drug->target2 inhibition target3 DNA/RNA Synthesis drug->target3 inhibition effect1 Cell Cycle Arrest (G0/G1 phase) target1->effect1 effect2 Cell Differentiation target1->effect2 target2->effect1 target3->effect1 effect3 Apoptosis effect1->effect3 effect2->effect3

Caption: Potential anticancer signaling pathways targeted by 7-chloroquinoline derivatives.

Experimental Protocols: A Guide to Biological Evaluation

The biological evaluation of 7-chloro-2-methylquinoline-4-carboxylic acid derivatives involves a series of in vitro assays to determine their efficacy and mechanism of action.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[4]

Conclusion

The 7-chloro-2-methylquinoline-4-carboxylic acid scaffold and its close analogues represent a versatile platform for the development of novel therapeutic agents with a broad spectrum of biological activities. The structure-activity relationship studies, although fragmented across different but related quinoline series, highlight the critical role of substitutions at the 2, 4, and 7-positions in modulating the anticancer and anti-inflammatory properties of these compounds. Further systematic exploration of the chemical space around the 7-chloro-2-methylquinoline-4-carboxylic acid core, guided by the insights presented in this guide, holds significant promise for the discovery of new and effective drug candidates.

References

  • Dong, et al. (2018). Anticancer quinoxaline 3 (R1 = CF3, R2 = CH(CH3)2 and its SAR. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Available at: [Link]

  • . MDPI.

  • . Frontiers in Chemistry.

  • . SciELO.

  • . PubMed.

  • . PubMed.

  • . ResearchGate.

  • . Journal of Medicinal Chemistry.

  • . PMC.

  • . Taylor & Francis Online.

  • . ResearchGate.

  • . RSC Publishing.

  • . NIH.

  • . Organic Syntheses.

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  • . New Journal of Chemistry.

Sources

A Researcher's Guide to Quinoline-4-Carboxylic Acid Synthesis: A Comparative Analysis of the Pfitzinger and Doebner Reactions

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals with activities spanning from anticancer to antimalarial agents. Among the numerous methods to construct this privileged heterocycle, the synthesis of quinoline-4-carboxylic acids, vital precursors for drug development, is frequently accomplished via two classical name reactions: the Pfitzinger synthesis and the Doebner synthesis. While both pathways lead to the same class of compounds, their underlying mechanisms, substrate requirements, and operational windows differ significantly. This guide provides an in-depth, comparative analysis of these two methods, grounded in experimental data, to assist researchers in selecting the optimal synthetic strategy for their specific target molecules.

The Pfitzinger Synthesis: A Base-Driven Condensation

First reported by Wilhelm Pfitzinger in 1886, this reaction provides a direct route to quinoline-4-carboxylic acids through the condensation of isatin (or its derivatives) with a carbonyl compound possessing an α-methylene group, under strong basic conditions.[1]

Mechanistic Rationale

The causality of the Pfitzinger reaction is rooted in a base-mediated cascade. The process is initiated by the hydrolysis of the amide bond within the isatin ring by a strong base, typically potassium hydroxide, to form a keto-acid intermediate.[1] This ring-opened species is the key to the reaction's progression, as it unmasks an aniline moiety. This aniline then undergoes a condensation reaction with the partner carbonyl compound to form an imine, which rapidly tautomerizes to the more stable enamine.[1] The final, irreversible step is an intramolecular cyclization followed by dehydration, which forges the quinoline ring system.[1]

Pfitzinger_Mechanism Pfitzinger Reaction Mechanism Isatin Isatin KetoAcid Keto-Acid Intermediate Isatin->KetoAcid 1. Base-catalyzed     Hydrolysis Imine Imine KetoAcid->Imine 2. Condensation Enamine Enamine Imine->Enamine 3. Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized 4. Intramolecular     Cyclization Product Quinoline-4-carboxylic Acid Cyclized->Product 5. Dehydration H2O_out H₂O Cyclized->H2O_out Carbonyl Carbonyl Compound (with α-methylene) Carbonyl->KetoAcid Base Strong Base (e.g., KOH) Base->Isatin

Caption: The Pfitzinger reaction proceeds via base-catalyzed ring opening of isatin.

Scope, Advantages, and Limitations

The primary advantage of the Pfitzinger reaction is its straightforward approach from commercially available isatins. It is particularly effective for synthesizing quinolines with substituents at the C2 and C3 positions, dictated by the choice of the carbonyl partner.[2]

However, the reaction's greatest strength is also its most significant weakness. The reliance on strongly alkaline conditions severely limits the substrate scope.[3] Isatins or carbonyl compounds bearing base-sensitive functional groups (e.g., esters, certain protecting groups) are often incompatible with the reaction conditions, leading to decomposition or undesired side reactions. Furthermore, yields can be moderate, and purification may be complicated by residual isatin.[4]

Representative Experimental Data: Pfitzinger Synthesis

The following table summarizes yields for various 2-arylquinoline-4-carboxylic acids synthesized via the Pfitzinger reaction, demonstrating the impact of substituents on the acetophenone partner.

IsatinCarbonyl CompoundProductYield (%)Reference
IsatinAcetophenone2-Phenylquinoline-4-carboxylic acid35.0%[5]
Isatin4'-(Trifluoromethyl)acetophenone2-(4-(Trifluoromethyl)phenyl)quinoline-4-carboxylic acid33.4%[6]
Isatin2'-Fluoroacetophenone2-(2-Fluorophenyl)quinoline-4-carboxylic acid59.7%[6]
Isatin3'-Methoxyacetophenone2-(3-Methoxyphenyl)quinoline-4-carboxylic acid65.5%[6]
Isatin2'-Methylacetophenone2-(o-Tolyl)quinoline-4-carboxylic acid52.6%[6]
IsatinAcetylacetone3-Acetyl-2-methylquinoline-4-carboxylic acid87.0%[7]
Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic acid

This protocol is adapted from literature procedures for the synthesis of the parent compound.[5]

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve isatin (3.4 mmol, 1.0 eq) in 10 mL of a 33% aqueous potassium hydroxide (KOH) solution.

  • Addition of Carbonyl: Prepare a solution of acetophenone (3.74 mmol, 1.1 eq) in 20 mL of ethanol. Slowly add this solution to the isatin-KOH mixture.

  • Reaction: Heat the resulting mixture to reflux (approx. 85°C) with vigorous stirring for 8 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) for the consumption of isatin.

  • Workup: After cooling, remove the solvent under reduced pressure using a rotary evaporator. Add 100 mL of water to the residue to dissolve the potassium carboxylate salt.

  • Precipitation: While stirring, carefully acidify the aqueous solution with 3 M hydrochloric acid (HCl) until the pH reaches 5-6. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry to afford 2-phenylquinoline-4-carboxylic acid. A yield of approximately 35% can be expected.[5]

The Doebner Synthesis: A Three-Component Alternative

As an alternative to the Pfitzinger reaction, the Doebner synthesis, first described by Oscar Doebner in 1887, is a three-component reaction between an aniline, an aldehyde, and pyruvic acid.[4] This method circumvents the need for isatin and harsh basic conditions, offering a different strategic approach to the same class of products.

Mechanistic Rationale

The Doebner reaction typically proceeds under acidic or neutral conditions, often with heating. The mechanism is thought to initiate with the condensation of the aniline and aldehyde to form an N-arylimine (Schiff base).[2] Concurrently, pyruvic acid can tautomerize to its enol form. A subsequent Michael-type addition of the pyruvic acid enol to the imine, followed by an intramolecular electrophilic cyclization onto the aniline ring, generates a dihydroquinoline intermediate.[2] The final aromatic quinoline is formed via oxidation; an imine formed from a second molecule of aniline and aldehyde can serve as the in-situ oxidizing agent in a hydrogen transfer process.[2]

Doebner_Mechanism Doebner Reaction Mechanism Reactants Aniline + Aldehyde SchiffBase Schiff Base (N-Arylimine) Reactants->SchiffBase 1. Condensation MichaelAdduct Michael Adduct SchiffBase->MichaelAdduct 2. Michael Addition Dihydroquinoline Dihydroquinoline Intermediate MichaelAdduct->Dihydroquinoline 3. Intramolecular     Cyclization Product Quinoline-4-carboxylic Acid Dihydroquinoline->Product 4. Aromatization Oxidant Oxidation (e.g., H-transfer) Product->Oxidant PyruvicAcid Pyruvic Acid (Enol Form) PyruvicAcid->SchiffBase Workflow_Comparison Synthetic Workflow Comparison cluster_pfitzinger Pfitzinger Synthesis cluster_doebner Doebner Synthesis (Modified) p_start Isatin + Carbonyl Compound p_cond Strong Base (KOH) Reflux (e.g., 85°C, 8h) p_start->p_cond p_workup Acidic Workup Precipitation p_cond->p_workup p_product Quinoline-4-carboxylic Acid (Yield: 35% for 2-phenyl) p_workup->p_product d_start Aniline + Aldehyde + Pyruvic Acid d_cond Lewis Acid (BF₃·THF) Heat (e.g., 65°C, 24h) d_start->d_cond d_workup Aqueous Workup Extraction d_cond->d_workup d_product Quinoline-4-carboxylic Acid (Yields: Typically >75%) d_workup->d_product

Sources

A Researcher's Guide to the In Vitro Efficacy Showdown: 7-Chloro-2-methylquinoline-4-carboxylic acid vs. Gefitinib

Author: BenchChem Technical Support Team. Date: February 2026

A Methodological Framework for Comparative Analysis

For drug development professionals and cancer researchers, the rigorous evaluation of novel chemical entities against established standards is a cornerstone of preclinical assessment. This guide provides a comprehensive framework for comparing the in vitro efficacy of a novel compound, 7-Chloro-2-methylquinoline-4-carboxylic acid , with the well-established EGFR inhibitor, gefitinib .

It is critical to note that while extensive data exists for gefitinib, specific experimental data on the anticancer efficacy of 7-Chloro-2-methylquinoline-4-carboxylic acid is not available in the public domain as of this guide's publication. Therefore, this document serves as an expert-led methodological roadmap, using gefitinib's known profile as a benchmark to outline the necessary experiments, expected data, and interpretative analysis required for a robust head-to-head comparison.

Section 1: Mechanistic Foundations: Known Target vs. Uncharted Territory

A compound's mechanism of action is fundamental to understanding its therapeutic potential and predicting its efficacy in specific cancer types. Here, we contrast the well-defined mechanism of gefitinib with the putative, yet unconfirmed, mechanisms of quinoline derivatives.

Gefitinib: A Targeted Strike Against the EGFR Signaling Cascade

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] In many non-small cell lung cancers (NSCLCs), EGFR is overexpressed or harbors activating mutations, leading to constitutive signaling that drives cell proliferation, survival, and metastasis.[3] Gefitinib competitively binds to the ATP-binding pocket of the EGFR tyrosine kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1][3] This blockade of oncogenic signaling can induce cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[2]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: EGFR Signaling Pathway and the Point of Gefitinib Inhibition.

7-Chloro-2-methylquinoline-4-carboxylic acid: Exploring a Privileged Scaffold

The quinoline core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents. Various quinoline derivatives have demonstrated anticancer activity through diverse mechanisms, including inhibition of topoisomerase I and II, disruption of tubulin polymerization, and induction of apoptosis.[4] However, the specific molecular target and mechanism of action for 7-Chloro-2-methylquinoline-4-carboxylic acid remain to be elucidated. A thorough investigation would be required to determine if it acts on a known cancer pathway or possesses a novel mechanism.

Section 2: Experimental Roadmap for a Head-to-Head In Vitro Comparison

To objectively compare the efficacy of 7-Chloro-2-methylquinoline-4-carboxylic acid and gefitinib, a series of well-controlled in vitro experiments are necessary. The following protocols provide a robust framework for this evaluation.

Foundational Step: Cell Line Selection

The choice of cell lines is paramount for a meaningful comparison. Given gefitinib's known mechanism, a panel of non-small cell lung cancer (NSCLC) cell lines with varying EGFR status is recommended:

  • A549: EGFR wild-type, generally considered resistant to gefitinib.[2][3]

  • PC-9: EGFR exon 19 deletion, highly sensitive to gefitinib.[5]

  • H3255: EGFR L858R mutation, highly sensitive to gefitinib.[2][6]

This panel allows for the assessment of not only general cytotoxicity but also target-specific activity.

Quantifying Potency: Cell Viability and IC50 Determination via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by extension, cell viability. It is a standard initial step to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate A549, PC-9, and H3255 cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions for both 7-Chloro-2-methylquinoline-4-carboxylic acid and gefitinib in complete culture medium. A broad concentration range (e.g., 0.01 µM to 100 µM) is recommended for the initial screen.

  • Cell Treatment: Replace the medium in the 96-well plates with the medium containing the various concentrations of the test compounds. Include wells with vehicle control (e.g., DMSO) and untreated cells. Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

MTT_Workflow Seed_Cells 1. Seed Cells (96-well plate) Add_Compounds 2. Add Compounds (72h incubation) Seed_Cells->Add_Compounds Add_MTT 3. Add MTT Reagent (4h incubation) Add_Compounds->Add_MTT Solubilize 4. Solubilize Formazan (DMSO) Add_MTT->Solubilize Read_Absorbance 5. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 6. Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for the MTT Cell Viability Assay.

Comparative Data Table: Gefitinib IC50 Values (Literature Derived)

Cell LineEGFR StatusGefitinib IC50 (µM)Reference(s)
A549Wild-Type~5 - 32[1][7]
PC-9Exon 19 Deletion~0.02[5]
H3255L858R Mutation~0.04[2][8]

The IC50 values obtained for 7-Chloro-2-methylquinoline-4-carboxylic acid would be directly compared to these benchmarks. A low micromolar or nanomolar IC50 in the sensitive cell lines (PC-9, H3255) might suggest a potent anticancer effect, while activity against A549 could indicate a mechanism independent of EGFR mutational status.

Elucidating the Mode of Cell Death: Apoptosis Assay

Determining whether a compound induces apoptosis (programmed cell death) or necrosis is crucial. The Annexin V/Propidium Iodide (PI) assay is a standard method for this purpose, detectable by flow cytometry.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with the respective IC50 concentrations of 7-Chloro-2-methylquinoline-4-carboxylic acid and gefitinib for 24, 48, and 72 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Apoptosis_Workflow Treat_Cells 1. Treat Cells (IC50 concentrations) Harvest_Cells 2. Harvest Cells Treat_Cells->Harvest_Cells Stain_Cells 3. Stain with Annexin V/PI Harvest_Cells->Stain_Cells Analyze 4. Analyze by Flow Cytometry Stain_Cells->Analyze Quantify 5. Quantify Apoptotic vs. Live vs. Necrotic Analyze->Quantify

Caption: Workflow for the Annexin V/PI Apoptosis Assay.

Gefitinib is known to induce significant apoptosis in sensitive cell lines like H3255.[6] A similar pro-apoptotic effect from 7-Chloro-2-methylquinoline-4-carboxylic acid would be a strong indicator of its therapeutic potential.

Investigating Antiproliferative Effects: Cell Cycle Analysis

Cancer is characterized by uncontrolled cell division. Analyzing the effect of a compound on the cell cycle can reveal if it halts proliferation at specific checkpoints (e.g., G1, S, G2/M).

Experimental Protocol: Cell Cycle Analysis with Propidium Iodide

  • Cell Treatment: Treat cells in 6-well plates with the IC50 concentrations of each compound for 24 or 48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide. Incubate for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

CellCycle_Workflow Treat_Cells 1. Treat Cells (IC50 concentrations) Fix_Cells 2. Fix in Ethanol Treat_Cells->Fix_Cells Stain_DNA 3. Stain with PI and RNase A Fix_Cells->Stain_DNA Analyze 4. Analyze by Flow Cytometry Stain_DNA->Analyze Quantify_Phases 5. Quantify Cell Cycle Phases Analyze->Quantify_Phases

Caption: Workflow for Cell Cycle Analysis using Propidium Iodide.

Gefitinib has been shown to cause a G1-S arrest in some cell lines.[6] Observing a significant accumulation of cells in a particular phase after treatment with 7-Chloro-2-methylquinoline-4-carboxylic acid would provide valuable insight into its antiproliferative mechanism.

Section 3: Expert Analysis and Discussion

The experimental data gathered through the aforementioned protocols would form the basis of a comprehensive comparison. Key points for discussion would include:

  • Potency and Selectivity: A direct comparison of the IC50 values would establish the relative potency of the two compounds. If 7-Chloro-2-methylquinoline-4-carboxylic acid demonstrates high potency against both EGFR-mutant and wild-type cell lines, it would suggest a different, and potentially broader, mechanism of action than gefitinib.

  • Mechanism of Cell Death: The apoptosis and cell cycle data would reveal how the compounds exert their effects. For instance, a compound that induces a strong G2/M arrest followed by apoptosis would have a distinct mechanistic profile from gefitinib's typical G1 arrest.

  • Therapeutic Potential: If 7-Chloro-2-methylquinoline-4-carboxylic acid shows efficacy in the gefitinib-resistant A549 cell line, it could represent a promising candidate for cancers that do not respond to EGFR inhibitors.

Conclusion

While a direct comparison of the in vitro efficacy of 7-Chloro-2-methylquinoline-4-carboxylic acid and gefitinib is currently hampered by the lack of public data for the former, this guide provides a scientifically rigorous and logical framework for conducting such an evaluation. By following these detailed protocols and analytical approaches, researchers can generate the necessary data to objectively assess the potential of novel quinoline derivatives and other promising compounds in the landscape of cancer drug discovery.

References

  • U.S. National Library of Medicine. PubChem Compound Summary for CID 610107, 7-Chloroquinoline-4-carboxylic acid. Accessed January 22, 2024. [Link].

  • Ciardiello, F. The role of gefitinib in lung cancer treatment. Clinical Cancer Research. 2004;10(12 Pt 2):4218s-4221s.
  • Patsnap. What is the mechanism of Gefitinib? Patsnap Synapse. Accessed January 22, 2024. [Link].

  • Tracy, S., et al. Gefitinib induces apoptosis in the EGFR L858R non-small-cell lung cancer cell line H3255. Cancer Research. 2004;64(20):7241-7244.
  • Kaur, M., et al. Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Medicinal Chemistry. 2021;64(5):2301-2346.
  • Liu, Y., & Gao, X. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo. Journal of Experimental & Clinical Cancer Research. 2017;36(1):153.
  • Li, J., et al. Apatinib preferentially inhibits PC9 gefitinib-resistant cancer cells by inducing cell cycle arrest and inhibiting VEGFR signaling pathway.
  • U.S. Food and Drug Administration. Pharmacology Review(s) - 206995Orig1s000. Accessed January 22, 2024. [Link]

  • Bio-Rad. Propidium iodide staining of cells for cell cycle analysis protocol. Accessed January 22, 2024. [Link]

  • Sharma, P., et al. Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic Chemistry. 2020;104:104230.

Sources

A Senior Application Scientist's Guide to Benchmarking Synthesized 7-Chloro-2-methylquinoline-4-carboxylic Acid Against Commercial Standards

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers in drug discovery and medicinal chemistry, the reproducibility and quality of key intermediates are paramount. 7-Chloro-2-methylquinoline-4-carboxylic acid is a vital scaffold in the development of various therapeutic agents. This guide provides an in-depth, field-proven methodology for the synthesis of this compound via a modified Doebner reaction. More critically, we establish a comprehensive analytical workflow to benchmark the synthesized product against commercially available standards. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to ensure the highest standards of quality and reproducibility in the laboratory.

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The strategic placement of substituents on this scaffold allows for the fine-tuning of a compound's pharmacological profile. 7-Chloro-2-methylquinoline-4-carboxylic acid, in particular, serves as a crucial intermediate. The chloro- group at the 7-position and the carboxylic acid at the 4-position provide key handles for further chemical modification, making the purity and structural integrity of this starting material a critical determinant of success in multi-step synthetic campaigns.

This guide presents a dual focus: first, a robust and accessible synthesis protocol, and second, a rigorous head-to-head comparison of the synthesized material with a commercial reference standard. This comparative approach is essential for validating in-house synthesis efforts and ensuring that the material used in downstream applications is of certifiable quality.

Synthesis of 7-Chloro-2-methylquinoline-4-carboxylic Acid

The Doebner reaction, a classic three-component reaction, provides a reliable route to quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid.[1][2] We employ this methodology for its operational simplicity and the ready availability of starting materials.

Reaction Principle

The reaction proceeds via the formation of an imine from the aniline and aldehyde, followed by an enol-mediated addition of pyruvic acid. A subsequent cyclization and oxidation cascade yields the aromatic quinoline core. This one-pot synthesis is efficient, though careful control of reaction conditions is necessary to minimize side-product formation.[3]

Synthesis Workflow Diagram

cluster_0 Step 1: Reactant Mixture cluster_1 Step 2: Reaction cluster_2 Step 3: Isolation & Purification cluster_3 Step 4: Final Product reactants 3-Chloroaniline Pyruvic Acid Acetaldehyde solvent Ethanol (Solvent) reactants->solvent Combine in RBF reflux Reflux (6-8 hours) solvent->reflux tlc Monitor by TLC reflux->tlc Periodic sampling cool Cool to RT filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize (Ethanol/Water) wash->recrystallize product Pure 7-Chloro-2-methylquinoline- 4-carboxylic acid recrystallize->product

Caption: Workflow for the synthesis of 7-Chloro-2-methylquinoline-4-carboxylic acid.

Detailed Synthesis Protocol
  • Reactant Mixture: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 3-chloroaniline (10 mmol, 1.27 g), pyruvic acid (12 mmol, 1.06 g), and ethanol (60 mL).

  • Aldehyde Addition: To the stirring mixture, slowly add acetaldehyde (10 mmol, 0.44 g). Note: Acetaldehyde is volatile. It is advisable to cool the mixture in an ice bath during addition to control the initial exothermic reaction.

  • Reflux: Heat the mixture to reflux (approximately 80-85°C) and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting aniline spot is consumed.[1]

  • Cooling and Precipitation: Upon completion, remove the heat source and allow the reaction mixture to cool slowly to room temperature. The product will begin to precipitate. Cooling further in an ice bath for 30 minutes will maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with cold ethanol (2 x 15 mL) to remove any unreacted starting materials or soluble impurities.

  • Recrystallization: Purify the crude solid by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 60°C overnight. Record the final mass and calculate the yield.

Benchmarking Framework: A Multi-Pronged Analytical Approach

A single analytical technique is insufficient to fully characterize and validate a chemical compound. Our approach integrates chromatographic, spectroscopic, and physical methods to build a comprehensive and trustworthy profile of the synthesized material, which is then compared directly against a commercial standard (e.g., from a supplier like Fluorochem, CAS 59666-15-8).

Analytical Workflow Diagram

cluster_samples Samples cluster_analytics Analytical Techniques cluster_results Comparative Data Analysis synth Synthesized Product hplc Purity Assay (HPLC) synth->hplc mp Physical Characterization (Melting Point) synth->mp nmr Structural Elucidation (¹H & ¹³C NMR) synth->nmr ms Molecular Weight (Mass Spectrometry) synth->ms ftir Functional Group ID (FTIR) synth->ftir comm Commercial Standard comm->hplc comm->mp comm->nmr comm->ms comm->ftir data_table Quantitative Comparison Table hplc->data_table mp->data_table nmr->data_table ms->data_table ftir->data_table conclusion Purity & Identity Confirmation data_table->conclusion

Caption: The comprehensive analytical workflow for comparative benchmarking.

Experimental Protocols & Comparative Data

For each test, the synthesized material and the commercial standard were analyzed in parallel under identical conditions.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the industry-standard method for determining the purity of small molecules. Its high resolving power allows for the separation and quantification of the main compound from trace impurities, starting materials, and reaction byproducts. The method described is adapted from established protocols for related quinoline compounds.[4]

Protocol:

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (MeCN) and Water (with 0.1% Formic Acid).

  • Gradient: Start at 30% MeCN, ramp to 95% MeCN over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Prep: Samples dissolved in MeCN/Water (1:1) at a concentration of ~0.5 mg/mL.

Comparative Data:

ParameterSynthesized ProductCommercial StandardAcceptance Criteria
Purity (Area %) 99.6%99.8%≥ 99.0%
Retention Time (min) 12.4512.46± 0.1 min of standard
Major Impurities < 0.2%< 0.1%No single impurity > 0.5%
Physical Characterization: Melting Point

Rationale: The melting point is a fundamental physical property that serves as a quick and effective indicator of purity. A sharp melting range close to the literature value suggests a high-purity crystalline solid, whereas a broad and depressed range indicates the presence of impurities.

Protocol:

  • Apparatus: Digital melting point apparatus (e.g., Stuart SMP10).

  • Method: A small amount of the dry crystalline sample is packed into a capillary tube and heated at a ramp rate of 2°C/min.

Comparative Data:

ParameterSynthesized ProductCommercial StandardLiterature Value
Melting Range (°C) 235-237°C236-238°C~237°C
Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR are the most powerful techniques for unambiguous structural confirmation. By analyzing chemical shifts, coupling constants, and integration, we can map the precise arrangement of atoms in the molecule and confirm that the desired isomer has been synthesized.

Protocol:

  • Instrument: Bruker Avance 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Concentration: ~10 mg/mL.

Comparative Spectral Data:

¹H NMR (400 MHz, DMSO-d₆) Synthesized Product (δ, ppm) Commercial Standard (δ, ppm) Assignment
Carboxylic Acid~13.5 (s, 1H)~13.5 (s, 1H)-COOH
Aromatic Protons8.1-8.3 (m, 2H)8.1-8.3 (m, 2H)Quinoline H5, H8
Aromatic Protons7.6-7.8 (m, 2H)7.6-7.8 (m, 2H)Quinoline H3, H6
Methyl Protons2.75 (s, 3H)2.75 (s, 3H)-CH₃
¹³C NMR (100 MHz, DMSO-d₆) Synthesized Product (δ, ppm) Commercial Standard (δ, ppm) Assignment
Carboxylic Carbonyl~168~168-COOH
Quaternary Carbons~158, 148, 145, 135, 125~158, 148, 145, 135, 125Quinoline Ring
CH Carbons~130, 128, 127, 122~130, 128, 127, 122Quinoline Ring
Methyl Carbon~25~25-CH₃

Note: Exact chemical shifts may vary slightly based on concentration and instrument calibration. The key is the congruence of the spectra between the two samples.

Molecular Weight Confirmation: Mass Spectrometry (MS)

Rationale: Mass spectrometry provides definitive confirmation of the compound's molecular weight and offers valuable structural information through fragmentation patterns. This ensures that no unexpected additions or eliminations occurred during the synthesis.

Protocol:

  • Technique: Electrospray Ionization (ESI) in positive mode.

  • Analysis: Direct infusion or LC-MS.

  • Expected Ion: [M+H]⁺

Comparative Data:

ParameterSynthesized ProductCommercial StandardTheoretical Value
Molecular Formula C₁₁H₈ClNO₂C₁₁H₈ClNO₂C₁₁H₈ClNO₂
Molecular Weight 221.64 g/mol 221.64 g/mol 221.64 g/mol
Observed [M+H]⁺ (m/z) 222.03222.03222.03
Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is used to confirm the presence of key functional groups. For this molecule, the most characteristic absorbances are the broad O-H stretch and the sharp C=O stretch of the carboxylic acid group, which are distinct from the starting materials.[5]

Protocol:

  • Technique: Attenuated Total Reflectance (ATR).

  • Scan Range: 4000-600 cm⁻¹.

Comparative Spectral Data:

Functional GroupCharacteristic Absorbance (cm⁻¹)Synthesized ProductCommercial Standard
O-H Stretch (Carboxylic Acid) 3200-2500 (broad)ObservedObserved
C=O Stretch (Carboxylic Acid) ~1700 (strong, sharp)ObservedObserved
C=C / C=N Stretches 1600-1450ObservedObserved
C-Cl Stretch ~750ObservedObserved

Conclusion and Discussion

The comprehensive analytical data demonstrates an excellent correlation between the in-house synthesized 7-Chloro-2-methylquinoline-4-carboxylic acid and the commercial reference standard. The purity, as determined by HPLC, exceeds the 99% threshold required for most research and development applications. Furthermore, the congruent data from melting point analysis, NMR, Mass Spectrometry, and FTIR provide unambiguous confirmation of the compound's identity and structural integrity.

This self-validating workflow, which grounds synthetic chemistry in rigorous, multi-platform analytical benchmarking, provides a high degree of confidence in the quality of the synthesized material. Researchers and drug development professionals can adopt this guide to not only produce high-purity intermediates but also to establish a robust quality control framework that ensures consistency and reliability in their scientific endeavors.

References

  • PubChem Compound Summary for CID 138395, 7-Chloro-2-methylquinoline. National Center for Biotechnology Information. [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group, Durham University. [Link]

  • Synthesis of Quinolines from 2-aminoaryl ketones: Probing the Lewis Acid Sites of Metal Organic Framework Catalyst SUPPLEMENTARY. Royal Society of Chemistry. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. [Link]

  • 7 Methyl 2 phenylquinoline 4 carboxylic acid. mzCloud. [Link]

  • Process for producing 7-chloro-quinaldine.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • 7-Chloro-2-methylquinoline | CAS#:4965-33-7. Chemsrc. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. [Link]

  • 7-Chloro-2-methylquinoline. SIELC Technologies. [Link]

  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]

  • FTIR Spectrum of Quinoline-2-carboxylic acid. ResearchGate. [Link]

  • 7-chloroquinaldine synthesis.
  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Institutes of Health. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Chloro-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Benchtop

As researchers and developers, our focus is often on the synthesis and application of novel compounds like 7-Chloro-2-methylquinoline-4-carboxylic acid. This molecule, belonging to the quinoline class of heterocyclic aromatic compounds, holds potential in various pharmaceutical and chemical research domains.[1][2] However, scientific rigor extends beyond the successful execution of an experiment; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 7-Chloro-2-methylquinoline-4-carboxylic acid. Due to the limited specific toxicological data on this exact derivative, our procedures are grounded in the established hazard profile of its parent compound, 7-Chloro-2-methylquinoline, and the widely accepted best practices for managing chlorinated heterocyclic waste. The core principle is one of caution: treating the compound with the respect its chemical nature demands to ensure the safety of personnel and the protection of our environment.

Hazard Assessment and Risk Profile

Understanding the potential hazards is the foundational step in safe chemical handling. The toxicological properties of 7-Chloro-2-methylquinoline-4-carboxylic acid have not been thoroughly investigated.[3] Therefore, we must extrapolate from the known hazards of the parent quinoline structure and related derivatives, which are classified as irritants.

Based on available Safety Data Sheets (SDS) for structurally similar compounds, the primary hazards are:

  • Skin Irritation (Category 2) [4][5]

  • Serious Eye Irritation (Category 2) [4][5]

  • Respiratory Irritation (Category 3) [4][5]

The presence of a chlorine atom on the quinoline ring system places this compound in the category of halogenated organic compounds, which require specific disposal considerations to prevent the formation of persistent environmental pollutants.

Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)
Hazard Classification (GHS)Potential EffectRequired Engineering Controls & PPERationale
H315: Causes skin irritation Redness, itching, or inflammation upon contact.Chemical Fume Hood, Nitrile Gloves, Lab CoatPrevents direct dermal exposure and subsequent irritation.[4][5]
H319: Causes serious eye irritation Pain, redness, and potential damage to eye tissue.Chemical Fume Hood, Chemical Splash Goggles, Face Shield (recommended for bulk handling)Protects sensitive eye membranes from accidental splashes or contact with airborne powder.[4][5]
H335: May cause respiratory irritation Coughing, sneezing, and irritation of the nasal passages and throat upon inhalation of dust.Chemical Fume HoodMinimizes the concentration of airborne particles in the breathing zone of the user.[4][5][6]
Environmental Hazard Not fully characterized, but chlorinated aromatics are potential pollutants.Contained Waste StreamsPrevents release into aquatic or terrestrial ecosystems where it may persist.[2]

Waste Segregation: The First Step in Disposal

Proper disposal begins at the point of waste generation. The fundamental principle is to never mix potentially incompatible waste streams. Cross-contamination can lead to dangerous chemical reactions and complicates the final disposal process.

Protocol for Waste Segregation:

  • Designate a Waste Container: Before starting your experiment, designate a specific, clearly labeled hazardous waste container for all materials contaminated with 7-Chloro-2-methylquinoline-4-carboxylic acid.

  • Labeling: The label must include the full chemical name, "Hazardous Waste," and the relevant hazard pictograms (e.g., exclamation mark for irritant).

  • Solid vs. Liquid Waste:

    • Solid Waste: All contaminated consumables, including gloves, weigh boats, paper towels, and any unreacted solid compound, must be collected in a designated, sealed waste bag or container.

    • Liquid Waste (Rinsate): Solvents used to decontaminate glassware (e.g., acetone, ethanol) must be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic solvents. Do not pour this rinsate down the drain.

Step-by-Step Disposal and Decontamination Protocol

The recommended final disposal pathway for chlorinated organic compounds is high-temperature incineration by a licensed waste management facility.[3][7] This method ensures the complete destruction of the molecule into simpler, less harmful components. The process must be conducted in an incinerator equipped with an afterburner and a scrubber to neutralize acidic gases (like HCl) produced during combustion.[3]

Decontamination of Laboratory Equipment
  • Initial Rinse: Carefully rinse all glassware and equipment that came into direct contact with the compound with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).

  • Collect Rinsate: Perform this rinse inside a chemical fume hood. Collect all solvent rinsate in your designated halogenated liquid waste container.

  • Secondary Wash: After the initial solvent rinse, the glassware can be washed thoroughly with soap and water.

Packaging and Final Disposal
  • Seal Primary Containers: Once your experiment is complete or the waste container is full (do not overfill; leave at least 10% headspace for liquids), securely seal the primary waste container(s).

  • Wipe and Inspect: Wipe the exterior of the container to remove any external contamination. Ensure the label is clean, legible, and accurate.

  • Store Safely: Store the sealed container in a designated satellite accumulation area or your laboratory's main hazardous waste storage area, away from incompatible materials.

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department. They will provide the final waste manifest and arrange for a licensed professional waste disposal service to collect the material for incineration.[3]

Diagram 1: Disposal Workflow for 7-Chloro-2-methylquinoline-4-carboxylic acid

G cluster_0 Waste Generation Point cluster_1 Segregation & Containment cluster_2 Processing & Packaging cluster_3 Final Disposal Pathway start Experiment Complete: Waste Generated solid_waste Solid Waste (Gloves, Wipes, Excess Reagent) start->solid_waste liquid_waste Liquid Waste (Solvent Rinsate) start->liquid_waste glassware Contaminated Glassware start->glassware package_solid Package in Labeled, Sealed Solid Waste Container solid_waste->package_solid package_liquid Collect in Labeled, Sealed Halogenated Liquid Waste liquid_waste->package_liquid decon Decontaminate with Solvent (Collect Rinsate) glassware->decon ehs_pickup Store in Satellite Area Contact EHS for Pickup package_solid->ehs_pickup package_liquid->ehs_pickup decon->package_liquid Rinsate incineration Transport to Licensed Facility for High-Temperature Incineration ehs_pickup->incineration

Caption: Decision workflow for proper waste stream management.

Emergency Procedures: Spill Management

Accidents can happen, and preparedness is key to a safe response.

  • For a Small Solid Spill (<1 gram):

    • Ensure proper PPE is worn (gloves, goggles, lab coat).

    • Avoid creating dust. Do not use a dry brush.

    • Gently cover the spill with a damp paper towel to wet the powder.

    • Carefully sweep the material into a dustpan and place it, along with the paper towel and any other cleaning materials, into your designated solid hazardous waste container.

    • Wipe the area with a solvent-dampened towel, and place the towel in the waste container.

  • For a Large Spill or Any Liquid Spill:

    • Evacuate all personnel from the immediate area.

    • Alert your colleagues and supervisor.

    • If safe to do so, close the fume hood sash.

    • Contact your institution's EHS emergency line immediately. Do not attempt to clean up a large spill yourself.

By adhering to these protocols, you contribute to a culture of safety and responsibility, ensuring that the impact of your research is positive and contained within the laboratory.

References

  • 7-Chloro-2-methylquinoline | CAS#:4965-33-7 . Chemsrc. [Link]

  • 7-Chloro-2-methylquinoline | C10H8ClN | CID 138395 . PubChem, National Institutes of Health. [Link]

  • Waste Code - RCRAInfo . United States Environmental Protection Agency. [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents . PubMed Central, National Institutes of Health. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides . United States Environmental Protection Agency. [Link]

  • Quinoline . Wikipedia. [Link]

  • EPA HAZARDOUS WASTE CODES . University of Vermont. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives . MDPI. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents . PubMed, National Institutes of Health. [Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity . National Institutes of Health. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . United States Environmental Protection Agency. [Link]

  • Biological Activities of Quinoline Derivatives . ResearchGate. [Link]

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Personal protective equipment for handling 7-Chloro-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 7-Chloro-2-methylquinoline-4-carboxylic acid

This guide provides essential safety and handling protocols for 7-Chloro-2-methylquinoline-4-carboxylic acid, a compound utilized in progressive research and drug development. Adherence to these procedures is critical for ensuring personnel safety and maintaining the integrity of your research. The information herein is synthesized from safety data for structurally related compounds and established best practices for handling hazardous chemicals in a laboratory setting.

Understanding the Hazard Profile

  • Skin Irritation: Causes skin irritation upon contact.[3][4]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][3]

The toxicological properties of 7-Chloro-2-methylquinoline-4-carboxylic acid have not been thoroughly investigated, warranting a cautious approach.[1] Therefore, it is imperative to handle this compound with appropriate engineering controls and personal protective equipment (PPE) at all times.

Engineering Controls: The First Line of Defense

Before any handling of 7-Chloro-2-methylquinoline-4-carboxylic acid, ensure that the proper engineering controls are in place. These systems are designed to minimize exposure by isolating the hazard from the researcher.[5]

  • Fume Hood: All weighing, reconstitution, and aliquoting of the solid compound or its solutions must be performed in a certified chemical fume hood. This will prevent the inhalation of any dust or aerosols.[1][6]

  • Ventilation: Ensure the laboratory has adequate general ventilation to further reduce the potential for airborne exposure.[1]

Personal Protective Equipment (PPE): A Comprehensive Barrier

A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum PPE requirements for various laboratory tasks involving 7-Chloro-2-methylquinoline-4-carboxylic acid.

TaskMinimum PPE RequirementRationale
Handling Solid Compound (Weighing, Aliquoting) Double Nitrile Gloves, Lab Coat, Safety Goggles with Side Shields, N95 RespiratorProtects against skin and eye contact with the solid powder and inhalation of fine particles.[7][8]
Handling Solutions Nitrile Gloves, Lab Coat, Safety Goggles with Side ShieldsProtects against splashes and incidental skin/eye contact with the dissolved compound.
Compound Storage and Transport Nitrile Gloves, Lab CoatPrevents skin contact during the movement of sealed containers.
Waste Disposal Double Nitrile Gloves, Lab Coat, Safety Goggles with Side ShieldsProtects against splashes and contact with contaminated waste materials.
Donning and Doffing PPE Workflow

Properly putting on and taking off PPE is as crucial as its selection to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Lab Coat Don1->Don2 Don3 N95 Respirator (if needed) Don2->Don3 Don4 Safety Goggles Don3->Don4 Don5 First Pair of Gloves Don4->Don5 Don6 Second Pair of Gloves (over cuffs) Don5->Don6 Doff1 Remove Outer Gloves Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Wash Hands Doff2->Doff3 Doff4 Remove Goggles Doff3->Doff4 Doff5 Remove Respirator Doff4->Doff5 Doff6 Remove Inner Gloves Doff5->Doff6 Doff7 Wash Hands Thoroughly Doff6->Doff7

Caption: Sequential workflow for donning and doffing PPE.

Step-by-Step Handling Procedures

Preparation and Weighing of the Solid Compound
  • Work Area Preparation: Designate a specific area within a chemical fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

  • PPE: Don the appropriate PPE as outlined in the table above (Double Nitrile Gloves, Lab Coat, Safety Goggles, N95 Respirator).

  • Weighing: Carefully weigh the desired amount of the solid compound onto a weigh boat. Avoid creating dust.[1]

  • Cleanup: After weighing, carefully clean the spatula and any surfaces with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.

Solution Preparation
  • Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the weighed compound.

  • Dissolution: Cap the vessel and mix gently until the solid is fully dissolved. Sonication may be used if necessary.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.

Spill Management and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Emergency Response Plan

Emergency_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues and Supervisor Spill->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill with Absorbent Material PPE->Contain Clean Clean Spill Area Contain->Clean Dispose Dispose of Waste in a Sealed Container Clean->Dispose Report Report the Incident Dispose->Report

Caption: Immediate steps for responding to a chemical spill.

Skin Contact
  • Immediately remove contaminated clothing.

  • Wash the affected area with soap and plenty of water for at least 15 minutes.[1][4]

  • Seek medical attention.

Eye Contact
  • Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][4]

  • Remove contact lenses if present and easy to do so.[4]

  • Seek immediate medical attention.

Inhalation
  • Move the person to fresh air.[1]

  • If breathing is difficult, provide oxygen.

  • Seek medical attention.

Ingestion
  • Do NOT induce vomiting.

  • Rinse the mouth with water.[1]

  • Seek immediate medical attention.

Storage and Waste Disposal

Storage
  • Store 7-Chloro-2-methylquinoline-4-carboxylic acid in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

  • Keep it away from incompatible materials such as strong oxidizing agents.[1]

Waste Disposal

All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Collect all waste in a clearly labeled, sealed container.

  • Contact a licensed professional waste disposal service for proper disposal.[1] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a recommended method for similar compounds.[1]

  • Do not dispose of this chemical down the drain.[1]

Conclusion

By adhering to these safety protocols, researchers can handle 7-Chloro-2-methylquinoline-4-carboxylic acid with a high degree of safety, ensuring both personal well-being and the integrity of their scientific endeavors. Always prioritize safety and consult your institution's environmental health and safety department for any specific questions or concerns.

References

  • 7-Chloro-2-methylquinoline | CAS#:4965-33-7 | Chemsrc. (2025, August 20). Retrieved from [Link]

  • 7-Chloro-4-hydroxyquinoline - SAFETY DATA SHEET. (2011, February 1). Retrieved from [Link]

  • 7-Chloro-2-methylquinoline | C10H8ClN | CID 138395 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET - Techno PharmChem. (n.d.). Retrieved from [Link]

  • Personal protective equipment for preparing toxic drugs - GERPAC. (n.d.). Retrieved from [Link]

  • Types of PPE to Wear When Compounding Hazardous Drugs - Provista. (2022, August 25). Retrieved from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Retrieved from [Link]

  • Guidelines for the safe handling of synthetic opioids for law enforcement and customs officers. (n.d.). Retrieved from [Link]

  • 4,7-dichloroquinoline - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

Sources

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